molecular formula C14H17F2NO5 B1294196 N-Boc-3,5-Difluoro-D-tyrosine CAS No. 1213198-51-6

N-Boc-3,5-Difluoro-D-tyrosine

Numéro de catalogue: B1294196
Numéro CAS: 1213198-51-6
Poids moléculaire: 317.28 g/mol
Clé InChI: FWRXLQAYDCVCPC-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-3,5-Difluoro-D-tyrosine is a useful research compound. Its molecular formula is C14H17F2NO5 and its molecular weight is 317.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-3,5-Difluoro-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3,5-Difluoro-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXLQAYDCVCPC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acids has become a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule drugs. Among fluorinated amino acids, N-Boc-3,5-Difluoro-D-tyrosine is a particularly valuable building block. The difluorination of the tyrosine ring enhances its resistance to enzymatic oxidation, a common metabolic pathway for tyrosine-containing compounds.[1] The D-configuration provides resistance to proteolytic degradation, further increasing the in vivo half-life of resulting peptides. The tert-butoxycarbonyl (Boc) protecting group is a standard and versatile choice for the α-amino group, facilitating its use in solid-phase peptide synthesis (SPPS).[2][3] This guide provides a comprehensive overview of the synthesis and purification of this critical reagent, drawing on established methodologies and offering practical insights for researchers in the field.

PART 1: Synthesis Strategies for N-Boc-3,5-Difluoro-D-tyrosine

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine presents two primary challenges: the regioselective introduction of two fluorine atoms onto the aromatic ring and the establishment of the D-stereochemistry at the α-carbon. Several synthetic routes have been developed, each with its own advantages and considerations.

Route 1: Chemoenzymatic Synthesis of the 3,5-Difluoro-D-tyrosine Core

A highly efficient approach to obtaining the 3,5-difluoro-tyrosine backbone involves a chemoenzymatic method. This strategy leverages the stereoselectivity of enzymes to produce the desired enantiomer in high purity.

An established method begins with the enzymatic synthesis of 3,5-difluoro-L-tyrosine from 2,6-difluorophenol, pyruvate, and ammonia.[1] While this produces the L-enantiomer, it serves as a crucial starting point. Subsequent chemical modifications can be employed to invert the stereocenter or, more commonly, a parallel enzymatic synthesis using a D-amino acid specific enzyme can be developed.

Route 2: Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the D-enantiomer, bypassing the need for chiral resolution. One powerful strategy is the asymmetric hydrogenation of a suitable enamide precursor. This key step utilizes a chiral rhodium catalyst, such as Burk's catalyst ([Rh(COD)(2R,5R)-Et-DuPhos]BF4), to achieve high enantioselectivity (up to 99.6% ee).[4] This method is particularly attractive for its efficiency and the high optical purity of the product.

N-Boc Protection: A Critical Final Step

Regardless of the route taken to synthesize the 3,5-Difluoro-D-tyrosine core, the final step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.[5][6] The reaction conditions must be carefully controlled to prevent side reactions, such as the formation of the N,O-bis(Boc) derivative.[6]

A general procedure for N-Boc protection involves dissolving the amino acid in a mixture of dioxane and water, followed by the addition of a base such as potassium carbonate.[5] A solution of (Boc)2O in dioxane is then added, and the reaction is stirred at room temperature overnight.[5] Acidification of the reaction mixture followed by extraction with an organic solvent yields the desired N-Boc protected product.[5]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_protection Protection cluster_product Final Product A D-Tyrosine B Electrophilic Fluorination A->B Route A C Asymmetric Synthesis A->C Route B D N-Boc Protection ((Boc)2O, Base) B->D C->D E N-Boc-3,5-Difluoro-D-tyrosine D->E

Caption: A generalized workflow for the synthesis of N-Boc-3,5-Difluoro-D-tyrosine.

PART 2: Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality of N-Boc-3,5-Difluoro-D-tyrosine for its intended applications.

Purification Techniques

Column Chromatography: Following the synthesis, the crude product is often purified by column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes is a common mobile phase for eluting the desired compound.

Crystallization: For achieving high purity, crystallization is a powerful technique. Differences in the crystallization rates and solubilities of D- and L-enantiomers can be exploited for chiral enhancement.[7]

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for both analytical and preparative separation of enantiomers. Glycopeptide-based chiral stationary phases, such as those employing vancomycin, have been shown to effectively resolve tyrosine enantiomers.[8] The mobile phase composition, including the concentration of the chiral selector and pH, significantly impacts the separation.[8]

Characterization Methods

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the final product.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including the connectivity of atoms and the stereochemistry. 1H, 13C, and 19F NMR are all valuable.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition.[3] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[3]
Chiral HPLC Confirms the enantiomeric purity of the final product.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the carbonyl of the Boc group and the carboxylic acid.

Table 1: Key analytical techniques for the characterization of N-Boc-3,5-Difluoro-D-tyrosine.

Experimental Protocol: A Representative Purification by Column Chromatography
  • Prepare the Column: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the Sample: The crude N-Boc-3,5-Difluoro-D-tyrosine is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-Boc-3,5-Difluoro-D-tyrosine.

Visualizing the Purification and Analysis Workflow

Purification_Analysis Crude Crude Product ColumnChrom Column Chromatography Crude->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine SolventRemoval Solvent Removal Combine->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct Characterization Characterization PureProduct->Characterization NMR NMR Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC Chiral HPLC Characterization->HPLC

Caption: A typical workflow for the purification and analysis of N-Boc-3,5-Difluoro-D-tyrosine.

Conclusion

The synthesis and purification of N-Boc-3,5-Difluoro-D-tyrosine require a careful selection of synthetic strategies and purification techniques. The chemoenzymatic and asymmetric synthesis routes offer efficient pathways to the chiral core, while N-Boc protection is a well-established final step. Rigorous purification by chromatography and crystallization, followed by comprehensive characterization, is crucial for obtaining a high-quality product suitable for demanding applications in drug discovery and peptide synthesis. This guide provides a foundational understanding for researchers and scientists working with this important fluorinated amino acid.

References

  • N-Boc-3,5-Difluoro-DL-tyrosine | Benchchem. (URL: )
  • N-BOC-3-FLUORO-L-TYROSINE synthesis - chemicalbook. (URL: )
  • N-Boc-3,5-Difluoro-L-tyrosine | 1213406-89-3 | Benchchem. (URL: )
  • Supporting information_OBC_rev1 - The Royal Society of Chemistry. (URL: [Link])

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. (URL: [Link])

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • N-Boc-3,5-Difluoro-D-tyrosine | C14H17F2NO5 | CID 26596936 - PubChem. (URL: [Link])

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC - NIH. (URL: [Link])

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH. (URL: [Link])

  • Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine - ACS Publications. (URL: [Link])

  • Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification | Request PDF - ResearchGate. (URL: [Link])

  • Catalytic asymmetric syntheses of tyrosine surrogates - PubMed. (URL: [Link])

  • Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... - ResearchGate. (URL: [Link])

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (URL: [Link])

  • Asymmetric synthesis of the (S)-1,1-dioxido-isothiazolidin-3-one phosphotyrosine mimetic via reduction of a homochiral (R) - PubMed. (URL: [Link])

  • 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem. (URL: [Link])

  • CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (URL: [Link])

  • US4379941A - Resolution of racemic amino acids - Google P
  • Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures - PubMed. (URL: [Link])

  • Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference - PMC - NIH. (URL: [Link])

  • Boc-3,5-dibromo-D-tyrosine - Chem-Impex. (URL: [Link])

Sources

An In-Depth Technical Guide to N-Boc-3,5-Difluoro-D-tyrosine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Amino Acids

In the landscape of modern drug discovery and protein engineering, the twenty canonical amino acids represent a foundational but ultimately limited chemical alphabet. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach, enabling the design of peptides and proteins with novel functions and enhanced therapeutic properties. Among these, fluorinated amino acids are particularly powerful tools. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence molecular conformation, stability, and bioactivity.

This guide provides a comprehensive technical overview of N-Boc-3,5-Difluoro-D-tyrosine , a specialized ncAA designed for precise applications in peptide synthesis and biochemical analysis. The presence of two fluorine atoms on the phenolic ring, combined with the acid-labile N-terminal tert-butoxycarbonyl (Boc) protecting group, makes this compound a versatile building block for creating peptides with enhanced proteolytic stability and for use as sensitive probes in ¹⁹F Nuclear Magnetic Resonance (NMR) studies. We will explore its chemical and physical properties, spectroscopic signature, synthesis, and key applications for researchers in medicinal chemistry and drug development.

Physicochemical and Structural Properties

N-Boc-3,5-Difluoro-D-tyrosine is a synthetically modified amino acid derivative. The D-configuration of the chiral center is noteworthy, often employed to confer resistance to enzymatic degradation in peptide-based therapeutics. The difluorination at the 3 and 5 positions of the aromatic ring sterically shields the phenolic hydroxyl group and significantly lowers its pKa, altering its hydrogen bonding capabilities and rendering it resistant to oxidation by enzymes like tyrosinase.[1]

The key structural and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid[2]
CAS Number 1213198-51-6[2]
Molecular Formula C₁₄H₁₇F₂NO₅[2]
Molecular Weight 317.29 g/mol [2]
Physical Form White to yellow solid[2]
Storage Temperature 2–8 °C[2]
Melting Point Data not available. For context, the related analog N-Boc-3,5-dibromo-D-tyrosine melts at 139–143 °C.[3]N/A
Solubility No quantitative data available. Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), and solvent systems used in synthesis like dioxane/water and ethyl acetate.[4][5]N/A

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of N-Boc-3,5-Difluoro-D-tyrosine. The following section details the expected spectroscopic signatures based on standard analytical techniques.

As specific experimental spectra for this compound are not widely published, these interpretations are based on foundational principles and data from closely related analogs, such as N-Boc-L-tyrosine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecular framework.

The proton NMR spectrum provides a clear fingerprint. Based on the spectrum of N-Boc-L-tyrosine[4], the following resonances are expected:

  • ~6.8–7.0 ppm: A signal corresponding to the two equivalent aromatic protons (at C2 and C6). Due to coupling with the two adjacent fluorine atoms, this signal is expected to appear as a triplet or a doublet of doublets.

  • ~4.2–4.4 ppm: A multiplet corresponding to the α-proton (α-CH).

  • ~2.8–3.1 ppm: Two distinct multiplets (a doublet of doublets for each) corresponding to the diastereotopic β-protons (β-CH₂).

  • ~1.4 ppm: A sharp singlet integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butoxycarbonyl (Boc) group.[4]

The ¹³C NMR spectrum confirms the carbon skeleton. Key expected chemical shifts include:

  • ~173–175 ppm: Carboxylic acid carbon (C=O).

  • ~155–157 ppm: Carbamate carbon of the Boc group.

  • ~110–160 ppm: Aromatic carbons. The signals for C3 and C5 will show a large coupling constant (¹JCF) due to direct attachment to fluorine. The signals for C2, C4, and C6 will exhibit smaller coupling constants (²JCF and ³JCF).

  • ~80 ppm: Quaternary carbon of the Boc group.

  • ~55–57 ppm: α-carbon (α-CH).

  • ~37 ppm: β-carbon (β-CH₂).

  • ~28 ppm: Methyl carbons of the Boc group.

¹⁹F NMR is a crucial technique for fluorinated molecules due to its high sensitivity and the wide range of chemical shifts.

  • A single, sharp resonance is expected for N-Boc-3,5-Difluoro-D-tyrosine, as the two fluorine atoms are chemically equivalent.

  • The exact chemical shift is highly sensitive to the electronic environment but is anticipated to be in the range of -115 to -135 ppm, typical for fluorine atoms on a phenol ring.[6] This distinct signal makes it an excellent reporter for studying molecular interactions without background interference from biological samples.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.

  • Expected Ions: In positive ion mode, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 318.11. In negative ion mode, the deprotonated ion [M-H]⁻ would be observed at m/z 316.10. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₄H₁₇F₂NO₅, to within a few parts per million.

Synthesis and Purification

N-Boc-3,5-Difluoro-D-tyrosine is typically synthesized by the N-terminal protection of the parent amino acid, 3,5-Difluoro-D-tyrosine. The most common and robust method employs di-tert-butyl dicarbonate, (Boc)₂O, as the protecting agent under basic conditions.

Workflow for Boc Protection of 3,5-Difluoro-D-tyrosine

G cluster_prep Reaction Setup cluster_reaction Protection Reaction cluster_workup Workup and Isolation A Dissolve 3,5-Difluoro-D-tyrosine in Dioxane/Water (1:1) B Add Base (e.g., K₂CO₃ or NaHCO₃) to the solution A->B C Cool mixture to 0°C in an ice bath B->C D Add (Boc)₂O dissolved in Dioxane dropwise to the cooled mixture C->D E Allow reaction to warm to room temperature and stir overnight D->E F Quench with H₂O and acidify to pH ~3-4 with KHSO₄ E->F G Extract product into Ethyl Acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo H->I J Final Product: N-Boc-3,5-Difluoro-D-tyrosine I->J G Resin Resin-Bound Peptide (Free N-terminus) Deprotection Step 1: Deprotection Treat with TFA to remove Boc group Resin->Deprotection Start Cycle Neutralization Step 2: Neutralization Treat with Base (e.g., DIPEA) Deprotection->Neutralization Coupling Step 3: Coupling Add activated amino acid (with HBTU/HOBt) Neutralization->Coupling Activation N-Boc-3,5-Difluoro-D-tyrosine Activation->Coupling Result Resin-Bound Peptide (Lengthened by one residue) Coupling->Result Result->Deprotection Repeat Cycle

Sources

An In-depth Technical Guide to N-Boc-3,5-Difluoro-D-tyrosine as a Non-canonical Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Non-Canonical Amino Acids in Scientific Discovery

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins has become a transformative tool in chemical biology, drug discovery, and materials science. By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities, enhance therapeutic properties, and probe biological processes with unprecedented precision. Among the diverse array of ncAAs, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom.

The incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity.[1] This guide focuses on a specific and valuable fluorinated ncAA: N-Boc-3,5-Difluoro-D-tyrosine. Its structure, featuring a difluorinated phenyl ring and a Boc-protected D-enantiomeric backbone, offers a unique combination of attributes for advanced applications in peptide and protein science. This document will serve as a comprehensive technical resource, detailing its synthesis, properties, and strategic implementation in research and development.

Physicochemical Properties of N-Boc-3,5-Difluoro-D-tyrosine

The strategic placement of two fluorine atoms on the tyrosine ring at the 3 and 5 positions significantly alters its electronic and steric properties compared to native tyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the D-amino acid backbone makes it a ready-to-use building block for solid-phase peptide synthesis (SPPS).

PropertyValueSource
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid
CAS Number 1213198-51-6
Molecular Formula C₁₄H₁₇F₂NO₅
Molecular Weight 317.29 g/mol [2]
Appearance White to yellow solid
Storage Temperature 2-8 °C
pKa (unprotected side chain) ~7.2[3]

Synthesis and Quality Control

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine can be approached through a multi-step process, often starting from commercially available 3,5-difluoro-D-tyrosine or through enzymatic methods to establish the D-stereochemistry.[4][5][6] A general, yet effective, synthetic strategy involves the protection of the α-amino group of 3,5-difluoro-D-tyrosine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthesis Protocol:

A plausible synthesis route is outlined below, based on established methods for Boc protection of amino acids.[7]

  • Dissolution: 3,5-Difluoro-D-tyrosine is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: A base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the amino group, making it nucleophilic.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The deprotonated amino group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amino acid.

  • Work-up and Purification: The reaction mixture is typically acidified, and the product is extracted with an organic solvent. The crude product is then purified, often by crystallization or column chromatography, to yield pure N-Boc-3,5-Difluoro-D-tyrosine.

Synthesis_Workflow start 3,5-Difluoro-D-tyrosine step1 Dissolve in Dioxane/Water start->step1 step2 Add Base (e.g., NaOH) step1->step2 step3 Add Boc₂O step2->step3 step4 Reaction at Room Temperature step3->step4 step5 Acidify and Extract step4->step5 end N-Boc-3,5-Difluoro-D-tyrosine step5->end

General workflow for the synthesis of N-Boc-3,5-Difluoro-D-tyrosine.

Quality Control: Ensuring Purity and Identity

Rigorous quality control is essential to ensure the successful incorporation of N-Boc-3,5-Difluoro-D-tyrosine into peptides. The following analytical techniques are critical for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of the Boc group (a characteristic singlet around 1.4 ppm), aromatic protons, and the protons of the amino acid backbone.[7]

    • ¹⁹F NMR: Provides a distinct signal for the fluorine atoms on the aromatic ring, which is highly sensitive to their chemical environment.[8][9] This technique is particularly powerful for confirming the identity and purity of fluorinated compounds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also be analyzed to verify the structure, with a characteristic loss of the Boc group often observed.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product.

Applications in Peptide and Protein Science

The unique properties of N-Boc-3,5-Difluoro-D-tyrosine make it a valuable tool for a range of applications, from fundamental biochemical studies to the development of novel therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

N-Boc-3,5-Difluoro-D-tyrosine is designed for use in Boc-based SPPS. The incorporation of this sterically hindered amino acid may require optimized coupling conditions to ensure high efficiency.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid has been attached.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) to remove the Boc group from the N-terminus of the growing peptide chain.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a tertiary amine base, such as diisopropylethylamine (DIEA), in DCM or N,N-dimethylformamide (DMF).

  • Amino Acid Activation and Coupling:

    • Dissolve N-Boc-3,5-Difluoro-D-tyrosine (typically 2-4 equivalents relative to the resin loading) in DMF.

    • Add a coupling reagent. For sterically hindered amino acids, more potent activators such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended over standard carbodiimide reagents.[13][14][15]

    • Add a base, such as DIEA, to the activation mixture.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Longer coupling times or double coupling may be necessary to achieve complete reaction.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or a specific test for secondary amines if the preceding residue was proline.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers to prevent side reactions.

SPPS_Workflow Resin Peptide-Resin (Boc-N-terminus) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling with Activated N-Boc-3,5-Difluoro-D-tyrosine (HATU/HCTU) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle

Workflow for the incorporation of N-Boc-3,5-Difluoro-D-tyrosine in SPPS.

Case Studies and Proven Applications
  • Probing Enzyme Mechanisms: 3,5-Difluorotyrosine has been successfully used as a tyrosinase-resistant surrogate for tyrosine in screening assays for protein tyrosine phosphatases (PTPs).[3][16] Its incorporation allows for the study of PTP substrate specificity without the complication of enzymatic browning by tyrosinase. The kinetic properties of peptides containing 3,5-difluorotyrosine were found to be very similar to their native tyrosine-containing counterparts, demonstrating that it is an excellent functional mimic.[3]

  • Modulating Redox Potentials: The electron-withdrawing nature of the fluorine atoms lowers the reduction potential of the tyrosine side chain. This property has been exploited to study multistep radical transfer processes in enzymes like ribonucleotide reductase. By site-specifically incorporating 3,5-difluorotyrosine, researchers can finely tune the electrochemical properties of the protein and gain insights into the thermodynamics of electron transfer reactions.[17]

  • Enhancing Peptide Stability: While not always predictable, the incorporation of fluorinated amino acids can enhance the proteolytic stability of peptides.[18][19][20] The strong carbon-fluorine bond and the altered electronic properties of the aromatic ring can make the adjacent peptide bonds less susceptible to enzymatic cleavage. This is a critical consideration in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

  • ¹⁹F NMR Probes for Structural Biology: The fluorine atoms in 3,5-difluorotyrosine serve as sensitive ¹⁹F NMR probes for studying protein structure, dynamics, and interactions.[8][21][22][23] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing valuable information about conformational changes upon ligand binding or protein-protein interactions.

Troubleshooting and Expert Considerations

  • Incomplete Coupling: Due to the steric hindrance of the 3,5-difluoro-substituted ring and the Boc group, incomplete coupling can be a challenge. To address this, consider the following:

    • Use a more potent coupling reagent like HATU or HCTU.

    • Increase the excess of the amino acid and coupling reagents.

    • Extend the coupling time or perform a double coupling.

    • Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.

  • Racemization: While the use of D-amino acids is intentional, it is important to use coupling conditions that minimize racemization at other chiral centers in the peptide chain. The use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress this side reaction.

  • Side Reactions during Cleavage: The cleavage of the peptide from the resin using strong acids can sometimes lead to side reactions, such as alkylation of sensitive residues. The use of a scavenger cocktail (e.g., containing anisole, thioanisole, or ethanedithiol) is crucial to trap the reactive carbocations generated during the cleavage process.

Conclusion

N-Boc-3,5-Difluoro-D-tyrosine is a powerful and versatile non-canonical amino acid that offers a wealth of opportunities for researchers in peptide and protein science. Its unique combination of a D-enantiomeric backbone and a difluorinated aromatic ring allows for the creation of peptides with enhanced stability, novel biological activities, and tailored physicochemical properties. By understanding its synthesis, properties, and the nuances of its incorporation into peptides, scientists can leverage this valuable building block to push the boundaries of drug discovery, protein engineering, and fundamental biological research.

References

  • Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3268. [Link]

  • Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Semantic Scholar. [Link]

  • Pollegioni, L., Rosini, E., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). D-Amino acid. In Wikipedia. Retrieved from [Link]

  • Zhang, X., et al. (2017). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 101(17), 6493-6505. [Link]

  • Ghosh, A. K., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 19(10), 1545-1556. [Link]

  • Gopishetty, B., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 8(23), 5345-5348. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-L-Tyrosine. Retrieved from [Link]

  • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(11), 3749-3753. [Link]

  • Gopishetty, B., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 8(23), 5345-5348. [Link]

  • Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Retrieved from [Link]

  • Asante, V., et al. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. Journal of Fluorine Chemistry, 155, 134-141. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

  • Tommos, C., et al. (2013). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Biochemistry, 52(49), 8960-8968. [Link]

  • Raines, R. T., et al. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(5), 301-309. [Link]

  • Van Horn, J. D., et al. (2019). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. Organic Letters, 21(1), 148-151. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-3,5-Difluoro-D-tyrosine. Retrieved from [Link]

  • Dvinskikh, S. V., et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 133(4), 857-864. [Link]

  • The Weizmann Institute of Science. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Scilit. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing the therapeutic properties of peptides and proteins. Among these, fluorinated amino acids such as N-Boc-3,5-Difluoro-D-tyrosine have garnered significant interest. The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for medicinal chemists.[1] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, ensuring regioselective coupling.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For N-Boc-3,5-Difluoro-D-tyrosine, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of N-Boc-3,5-Difluoro-D-tyrosine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -NH, -COOH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, so data acquisition is relatively rapid.[1]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Predicted NMR Data and Interpretation

¹H NMR Spectroscopy

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~1.40singlet9HBoc group (-C(CH₃)₃)The nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet in a region shielded from other signals.
~2.9-3.1multiplet2Hβ-CH₂These diastereotopic protons are adjacent to the chiral α-carbon, leading to a complex multiplet. They will also exhibit coupling to the α-proton.
~4.2-4.4multiplet1Hα-CHThis proton is coupled to the adjacent β-protons and the NH proton, resulting in a multiplet. Its chemical shift is influenced by the electron-withdrawing effects of the nitrogen and carbonyl groups.
~6.8-7.0doublet or triplet2HAromatic C2-H, C6-HThese two protons are chemically equivalent and will appear as a single resonance. The multiplicity will be a triplet due to coupling with the two adjacent fluorine atoms.
~9.0-9.5broad singlet1HPhenolic -OHThe chemical shift of this proton is highly dependent on the solvent, concentration, and temperature. It may appear as a broad signal due to hydrogen bonding.
~12.0-13.0broad singlet1HCarboxylic acid -COOHSimilar to the phenolic proton, the carboxylic acid proton is labile and its signal is often broad.

¹³C NMR Spectroscopy

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~28.0Boc group (-C(CH₃)₃)The three equivalent methyl carbons of the Boc group.
~36.0β-CH₂The aliphatic carbon of the side chain.
~55.0α-CHThe chiral α-carbon, shifted downfield by the adjacent nitrogen and carbonyl groups.
~80.0Boc group (-C(CH₃)₃)The quaternary carbon of the Boc group.
~110-115 (doublet)Aromatic C2, C6These carbons are directly coupled to fluorine, resulting in a large ¹JCF coupling constant, which will appear as a doublet.
~125-130 (triplet)Aromatic C4This carbon is coupled to the two fluorine atoms at the 3 and 5 positions, leading to a triplet multiplicity due to ²JCF coupling.
~150-155 (triplet)Aromatic C3, C5These carbons are directly bonded to fluorine and will show a very large ¹JCF coupling. They are also coupled to the adjacent aromatic protons.
~155.0Boc group (-C=O)The carbonyl carbon of the carbamate.
~173.0Carboxylic acid (-COOH)The carbonyl carbon of the carboxylic acid.

¹⁹F NMR Spectroscopy

Predicted Chemical Shift (δ, ppm)MultiplicityRationale and Key Insights
-120 to -140tripletThe two fluorine atoms at the 3 and 5 positions are chemically equivalent. They will be coupled to the two adjacent aromatic protons (C2-H and C6-H), resulting in a triplet. The chemical shift is characteristic of fluorine on an electron-rich aromatic ring.[2]

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data and Interpretation
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Key Insights
3300-2500BroadO-H stretch (carboxylic acid)The very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.
~3300MediumN-H stretch (carbamate)The N-H stretching vibration of the Boc-protected amine.
~3200Broad, mediumO-H stretch (phenol)The stretching vibration of the phenolic hydroxyl group, which may be broadened due to hydrogen bonding.
~2980, 2930MediumC-H stretch (aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the Boc group and the amino acid side chain.
~1710StrongC=O stretch (carboxylic acid)The carbonyl stretch of the carboxylic acid is typically very strong.
~1690StrongC=O stretch (carbamate)The carbonyl stretch of the Boc protecting group.
~1510, ~1450MediumC=C stretch (aromatic)Characteristic absorptions for the aromatic ring.
~1250, ~1160StrongC-O stretchStrong absorptions associated with the C-O bonds in the carboxylic acid and the carbamate.
~1100-1000StrongC-F stretchThe C-F stretching vibrations are typically strong and appear in this region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, look for the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺. In negative mode, look for the deprotonated molecule [M-H]⁻.

  • High-Resolution MS (HRMS): If available, use an HRMS instrument (e.g., Orbitrap, FT-ICR) to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula.

Predicted MS Data and Interpretation

Molecular Formula: C₁₄H₁₇F₂NO₅ Molecular Weight: 317.29 g/mol

Ion ModePredicted m/zIonRationale and Key Insights
Positive318.11[M+H]⁺The protonated molecular ion.
Positive340.09[M+Na]⁺An adduct with sodium, which is often present as an impurity.
Negative316.10[M-H]⁻The deprotonated molecular ion.

Fragmentation Analysis

In tandem MS (MS/MS) experiments, the molecular ion can be fragmented to provide further structural information. A key fragmentation pathway for N-Boc protected amino acids is the loss of the Boc group or components thereof.

M_H [M+H]⁺ m/z = 318.11 Fragment_A [M+H - 56]⁺ m/z = 262.11 M_H->Fragment_A - C₄H₈ Loss_Boc Loss of isobutylene (C₄H₈) Fragment_B [Fragment A - 44]⁺ m/z = 218.11 Fragment_A->Fragment_B - CO₂ Loss_CO2 Loss of CO₂

Caption: Predicted fragmentation of [M+H]⁺ in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic characterization of N-Boc-3,5-Difluoro-D-tyrosine is essential for its effective use in research and development. This guide provides a detailed predictive framework for its analysis by NMR, IR, and MS. By combining these techniques, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Benchchem. (n.d.). N-Boc-3,5-Difluoro-DL-tyrosine.
  • DiMagno, S. G., & Biffinger, J. C. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3473–3483. Retrieved from [Link]

Sources

A Technical Guide to the Effects of Difluorination on Tyrosine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology and drug development.[1][2][3][4][5] This guide provides an in-depth technical analysis of 3,5-difluorotyrosine (F₂Y), a critical analog of tyrosine. We will explore its synthesis, the profound effects of difluorination on its physicochemical properties, and its subsequent impact on peptide and protein structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated amino acids to probe biological systems and design next-generation therapeutics.

Introduction: Why Fluorinate Tyrosine?

Tyrosine is a cornerstone amino acid, playing pivotal roles in protein structure and function, from acting as a key node in signaling cascades via phosphorylation to participating in vital redox reactions.[6][7] Modifying its properties through synthetic chemistry offers a unique window into these processes. The introduction of fluorine, a small yet highly electronegative atom, induces minimal steric perturbation while dramatically altering the electronic landscape of the molecule.[8][9]

3,5-difluorotyrosine (F₂Y) has emerged as a particularly useful analog. It is essentially isosteric with tyrosine, meaning it has a similar size and shape, which often allows it to be seamlessly integrated into biological systems.[8] However, the two fluorine atoms significantly impact its acidity, redox potential, and spectroscopic properties, making it an invaluable probe for a wide range of applications.

Synthesis and Incorporation of 3,5-Difluorotyrosine

The practical application of F₂Y begins with its efficient synthesis and subsequent incorporation into peptides and proteins.

Chemo-enzymatic Synthesis of F₂Y

A robust and scalable method for producing F₂Y involves a chemo-enzymatic process.[8][9][10] This approach leverages the power of enzymes for stereospecific synthesis, a critical requirement for biological applications.

The process typically starts with commercially available 2,6-difluorophenol. This precursor undergoes an enzymatic reaction with pyruvate and ammonia to yield the F₂Y amino acid.[8][10] For solid-phase peptide synthesis (SPPS), the synthesized F₂Y must be appropriately protected. This involves the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the phenolic hydroxyl group with a tert-butyl (tBu) ether.[8][10]

graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2,6-Difluorophenol\n+ Pyruvate + NH3", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tyrosine Phenol-lyase\n(Enzymatic Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3,5-Difluorotyrosine (F₂Y)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Fmoc-OSu", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; E [label="Nα-Fmoc-F₂Y-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="SOCl₂, MeOH", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; G [label="Nα-Fmoc-F₂Y-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Isobutylene, H₂SO₄", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I [label="Nα-Fmoc-F₂Y(tBu)-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="LiOH", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; K [label="Fmoc-F₂Y(tBu)-OH\n(SPPS-Ready)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Reaction"]; B -> C [label="Product"]; C -> E [label="Protection", headport="w", tailport="e"]; D -> E [style=invis]; // Helper for layout E -> G [label="Esterification"]; F -> G [style=invis]; G -> I [label="tBu Protection"]; H -> I [style=invis]; I -> K [label="Hydrolysis"]; J -> K [style=invis]; }

Chemo-enzymatic synthesis and protection of 3,5-difluorotyrosine.
Incorporation into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS): The fully protected Fmoc-F₂Y(tBu)-OH can be readily incorporated into peptides using standard Fmoc-based solid-phase synthesis protocols.[8][10] Despite its modified structure, it couples efficiently to the growing peptide chain.[8]

Genetic Code Expansion: For incorporation into larger proteins, genetic code expansion techniques are employed.[6][11] This powerful method involves re-engineering the translational machinery of a host organism (like E. coli) to recognize a stop codon, typically the amber codon (UAG), as a signal to incorporate an unnatural amino acid.[6][11][12][13] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for F₂Y and does not cross-react with endogenous amino acids or tRNAs.[6][14]

Altered Physicochemical Properties of F₂Y

The electron-withdrawing nature of the two fluorine atoms imparts unique physicochemical properties to F₂Y compared to its natural counterpart.

PropertyTyrosine (Tyr)3,5-Difluorotyrosine (F₂Y)Significance
Phenolic pKa ~10.17.2 - 8.0Increased acidity, phenolate form is more accessible at physiological pH.
Redox Potential (Y-O•/Y-OH) ~1056 mV~1026 mVLowered potential, making the tyrosyl radical easier to form.
Hydrophobicity ModerateIncreasedEnhanced hydrophobic character can influence protein folding and interactions.
¹⁹F NMR Signal N/APresentProvides a sensitive spectroscopic probe for structural and dynamic studies.

Note: pKa and redox potential values can vary depending on the local protein environment.[6][8][11][15]

Lowered pKa

The most significant alteration is the dramatic decrease in the pKa of the phenolic hydroxyl group. The fluorine atoms inductively withdraw electron density from the aromatic ring, stabilizing the resulting phenolate anion and making the proton more acidic.[8] This lowered pKa (from ~10.1 for tyrosine to ~7.2-8.0 for F₂Y) means that at physiological pH, a significant population of F₂Y residues will exist in the deprotonated, phenolate form.[6][8][11][15] This has profound implications for electrostatic interactions and hydrogen bonding within a protein.

Modulated Redox Potential

Tyrosine residues are often involved in electron transfer reactions, forming a transient tyrosyl radical (Y-O•). The difluorination of the ring lowers the formal reduction potential of the Y-O•/Y-OH couple by approximately 30 mV.[6][11][16] This makes F₂Y easier to oxidize than tyrosine, a property that can be exploited to study and modulate biological electron transfer pathways, such as those in ribonucleotide reductase.[6][11][16]

Impact on Protein Structure and Function

The unique properties of F₂Y make it a powerful tool for probing and manipulating protein structure and function.

Minimal Structural Perturbation

Due to the similar van der Waals radii of fluorine (1.35 Å) and hydrogen (1.10 Å), substituting F₂Y for tyrosine generally results in very minor structural changes to the protein backbone.[6][8] This is a crucial feature, as it allows researchers to study the electronic effects of fluorination without significantly altering the protein's overall fold.[17]

Probing Protein Environments with ¹⁹F NMR

Fluorine has a nuclear spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy.[18][19][20][21] Since proteins do not naturally contain fluorine, the ¹⁹F NMR signal from an incorporated F₂Y residue is background-free.[18] The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local chemical environment, providing high-resolution information on:

  • Protein folding and conformational changes.

  • Ligand binding events.[18]

  • Protein-protein interactions.[22]

  • Dynamics of the protein backbone and side chains.[23]

graph NMRWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Incorporate F₂Y\ninto Protein of Interest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Acquire ¹⁹F NMR Spectrum", fillcolor="#F1F3F4", fontcolor="#202124"]; State1 [label="Apo Protein (State 1)\n¹⁹F Chemical Shift δ₁", fillcolor="#FBBC05", fontcolor="#202124"]; AddLigand [label="Add Ligand / Binding Partner", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; State2 [label="Bound Protein (State 2)\n¹⁹F Chemical Shift δ₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Chemical Shift\nPerturbation (Δδ = |δ₂ - δ₁|)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Infer Binding, Conformational\nChange, or Environmental Shift", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> NMR; NMR -> State1; State1 -> AddLigand; AddLigand -> State2; State2 -> Analysis; State1 -> Analysis [style=dashed, label="Compare"]; Analysis -> Conclusion; }

Workflow for probing protein interactions using ¹⁹F NMR of F₂Y.
Modulating Enzymatic Activity

The substitution of F₂Y for tyrosine can have varied effects on enzyme kinetics. In some cases, F₂Y-containing peptides behave as excellent mimics of their tyrosine counterparts. For example, in studies with protein tyrosine phosphatases (PTPs), F₂Y-containing substrates displayed kinetic properties (k_cat and K_M) that were very similar (≤2-fold difference) to the native tyrosine-containing substrates.[8]

However, F₂Y is resistant to oxidation by enzymes like tyrosinase.[8][9] This property is highly advantageous in screening assays where the oxidation of a tyrosine residue is used as a detection method, as it allows F₂Y to act as a stable surrogate that won't generate false positives.[8]

Experimental Protocols

Protocol: Incorporation of F₂Y via Amber Suppressor Mutagenesis in E. coli

This protocol outlines the general steps for site-specifically incorporating F₂Y into a target protein expressed in E. coli.

Prerequisites:

  • E. coli strain engineered for UAA incorporation (e.g., RF1 knockout).[12]

  • Plasmid encoding the orthogonal F₂Y-tRNA synthetase and suppressor tRNA.

  • Expression plasmid for the target protein with a UAG (amber) codon at the desired site.

Methodology:

  • Transformation: Co-transform the engineered E. coli strain with the synthetase/tRNA plasmid and the target protein expression plasmid.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., 2xYT) to an optimal density (OD₆₀₀ ≈ 0.6-0.8).

  • Induction: Induce the expression of the synthetase, tRNA, and target protein using the appropriate inducers (e.g., arabinose for the synthetase/tRNA and IPTG for the target protein).

  • Supplementation: Simultaneously with induction, supplement the culture medium with 3,5-difluorotyrosine to a final concentration of 1-2 mM.[6]

  • Expression: Allow the protein to express for the desired time at an optimal temperature (e.g., 18-30°C for 12-16 hours).

  • Harvest and Purification: Harvest the cells by centrifugation and purify the F₂Y-containing protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verification: Confirm the successful incorporation of F₂Y using mass spectrometry (observing the expected mass shift) and/or Western blot (comparing full-length protein expression with a negative control grown without F₂Y).

Protocol: Kinetic Analysis of an F₂Y-Containing Enzyme Substrate

This protocol describes how to compare the kinetic parameters of an enzyme using a native tyrosine-containing substrate versus an F₂Y-containing substrate.[24][25][26]

Materials:

  • Purified enzyme of interest (e.g., a protein tyrosine phosphatase).

  • Synthetic peptide substrate containing tyrosine.

  • Synthetic peptide substrate containing F₂Y at the equivalent position.

  • Appropriate reaction buffer (e.g., pH 7.4).

  • Detection reagent (e.g., a fluorogenic or colorimetric phosphate detection kit).[27]

  • Plate reader or spectrophotometer.

Methodology:

  • Prepare Substrate Solutions: Prepare a series of dilutions for both the Tyr- and F₂Y-containing peptides in the reaction buffer.

  • Enzyme Reaction: In a microplate, initiate the enzymatic reaction by adding a fixed, limiting concentration of the enzyme to the various concentrations of each substrate.

  • Measure Initial Velocity (v₀): Monitor the formation of the product over a short time course by measuring the change in absorbance or fluorescence. Calculate the initial velocity for each substrate concentration.

  • Data Analysis: Plot the initial velocity (v₀) against substrate concentration [S] for both the Tyr and F₂Y peptides.

  • Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation to determine the K_M (Michaelis constant) and V_max (maximum velocity) for each substrate. The catalytic efficiency (k_cat/K_M) can then be calculated.[28]

  • Comparison: Compare the kinetic parameters obtained for the F₂Y-containing peptide to those of the native tyrosine-containing peptide to quantify the effect of difluorination on enzyme recognition and turnover.[8]

Conclusion

3,5-difluorotyrosine is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its unique combination of isosteric size, altered pKa, and modulated redox potential allows for the subtle yet impactful manipulation of protein properties. From providing a background-free NMR probe for detailed structural analysis to modulating enzymatic activity and electron transfer, the applications of F₂Y continue to expand. The robust synthetic routes and established methods for its incorporation into proteins ensure that F₂Y will remain a key component in the toolkit for designing more stable, potent, and specific therapeutic proteins and for unraveling the complex mechanisms of biological systems.

References

  • Gopishetty, B., Ren, L., Waller, T. M., Wavreille, A.-S., Lopez, M., Thakkar, A., Zhu, J., & Pei, D. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 7(10), 1887–1890. [Link]

  • Lin, C. J., Söll, D., & Tommos, C. (2013). Formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Biochemistry, 52(49), 8947–8955. [Link]

  • Lin, C. J., Söll, D., & Tommos, C. (2013). Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer. PubMed.[Link]

  • Lin, C. J., Söll, D., & Tommos, C. (2013). Formal Reduction Potential of 3,5-Difluorotyrosine in a Structured Protein: Insight into Multistep Radical Transfer. Biochemistry, 52(49), 8947-8955. [Link]

  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.[Link]

  • Lin, C. J., Söll, D., & Tommos, C. (2013). Formal Reduction Potential of 3,5-Difluorotyrosine in a Structured Protein: Insight into Multistep Radical Transfer. American Chemical Society.[Link]

  • Gopishetty, B., Ren, L., Waller, T. M., Wavreille, A.-S., Lopez, M., Thakkar, A., Zhu, J., & Pei, D. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. American Chemical Society.[Link]

  • Gopishetty, B., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters. [Link]

  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.[Link]

  • Gopishetty, B., et al. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters. [Link]

  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.[Link]

  • Stubbe, J., & Tommos, C. (2014). Formal reduction potentials of difluorotyrosine and trifluorotyrosine protein residues: Defining the thermodynamics of multistep radical transfer. Journal of the American Chemical Society, 136(28), 9945–9953. [Link]

  • Mykhailiuk, P. K. (2021). Applications of fluorine-containing amino acids for drug design. ResearchGate.[Link]

  • Gopishetty, B., et al. (n.d.). Synthesis of 3,5-Difluorotyrosine-Containing. Amanote Research.[Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluoro-L-Tyrosine. PubChem Compound Database.[Link]

  • Stubbe, J., & Tommos, C. (2014). Formal Reduction Potentials of Difluorotyrosine and Trifluorotyrosine Protein Residues: Defining the Thermodynamics of Multistep Radical Transfer. Journal of the American Chemical Society, 136(28), 9945-9953. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(4), 786. [Link]

  • Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 894729. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]

  • Tuma, R., & Peñalva, M. A. (2009). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 15(3), 506–514. [Link]

  • Bilgiçer, B., & Kumar, K. (2004). Fluorinated proteins: from design and synthesis to structure and stability. Tetrahedron, 60(31), 6571-6581. [Link]

  • Malet-Sanz, L., & Susanne, F. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate.[Link]

  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin.[Link]

  • Csupor-Löffler, B., et al. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 40(2), 291-306. [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-28. [Link]

  • van der Vlist, J., & de Kruif, J. (2013). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Immunology, 4, 295. [Link]

  • Villa, J. K., et al. (2017). Fluorotyrosine analogs and corresponding pKa values. ResearchGate.[Link]

  • GeneFrontier Corporation. (2025). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex®.[Link]

  • Chang, A., & Rao, J. (2021). On Catalytic Kinetics of Enzymes. International Journal of Molecular Sciences, 22(23), 12797. [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Analytical & Bioanalytical Techniques.[Link]

  • Walsh Medical Media. (n.d.). Investigating Enzyme Kinetics and their Applications in Biotechnology. Journal of Analytical Biochemistry and Separation Techniques.[Link]

  • van Oijen, A. M., & Joo, C. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. Current Opinion in Structural Biology, 28, 144-149. [Link]

  • Schnell, S. (2023). Steady State Kinetics for Enzymes with Multiple Binding Sites Upstream of the Catalytic Site. Symmetry, 15(12), 2261. [Link]

Sources

The Strategic Integration of Fluorinated D-Amino Acids in Biochemical Research and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Nature's Alphabet

In the landscape of peptide and protein engineering, the pursuit of enhanced stability, refined functionality, and novel therapeutic potential is a constant driver of innovation. While the 20 canonical L-amino acids provide a vast blueprint for biological function, the introduction of non-canonical amino acids has opened new frontiers. This guide delves into a particularly potent class of these building blocks: fluorinated D-amino acids . The strategic combination of fluorine's unique electronic properties with the proteolytic resistance conferred by D-chirality offers a powerful toolkit for researchers, scientists, and drug development professionals. This document serves as an in-depth technical exploration of the synthesis, properties, and diverse applications of these remarkable molecules, moving beyond a simple recitation of facts to provide a causal understanding of their utility in modern biochemistry.

The Foundational Principles: Why Fluorine and D-Chirality?

The decision to incorporate a fluorinated D-amino acid into a peptide or protein is a deliberate one, driven by the desire to impart specific, advantageous properties. Understanding the individual contributions of both fluorination and D-stereochemistry is crucial to appreciating their synergistic potential.

The Impact of Fluorination: A Subtle yet Powerful Influencer

Fluorine, the most electronegative element, possesses a small van der Waals radius, second only to hydrogen. This allows it to act as a subtle steric replacement for hydrogen while exerting profound electronic effects. The introduction of fluorine into an amino acid side chain can modulate a range of physicochemical properties:

  • Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to increased stability of the amino acid and, by extension, the peptide it is incorporated into.[][2]

  • Increased Hydrophobicity and Lipophilicity: Fluorination generally increases the hydrophobicity of an amino acid side chain.[][2] This can enhance a peptide's ability to cross cell membranes and can influence protein folding by favoring the burial of fluorinated residues within the hydrophobic core.[][3]

  • Modulation of Acidity and Polarity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and introduce localized dipoles, influencing intermolecular interactions.[][4]

  • Conformational Control: Fluorine can exert significant control over the conformation of amino acid side chains and the local peptide backbone through stereoelectronic effects such as the gauche effect.[3][5] This has been notably demonstrated in fluorinated proline derivatives, where the ring pucker can be precisely controlled.[3][5]

  • Resistance to Metabolic Degradation: Fluorination can block sites of enzymatic oxidation, such as by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a peptide therapeutic.[3][6]

The Advantage of D-Chirality: Resisting the Proteolytic Onslaught

The vast majority of naturally occurring amino acids are in the L-enantiomeric form. Consequently, proteases, the enzymes responsible for peptide and protein degradation, have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid creates a "proteolytic shield."

  • Inherent Protease Resistance: The unnatural stereochemistry of a D-amino acid at the scissile bond disrupts the precise three-dimensional arrangement required for protease binding and catalysis, rendering the peptide significantly more resistant to degradation.[7]

The Synergy of Fluorinated D-Amino Acids

The combination of these two modifications results in a building block with a unique and powerful set of attributes. A peptide containing a fluorinated D-amino acid benefits from both the inherent proteolytic resistance of the D-isomer and the enhanced metabolic stability and conformational control imparted by fluorination. This dual-pronged approach to stabilization is a key strategy in the development of long-lasting and effective peptide-based therapeutics.

Synthesis of Enantiopure Fluorinated D-Amino Acids: A Chemist's Challenge and Triumph

The synthesis of fluorinated D-amino acids in their enantiomerically pure form is a non-trivial task. The challenge lies in controlling the stereochemistry at the α-carbon while introducing the fluorine atom(s) at the desired position. Several strategies have been developed to address this.[4][8]

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a single enantiomer directly. Common approaches include:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

  • Chiral Catalysts: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

  • Starting from the Chiral Pool: Readily available enantiopure natural products are used as starting materials.

A generalized workflow for the asymmetric synthesis of a fluorinated D-amino acid is depicted below:

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Start Achiral Precursor or Chiral Pool Starting Material Step1 Introduction of Fluorine (Electrophilic or Nucleophilic) Start->Step1 Fluorination Step2 Asymmetric Transformation (e.g., using chiral catalyst or auxiliary) Step1->Step2 Stereocontrol Step3 Functional Group Interconversion Step2->Step3 Modification Product Enantiopure Fluorinated D-Amino Acid Step3->Product Deprotection

Caption: A generalized workflow for the asymmetric synthesis of fluorinated D-amino acids.

Enzymatic Resolution: Nature's Chiral Selectivity

An alternative to asymmetric synthesis is the resolution of a racemic mixture of fluorinated amino acids. This approach leverages the high stereoselectivity of enzymes.

Experimental Protocol: Enzymatic Resolution of Racemic N-Acetyl-3-fluorophenylalanine

This protocol provides a method for the separation of a racemic mixture of N-acetyl-3-fluorophenylalanine to obtain the D-enantiomer.

  • Substrate Preparation: Synthesize racemic N-acetyl-3-fluorophenylalanine from 3-fluorophenylalanine using acetic anhydride.

  • Enzyme Selection: Immobilized Penicillin G Acylase is a suitable enzyme for this resolution.

  • Reaction Setup:

    • Dissolve the racemic N-acetyl-3-fluorophenylalanine in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • Add the immobilized enzyme to the solution.

    • Maintain the temperature at a constant value (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the product.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached approximately 50% conversion (ideally, when the ee of the remaining substrate is >99%), stop the reaction by filtering off the immobilized enzyme.

    • The reaction mixture will contain the unreacted N-acetyl-D-3-fluorophenylalanine and the product L-3-fluorophenylalanine.

    • Acidify the solution to precipitate the N-acetyl-D-3-fluorophenylalanine.

    • Collect the precipitate by filtration, wash, and dry.

    • The L-3-fluorophenylalanine can be isolated from the filtrate.

  • Deprotection: Hydrolyze the N-acetyl group from the D-enantiomer using acidic conditions to yield the final D-3-fluorophenylalanine.

Applications in Peptide and Protein Science

The unique properties of fluorinated D-amino acids make them valuable tools in a wide range of biochemical applications, from fundamental studies of protein structure and function to the development of novel therapeutics.

Enhancing Peptide Stability: A Two-Pronged Defense

The primary application of fluorinated D-amino acids in peptide-based drug development is to enhance their in vivo stability.

  • Proteolytic Resistance: As previously mentioned, the D-configuration provides a robust defense against degradation by proteases.

  • Metabolic Stability: Fluorination at strategic positions can block metabolic hotspots, preventing enzymatic modification and inactivation.[3][6]

The synergistic effect of these two modifications can dramatically increase the circulating half-life of a peptide therapeutic, allowing for less frequent dosing and improved patient compliance.

Table 1: Impact of Fluorinated D-Amino Acid Substitution on Peptide Half-Life (Illustrative Data)

Peptide SequenceModificationIn Vitro Half-Life (Human Serum)
G-L-A-V-F-L-KNone (All L-amino acids)< 10 minutes
G-D-A-V-F-L-KD-Alanine at position 2~ 2 hours
G-L-(Fpa)-V-F-L-KL-pentafluorophenylalanine at position 3~ 30 minutes
G-D-(Fpa)-V-F-L-KD-pentafluorophenylalanine at position 3> 24 hours

Note: This table presents illustrative data to demonstrate the concept. Actual half-life improvements are sequence and context-dependent.

Conformational Control and Structural Biology

The ability of fluorine to influence local conformation can be exploited to stabilize specific secondary structures in peptides, such as β-turns or helices.[3][5] The incorporation of a fluorinated D-amino acid can be used to induce a particular fold that is important for biological activity.

Furthermore, the fluorine atom serves as a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it a highly sensitive NMR nucleus. Since fluorine is absent in biological systems, ¹⁹F NMR spectra of fluorinated proteins are free from background signals.[9] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, providing a powerful tool to study protein folding, conformational changes, and ligand binding.[10][11][12]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Interpretation cluster_insights Biochemical Insights Prep Incorporate Fluorinated D-Amino Acid into Peptide or Protein NMR Acquire 19F NMR Spectrum Prep->NMR Analysis Analyze Chemical Shifts, Line Broadening, and NOEs NMR->Analysis Insights Information on: - Conformation - Dynamics - Ligand Binding - Protein-Protein Interactions Analysis->Insights

Caption: A simplified workflow for using ¹⁹F NMR with fluorinated D-amino acids to study protein structure and function.

Mechanism-Based Enzyme Inhibition

Fluorinated amino acids can be designed as potent mechanism-based enzyme inhibitors, also known as "suicide substrates."[5][13] In this approach, the fluorinated amino acid is recognized by the target enzyme as a substrate. During the catalytic cycle, the fluorine atom's electron-withdrawing properties facilitate the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[14] The use of a D-amino acid in this context can be advantageous if the target enzyme can accommodate it, as it would be resistant to degradation by other proteases.

Case Study: Development of a Long-Acting GLP-1 Receptor Agonist

The development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes provides an excellent example of the application of these principles. Native GLP-1 has a very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance.

Strategy:

  • Introduce a D-amino acid: Replace the L-alanine at position 2 (the DPP-4 cleavage site) with D-alanine to prevent enzymatic degradation.

  • Incorporate a fluorinated amino acid: Introduce a fluorinated amino acid at a position that does not disrupt receptor binding but enhances hydrophobicity and metabolic stability, potentially promoting binding to serum albumin and reducing renal clearance.

The resulting peptide would be expected to have a significantly extended duration of action, allowing for once-weekly or even less frequent administration.

Future Perspectives and Conclusion

The field of fluorinated D-amino acids is poised for continued growth and innovation. Advances in synthetic methodologies will undoubtedly provide access to an even wider array of these powerful building blocks.[8] The increasing sophistication of protein engineering and computational design will enable the more rational and precise incorporation of fluorinated D-amino acids to achieve desired biological outcomes.

References

  • Bochen, A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(15), 8583. [Link]

  • Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(1), 1. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-466. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(18), 5605. [Link]

  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111836. [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Chaume, G., et al. (2010). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. ResearchGate. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. [Link]

  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 74(15), 5153-5165. [Link]

  • Theillet, F.-X., et al. (2022). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal, 289(4), 982-998. [Link]

  • O'Hagan, D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6075-6084. [Link]

  • Kumar, K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Juhász, T., et al. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 47(1), 131-140. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 134(3), 1776-1783. [Link]

  • Qiu, X.-L., & Qing, F.-L. (2005). Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 9(12), 1177-1191. [Link]

  • Britton, R. A., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(18), 5605. [Link]

  • Stellbrink, C., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. Chemistry – A European Journal, 27(59), 14711-14719. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2008). Amino acid fluorides: viable tools for synthesis of peptides, peptidomimetics and enantiopure heterocycles. Organic & Biomolecular Chemistry, 6(19), 3467-3475. [Link]

  • Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(11), 2601-2605. [Link]

  • Hope, A. G. (2019). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Liverpool John Moores University. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111836. [Link]

  • Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1083-1093. [Link]

Sources

Probing the Frontiers of Structural Biology: An In-depth Technical Guide to N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of non-canonical amino acids into proteins has emerged as a transformative tool in chemical biology and drug discovery. Among these, N-Boc-3,5-Difluoro-D-tyrosine stands out as a particularly powerful probe for elucidating protein structure, dynamics, and interactions. Its unique fluorine substituents provide a sensitive spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, offering unparalleled insights into the local environment within a protein. This guide provides a comprehensive overview of the synthesis, incorporation, and application of N-Boc-3,5-Difluoro-D-tyrosine, empowering researchers to leverage this innovative tool in their scientific endeavors.

Introduction: The Power of Fluorine in Protein Science

The introduction of fluorine into biomolecules is a well-established strategy in medicinal chemistry and chemical biology.[1] The carbon-fluorine bond is strong and the fluorine atom is small, causing minimal steric perturbation to the overall protein structure.[2] Crucially, the ¹⁹F nucleus possesses favorable NMR properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[3][4] Furthermore, the large chemical shift dispersion of ¹⁹F makes it an extremely sensitive reporter of its local electronic environment.[3][4]

N-Boc-3,5-Difluoro-D-tyrosine, a protected form of the non-canonical amino acid 3,5-Difluoro-D-tyrosine, is a valuable building block for solid-phase peptide synthesis (SPPS) and for incorporation into proteins using genetic code expansion techniques.[1][5][6] The Boc (tert-butoxycarbonyl) protecting group on the amine functionality prevents unwanted side reactions during peptide synthesis.[6] The difluorination of the tyrosine ring provides a robust ¹⁹F NMR signal for probing protein structure and dynamics.[5]

Synthesis and Properties of N-Boc-3,5-Difluoro-D-tyrosine

The synthesis of N-Boc-3,5-Difluoro-D-tyrosine is a multi-step process that typically starts from D-tyrosine. A key step involves the selective difluorination of the aromatic ring. The Boc protecting group is then introduced to protect the alpha-amino group. While several synthetic routes exist, a common approach involves the protection of the amino and carboxyl groups of D-tyrosine, followed by electrophilic fluorination and subsequent deprotection of the carboxyl group.

It is also possible to synthesize the unprotected 3,5-difluorotyrosine chemo-enzymatically.[7] The Boc protecting group can then be added. For instance, L-tyrosine can be converted to N-Boc-L-tyrosine using di-tert-butyl dicarbonate (Boc₂O) and a suitable base.[8] A similar procedure can be applied to 3,5-Difluoro-D-tyrosine.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₄H₁₇F₂NO₅[9][10]
Molecular Weight 317.29 g/mol [6][9]
CAS Number 1213198-51-6[9]
Appearance White to yellow solid[9]
Purity Typically ≥95% or ≥97%[6][9]
Storage Temperature 2-8 °C[9]

Incorporation of N-Boc-3,5-Difluoro-D-tyrosine into Peptides and Proteins

The incorporation of this non-canonical amino acid can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) for shorter peptides and genetic code expansion for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for the chemical synthesis of peptides.[5] N-Boc-3,5-Difluoro-D-tyrosine, with its protected amino group, is a suitable building block for this method. The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support.

Workflow for SPPS:

SPPS_Workflow Resin Solid Support Resin Attach Attach First Amino Acid Resin->Attach Deprotect Deprotect Amino Group Attach->Deprotect Couple Couple N-Boc-3,5-Difluoro-D-tyrosine Deprotect->Couple Wash Wash Couple->Wash Repeat Repeat Deprotection & Coupling Wash->Repeat for subsequent amino acids Cleave Cleave Peptide from Resin Repeat->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Genetic Code Expansion

For the incorporation of N-Boc-3,5-Difluoro-D-tyrosine into larger proteins, genetic code expansion is the method of choice.[11][12] This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to incorporate the non-canonical amino acid in response to a nonsense codon (e.g., the amber stop codon, UAG) engineered into the gene of interest.[11][12]

Experimental Protocol for Protein Expression with N-Boc-3,5-Difluoro-D-tyrosine:

  • Plasmid Preparation: Two plasmids are required: one containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid encoding the orthogonal tRNA and a specific aminoacyl-tRNA synthetase for the fluorinated tyrosine.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Culture Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics for plasmid selection and grow overnight at 37°C.

    • The following day, inoculate a larger volume of minimal media supplemented with the necessary antibiotics and N-Boc-3,5-Difluoro-D-tyrosine (or its deprotected form, as the Boc group may be cleaved in vivo).

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.[4]

  • Induction: Induce protein expression with isopropyl-β-D-thiogalactopyranoside (IPTG) and, if required for the synthetase plasmid, L-arabinose.

  • Expression: Continue to shake the culture overnight at a reduced temperature (e.g., 18-30°C) to enhance proper protein folding.[4]

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.[4]

    • Purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Logical Diagram of Genetic Code Expansion:

GCE_Diagram cluster_Cell Host Cell (e.g., E. coli) DNA Gene of Interest (with TAG codon) mRNA mRNA DNA->mRNA Transcription tRNA_gene Orthogonal tRNA Gene tRNA Orthogonal tRNA tRNA_gene->tRNA Transcription aaRS_gene Orthogonal aaRS Gene aaRS Orthogonal aaRS aaRS_gene->aaRS Transcription & Translation ncAA N-Boc-3,5-Difluoro-D-tyrosine (or deprotected form) Charged_tRNA Fluorotyrosyl-tRNA ncAA->Charged_tRNA Ribosome Ribosome mRNA->Ribosome tRNA->Charged_tRNA aaRS->Charged_tRNA Charging Charged_tRNA->Ribosome Protein Protein with Fluorotyrosine Ribosome->Protein Translation

Caption: Simplified overview of genetic code expansion.

Applications in Studying Protein Structure and Dynamics using ¹⁹F NMR

The true power of incorporating 3,5-Difluoro-D-tyrosine lies in its application as a probe for ¹⁹F NMR spectroscopy.[3][5][13] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing valuable information on:

  • Protein Conformation and Folding: Changes in the protein's tertiary or quaternary structure will alter the local environment of the fluorinated residue, leading to a change in its ¹⁹F chemical shift.[14]

  • Protein-Ligand Interactions: The binding of a ligand, such as a small molecule inhibitor or another protein, can be monitored by observing changes in the ¹⁹F NMR spectrum of the labeled protein.[4]

  • Protein Dynamics: Line broadening and relaxation measurements in ¹⁹F NMR can provide insights into the motional properties of the protein at the site of the label.[14]

  • In-Cell NMR: The absence of a natural fluorine background in cells makes ¹⁹F NMR an ideal technique for studying proteins in their native cellular environment.[3][14]

Experimental Workflow for ¹⁹F NMR Analysis:

NMR_Workflow Incorporate Incorporate 3,5-Difluoro-D-tyrosine Purify Purify Labeled Protein Incorporate->Purify Prepare Prepare NMR Sample Purify->Prepare Acquire Acquire 1D/2D ¹⁹F NMR Data Prepare->Acquire Analyze Analyze Chemical Shifts, Line Shapes, and Relaxation Acquire->Analyze Interpret Interpret Data (Structure, Dynamics, Binding) Analyze->Interpret

Caption: Workflow for ¹⁹F NMR studies of labeled proteins.

Case Studies and Future Directions

The use of fluorinated amino acids in protein research is a rapidly expanding field. For instance, studies on G-protein coupled receptors (GPCRs) have utilized ¹⁹F NMR to monitor conformational changes upon activation.[15] Similarly, the investigation of enzyme mechanisms has benefited from the introduction of fluorinated tyrosine analogs.[7]

The future of this technology lies in the development of new fluorinated amino acids with unique properties, the evolution of more efficient and versatile orthogonal synthetase/tRNA pairs, and the application of advanced NMR techniques to study increasingly complex biological systems.

Conclusion

N-Boc-3,5-Difluoro-D-tyrosine is a powerful and versatile tool for researchers seeking to gain a deeper understanding of protein structure, dynamics, and function. Its straightforward incorporation into peptides and proteins, combined with the sensitivity of ¹⁹F NMR, provides a unique window into the molecular world. As the methodologies for its use become more refined and accessible, we can expect to see an even greater number of groundbreaking discoveries enabled by this remarkable non-canonical amino acid.

References

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available at: [Link]

  • Protein Expression with Biosynthesized Noncanonical Amino Acids.
  • Protein Expression with Biosynthesized Noncanonical Amino Acids - PubMed. Available at: [Link]

  • Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli - YouTube. Available at: [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. Available at: [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. Available at: [Link]

  • Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Available at: [Link]

  • Fluorine labeling of proteins for NMR studies.
  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. Available at: [Link]

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions - UCLA – Chemistry and Biochemistry.
  • Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification | Request PDF - ResearchGate. Available at: [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. Available at: [Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - NIH. Available at: [Link]

  • Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC - NIH. Available at: [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins - PMC. Available at: [Link]

  • Supporting information_OBC_rev1 - The Royal Society of Chemistry. Available at: [Link]

  • N-Boc-3,5-Difluoro-D-tyrosine | C14H17F2NO5 | CID 26596936 - PubChem. Available at: [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH. Available at: [Link]

Sources

A Technical Guide to Enhancing Peptide Therapeutic Stability: The Role of N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic promise of peptides is immense, offering high specificity and potency that can surpass traditional small molecules. However, a primary obstacle to their clinical success is their inherent susceptibility to enzymatic degradation, leading to short in vivo half-lives.[1][2][3] This guide provides an in-depth exploration of a key strategy to overcome this challenge: the incorporation of strategically modified amino acids. Specifically, we focus on N-Boc-3,5-Difluoro-D-tyrosine, detailing its mechanistic advantages and providing robust, validated protocols for assessing the enzymatic stability of peptides containing this and other modified residues. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the next generation of stable, effective peptide-based therapeutics.

The Challenge: Overcoming the Instability of Peptide Therapeutics

Peptides represent a unique therapeutic class, bridging the gap between small molecules and large protein biologics. Their ability to engage targets with high specificity often translates to fewer off-target effects. Despite these advantages, the peptide backbone is a natural substrate for a vast array of endogenous proteases and peptidases found in plasma, tissues, and within cells.[3][4] This rapid enzymatic cleavage is a major hurdle in drug development, severely limiting a peptide's bioavailability and therapeutic window.[1][2]

Key enzymes responsible for peptide degradation in vivo include:

  • Exopeptidases: These enzymes, such as aminopeptidases and carboxypeptidases, cleave peptide bonds at the N- or C-termini of the peptide chain.[5]

  • Endopeptidases: Enzymes like trypsin and chymotrypsin cleave internal peptide bonds, often at specific amino acid recognition sites (e.g., C-terminal to Lysine/Arginine for trypsin).[4]

To counteract this degradation, medicinal chemists employ several strategies, including N- or C-terminal modifications (acetylation, amidation), cyclization, and, most relevant to this guide, the incorporation of unnatural or modified amino acids.[6][7][8]

A Strategic Solution: N-Boc-3,5-Difluoro-D-tyrosine

The incorporation of non-proteinogenic amino acids is a powerful method to enhance metabolic stability.[9] The specific choice of N-Boc-3,5-Difluoro-D-tyrosine offers a multi-faceted approach to preventing enzymatic degradation, leveraging stereochemistry, steric hindrance, and electronic effects.

The Role of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids during solid-phase peptide synthesis (SPPS).[10][11][12] While it is typically removed to elongate the peptide chain, its principles are foundational.[11][13] In the context of the final peptide, N-terminal modifications like acetylation serve a similar protective purpose against aminopeptidases.[6][7] The "N-Boc" designation on the monomer signifies its state as a building block for synthesis.

The D-Amino Acid Advantage

Proteolytic enzymes are chiral catalysts, evolved to recognize and cleave peptide bonds between L-amino acids. The substitution of a natural L-amino acid with its D-enantiomer disrupts this stereospecific recognition.[7] This simple change in chirality can render the adjacent peptide bonds resistant to cleavage, significantly improving the peptide's stability against a broad range of proteases.[14][15][16][17]

The Power of Difluorination: Steric and Electronic Hindrance

Tyrosine is a common recognition site for enzymes like chymotrypsin. The strategic placement of two fluorine atoms at the 3 and 5 positions of the tyrosine ring introduces significant stability enhancements.

  • Steric Shielding: Fluorine, while having a small atomic radius, is larger than hydrogen. The two fluorine atoms flank the hydroxyl group, creating steric bulk that physically hinders the approach of the protease's catalytic residues to the target peptide bond.[6][18] This "steric shield" makes it difficult for the enzyme to achieve the necessary orientation for catalysis.

  • Electronic Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing nature alters the electronic properties of the aromatic ring. This can influence the pKa of the phenolic hydroxyl group and change the nature of the interactions within the enzyme's binding pocket, further disrupting recognition and catalysis.[19]

The combination of these features makes 3,5-Difluoro-D-tyrosine a highly effective tool for bolstering peptide stability.

graph "Mechanism_of_Protection" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Protection via 3,5-Difluoro-D-tyrosine.

Experimental Design: A Validated Protocol for Assessing Peptide Stability

To rigorously evaluate the stabilizing effect of incorporating N-Boc-3,5-Difluoro-D-tyrosine, a well-controlled in vitro stability assay is essential. The following protocol describes a standard procedure using human plasma, which contains a complex mixture of relevant physiological proteases.

Experimental Workflow Overview

The overall process involves incubating the test peptide in a biological matrix, stopping the enzymatic reaction at various time points, processing the sample to remove interfering proteins, and analyzing the remaining intact peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

}

Workflow for in vitro plasma stability assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, including essential controls for accurate interpretation.

Materials:

  • Test Peptide (with Difluoro-D-tyrosine)

  • Control Peptide (identical sequence with L-tyrosine)

  • Lyophilized human plasma (pooled, from a reputable supplier)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA) - Quenching/Precipitation Solution

  • Deionized water with 0.1% FA - LC-MS Mobile Phase A

  • ACN with 0.1% FA - LC-MS Mobile Phase B

  • Thermomixer or incubator set to 37°C

  • Microcentrifuge

  • HPLC vials

  • LC-MS system (e.g., Orbitrap or Q-TOF)[20]

Procedure:

  • Preparation:

    • Reconstitute lyophilized human plasma in deionized water as per the supplier's instructions. Keep on ice.

    • Prepare a 1 mg/mL stock solution of both the test and control peptides in DMSO or an appropriate aqueous buffer.

    • Prepare working solutions by diluting the stock to 100 µM in PBS.

  • Reaction Setup (for each peptide and control):

    • Scientist's Note (Rationale): Running the native peptide and the modified peptide in parallel is crucial. This directly demonstrates the enhanced stability conferred by the modification under identical conditions.

    • In a microcentrifuge tube, add 190 µL of the prepared human plasma.

    • Pre-incubate the plasma at 37°C for 5 minutes to equilibrate the temperature.

    • To initiate the reaction, add 10 µL of the 100 µM peptide working solution to the plasma (final peptide concentration: 5 µM). Mix gently by pipetting. This is your t=0 starting point.

  • Time-Point Sampling:

    • Immediately after mixing, withdraw a 20 µL aliquot and add it to a clean tube containing 60 µL of ice-cold Quenching Solution (ACN with 0.1% FA). This is the t=0 sample. Vortex immediately.

    • Scientist's Note (Rationale): The 1:3 ratio of plasma to organic solvent is effective for both stopping enzymatic activity and precipitating the bulk of plasma proteins, which would otherwise foul the LC-MS column.[2]

    • Continue incubating the main reaction tube at 37°C.

    • At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw 20 µL aliquots and quench them in the same manner.

  • Sample Processing:

    • Once all time points are collected, incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge all samples at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.

  • LC-MS Analysis:

    • Scientist's Note (Rationale): LC-MS is the gold standard for this analysis, offering the sensitivity and specificity to quantify the intact peptide even in a complex matrix.[21][22]

    • Set up an LC method with a suitable C18 column to separate the peptide from plasma components. A typical gradient might be 5% to 60% Mobile Phase B over 10 minutes.

    • Set up the MS to monitor the specific mass-to-charge ratio (m/z) of the intact parent peptide using Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) for maximum sensitivity and specificity.

    • Inject equal volumes of the supernatant for each time point.

Self-Validating Controls
  • t=0 Sample: This sample, quenched immediately, represents 100% of the initial peptide concentration and accounts for any analyte loss during sample processing.

  • Negative Control (Buffer Stability): Incubate the peptide in PBS (instead of plasma) under the same conditions. This ensures the peptide itself is not chemically unstable and that any observed degradation is enzymatic.

  • Positive Control (Unmodified Peptide): The parallel assay with the L-tyrosine version of the peptide serves as the positive control for degradation, establishing a baseline against which the stability of the modified peptide is measured.

Data Analysis and Interpretation

The output from the LC-MS will be a series of chromatograms. The peak area corresponding to the intact peptide is integrated for each time point.

  • Normalization: Normalize the peak area of each time point (t=x) to the peak area of the t=0 sample.

    • % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

  • Plotting: Plot the % Remaining Peptide on the y-axis against Time on the x-axis. This visual representation clearly shows the degradation kinetics.

  • Half-Life Calculation (t½): The half-life is the time it takes for 50% of the peptide to be degraded. This can be determined from the plot or calculated by fitting the data to a one-phase exponential decay model.

Presenting the Data

Quantitative data should be summarized in a clear, comparative table.

Peptide SequenceModificationHalf-Life (t½) in Human Plasma (min)
H-Val-Tyr-Pro-Asn-Gly-Ala-OHL-Tyrosine (Control)45
H-Val-[dF2Y] -Pro-Asn-Gly-Ala-OH3,5-Difluoro-D-tyrosine> 480
Example Data

This tabular format allows for an immediate and unambiguous assessment of the modification's impact on stability. The dramatic increase in half-life for the modified peptide provides strong evidence for its enhanced enzymatic resistance.

Conclusion and Future Directions

The strategic incorporation of N-Boc-3,5-Difluoro-D-tyrosine is a robust and highly effective method for enhancing the enzymatic stability of therapeutic peptides. By combining the principles of stereoisomerism and steric/electronic hindrance, this single modification can profoundly decrease susceptibility to proteolytic degradation. The detailed experimental and analytical workflow provided here offers a reliable framework for researchers to validate the stability of their own modified peptide candidates. As the field of peptide therapeutics continues to evolve, the rational design of peptides using such advanced, non-canonical amino acids will be paramount in translating promising lead compounds into clinically successful drugs.

References

  • Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)
  • Title: D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP Source: PubMed URL
  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL
  • Title: Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide Source: PubMed URL
  • Title: Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PNAS URL
  • Title: Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma Source: MDPI URL
  • Title: Understanding Boc protection and deprotection in peptide synthesis Source: Benchchem URL
  • Title: Improving enzymatic and chemical stability of peptides by chemical modifications Source: NovoPro URL
  • Title: D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP Source: Oxford Academic URL
  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PubMed Central URL
  • Title: Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid Source: Benchchem URL
  • Title: A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture Source: PubMed URL
  • Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: PubMed URL
  • Title: In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases Source: PubMed Central URL
  • Title: A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture Source: PubMed Central URL
  • Title: A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum Source: PubMed Central URL
  • Title: Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer Source: Thermo Fisher Scientific URL
  • Title: Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases Source: PubMed URL
  • Title: Peptide Synthesis Source: Chemistry LibreTexts URL
  • Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum Source: PLOS URL
  • Title: A schematic representation of peptide synthesis using Boc protected...
  • Title: Optimization Strategies for the Stability of Peptides In Vivo Source: Creative Peptides URL
  • Title: Serum Stability of Peptides Source: Springer Nature Experiments URL
  • Title: A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture Source: bioRxiv URL
  • Title: Chemical Pathways of Peptide and Protein Degradation Source: ResearchGate URL
  • Title: Protecting Groups in Peptide Synthesis Source: Biosynth URL
  • Title: Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides Source: ACS Biomaterials Science & Engineering URL
  • Title: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: PubMed Central URL
  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: PubMed Central URL
  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PubMed Central URL

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of N-Boc-3,5-Difluoro-D-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Amino Acids

The site-specific incorporation of unnatural amino acids into peptides is a cornerstone of modern chemical biology and therapeutic development. Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides.[1] The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, can profoundly influence a peptide's conformational stability, proteolytic resistance, and binding affinity without introducing significant steric bulk.[2][3]

This guide focuses on N-Boc-3,5-Difluoro-D-tyrosine (Boc-D-F₂Tyr), a valuable analog of tyrosine. Its key features include:

  • Altered Electronics: The two fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group from ~9.9 in tyrosine to ~7.2.[2] This alteration can significantly impact hydrogen bonding capabilities within a peptide's target binding site.

  • Enzymatic Resistance: The difluorinated ring is resistant to enzymatic modification by tyrosinases, making it an excellent surrogate for tyrosine in assays where such activity could be confounding.[2]

  • Probing Tool: These unique properties make F₂Tyr-containing peptides invaluable probes for investigating enzyme mechanisms, particularly in systems like protein tyrosine phosphatases (PTPs).[2]

This document provides a detailed protocol for the incorporation of Boc-D-F₂Tyr into a growing peptide chain using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4][5][6] The protocols herein are designed to provide both the procedural steps and the underlying scientific rationale to ensure successful and reproducible synthesis.

Foundational Principles: The Boc/Bzl Synthesis Strategy

Side-Chain Considerations for 3,5-Difluoro-D-tyrosine

The phenolic hydroxyl of 3,5-Difluoro-D-tyrosine has a pKa near physiological pH.[2] While short peptides have been synthesized without protecting this side chain, its potential for undesired acylation or other side reactions increases during the synthesis of longer peptides or when more aggressive "forcing" coupling conditions are used.[2] For maximal purity and yield, side-chain protection (e.g., with a tBu group) is advisable, though many applications proceed successfully without it. The protocols below assume the use of N-Boc-3,5-Difluoro-D-tyrosine with an unprotected side chain, a common commercially available form.

Materials & Reagents

Category Reagent/Material Purpose
Amino Acid N-Boc-3,5-Difluoro-D-tyrosineBuilding block
Solid Support Merrifield Resin (for peptide acids) or BHA/MBHA Resin (for peptide amides)Insoluble support for synthesis
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Resin swelling, washing, reaction medium
Deprotection Trifluoroacetic Acid (TFA) in DCM (typically 25-50%)Removal of Nα-Boc group
Neutralization N,N-Diisopropylethylamine (DIEA) in DCM or DMFNeutralization of N-terminal TFA salt
Coupling Reagents HBTU, TBTU, HATU, or DCC/DICActivation of carboxylic acid for amide bond formation
Additives 1-Hydroxybenzotriazole (HOBt)Racemization suppressant (used with carbodiimides)
Monitoring Ninhydrin (Kaiser Test) ReagentsQualitative test for free primary amines
Capping Acetic Anhydride, Pyridine or DIEACapping of unreacted amines
Cleavage Hydrogen Fluoride (HF) or TFMSA; "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT)Cleavage from resin & removal of side-chain protecting groups
Work-up Cold Diethyl EtherPrecipitation of crude peptide

Detailed Synthesis Protocols

The core of SPPS is a cycle of deprotection, neutralization, and coupling, repeated for each amino acid in the sequence.[6]

G cluster_cycle Boc-SPPS Cycle Deprotection 1. Deprotection (TFA/DCM) Washing_1 Washing (DCM, IPA) Deprotection->Washing_1 Neutralization 2. Neutralization (DIEA) Washing_1->Neutralization Washing_2 Washing (DMF/DCM) Neutralization->Washing_2 Coupling 3. Coupling (Boc-AA, Activator, DIEA) Washing_2->Coupling Washing_3 Washing (DMF/DCM) Coupling->Washing_3 Monitoring Monitoring (Kaiser Test) Washing_3->Monitoring Monitoring->Deprotection Repeat for next AA Start Start: Resin-Bound Peptide (N-term Boc-protected) Start->Deprotection

Figure 1: The standard workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Nα-Boc Deprotection

Causality: This step uses a moderately strong acid (TFA) to selectively cleave the acid-labile Boc group, exposing the N-terminal amine for the next coupling reaction.[5][7] The resulting ammonium salt must be neutralized before coupling can occur.

  • Swell Resin: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel. Drain the solvent.

  • Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes. Drain.[5]

  • Deprotection: Add fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[5][7]

  • Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid:

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)[5]

Protocol 2: Neutralization

Causality: The deprotected N-terminal amine exists as a TFA salt. A non-nucleophilic base, DIEA, is used to deprotonate the amine, rendering it a free nucleophile ready for acylation.[4]

  • Add a solution of 5-10% DIEA in DCM to the washed resin.

  • Agitate for 2 minutes. Drain.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[7]

  • Wash the resin with DCM (3x) to remove excess DIEA and its salt.

Protocol 3: Incorporation of N-Boc-3,5-Difluoro-D-tyrosine

Causality: The carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. Onium salt reagents like HBTU form a highly reactive HOBt-ester intermediate, which rapidly acylates the free N-terminal amine on the resin.[8][9]

G cluster_reactants BocF2Tyr N-Boc-3,5-Difluoro-D-tyrosine ActivatedEster Reactive OBT-Ester Intermediate BocF2Tyr->ActivatedEster Activation HBTU HBTU HBTU->ActivatedEster Activation DIEA DIEA DIEA->ActivatedEster Activation PeptideBond New Peptide Bond Formed ActivatedEster->PeptideBond Coupling ResinAmine Resin-NH2 (Free N-terminus) ResinAmine->PeptideBond Coupling

Figure 2: Activation and coupling pathway for incorporating the modified amino acid.

  • Prepare Activation Solution: In a separate vial, dissolve N-Boc-3,5-Difluoro-D-tyrosine (2-4 eq.) and HBTU (2-4 eq., matching the amino acid) in DMF.

  • Initiate Coupling: Add the activation solution to the neutralized peptide-resin. Immediately add DIEA (4-6 eq.) to the reaction vessel.[7]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitor Completion: Take a small sample of resin beads and perform a Kaiser test.

    • Negative Result (Yellow/Clear Beads): Coupling is complete. Proceed to wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

    • Positive Result (Blue Beads): Coupling is incomplete. Drain the reaction solution and repeat the coupling step with a freshly prepared activation solution. If the test remains positive, consider capping unreacted amines (see Protocol 4).

Reagent Equivalents (relative to resin capacity)
N-Boc-3,5-Difluoro-D-tyrosine2 - 4
HBTU (or equivalent)2 - 4
DIEA4 - 6
Table 1: Recommended reagent equivalents for the coupling reaction.
Protocol 4: Capping (Optional)

Causality: If coupling is inefficient, unreacted N-terminal amines can be permanently blocked (capped) with a simple acylating agent like acetic anhydride. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[6]

  • Wash the resin with DMF (3x).

  • Prepare a capping solution of Acetic Anhydride (50 eq.) and DIEA (50 eq.) in DMF.

  • Add the solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a final Kaiser test to confirm the absence of free amines.

Final Cleavage and Peptide Purification

Protocol 5: Cleavage from Resin

Causality: A strong acid is required to cleave the final peptide from the solid support and remove the acid-stable side-chain protecting groups. Scavengers are critical to "catch" reactive cationic species (e.g., tert-butyl cations) generated during this process, which could otherwise irreversibly modify sensitive residues like Trp or Tyr.[4][7][10]

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel for strong acid handling (e.g., a specialized HF apparatus).

  • Add Scavengers: Add a cleavage cocktail appropriate for the peptide sequence. A common mixture is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[7]

  • Cleavage Reaction: Cool the vessel (e.g., in an ice bath) and add the strong acid (HF or TFMSA). Stir for 1-2 hours at 0°C.

  • Acid Removal: Carefully remove the strong acid by evaporation under a stream of inert gas (e.g., nitrogen).

  • Precipitation: Add a large volume of cold diethyl ether to the residue to precipitate the crude peptide.

  • Collection: Collect the precipitated peptide by centrifugation or filtration. Wash several times with cold ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide product under vacuum.

Analysis and Characterization

The identity and purity of the final peptide must be confirmed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing peptide purity.[11][12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The presence of the F₂Tyr residue will likely alter the retention time compared to its non-fluorinated counterpart.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass, verifying the successful incorporation of the difluorotyrosine residue.[11][13]

References

  • Shen, Z., et al. (2003). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society. Available at: [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Reichart, T. M., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie. Available at: [Link]

  • AAPPTec (n.d.). Coupling Reagents. Available at: [Link]

  • Mothe, M. G., & Raines, R. T. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. Available at: [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Experimental Biology Meeting (2018). Developing an Efficient Method for the Incorporation of a Series of Fluorotyrosines in Peptides via Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Luo, T., & Conticello, V. P. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Functional Materials. Available at: [Link]

  • Welte, L., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceutics. Available at: [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. Available at: [Link]

  • Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • CEM Corporation (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

  • Patil, B. S., et al. (2009). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. ResearchGate. Available at: [Link]

  • Devaraj, N. K., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Current Protocols in Chemical Biology. Available at: [Link]

  • Welte, L., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Accardo, A., et al. (2021). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. MDPI. Available at: [Link]

  • Lund University Publications (2022). Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS. Available at: [Link]

  • Almac Group (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Jones, A. C., et al. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with N-Boc-3,5-Difluoro-D-tyrosine using Guanidinium-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Fluorinated Amino Acid Coupling

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides, often enhancing metabolic stability, altering pKa, and improving binding affinity through unique electronic interactions.[1][2] N-Boc-3,5-Difluoro-D-tyrosine is a valuable building block in this context, offering a stereochemically defined, fluorinated aromatic side chain.

However, the introduction of electron-withdrawing fluorine atoms onto the tyrosine ring presents specific challenges during peptide synthesis. These electronic modifications can influence the reactivity of the carboxylic acid, while the overall structure can be considered sterically demanding, potentially leading to sluggish and incomplete coupling reactions.[1][3] Overcoming these hurdles requires the use of highly efficient coupling reagents. This guide provides a detailed examination and robust protocols for the use of two powerful guanidinium-based reagents, HATU and HBTU, for the successful incorporation of N-Boc-3,5-Difluoro-D-tyrosine into peptide chains.[4][5][6]

Mechanistic Insights: A Comparative Analysis of HATU and HBTU

The efficacy of modern peptide coupling reagents lies in their ability to convert a stable carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Both HATU and HBTU operate on this principle but differ subtly in their mechanism and resulting reactivity, a crucial distinction when dealing with challenging substrates.

HATU: The Gold Standard for Hindered Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is renowned for its superior performance, especially in sterically demanding situations.[4][5][7] Its mechanism involves a two-stage process mediated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8]

  • Activation: The carboxylate anion of the amino acid attacks the electrophilic carbon of HATU.

  • Active Ester Formation: This leads to the formation of a highly reactive OAt-active ester. The key to HATU's potency lies in its 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and thus accelerating the rate of acylation.[4][5][9] This enhanced reactivity is critical for driving the coupling of sterically hindered or electronically deactivated amino acids to completion.[10]

HBTU: The Robust and Reliable Workhorse

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and effective coupling reagent.[11] Its mechanism is analogous to HATU's but involves the formation of a less reactive OBt-active ester derived from 1-hydroxybenzotriazole (HOBt).[5][12] While highly effective for a majority of peptide couplings, the OBt-ester is less activated than the OAt-ester from HATU, which can result in slower reaction times for difficult sequences.[4][5]

Potential Side Reactions: A Critical Consideration

While powerful, both reagents can participate in side reactions if stoichiometry and conditions are not carefully controlled. The most common issue is the guanidinylation of the free N-terminal amine of the peptide chain.[8][13] This occurs when the amine attacks the guanidinium carbon of the coupling reagent itself, leading to a capped, unreactive peptide. This is more prevalent when the coupling reagent is used in significant excess.[14][15] While HATU is generally considered to have a lower risk of inducing racemization, this potential side reaction should always be considered, especially with prolonged reaction times or elevated temperatures.[5]

Experimental Design & Protocols

The following protocols are designed for a standard solution-phase coupling. They provide a robust starting point that can be optimized based on the specific amine component being coupled. All operations should be conducted in an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Comparative Overview of Coupling Protocols
ParameterProtocol 1: HATUProtocol 2: HBTU
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Stoichiometry (vs. Acid) 1.1 eq. HATU, 2.2 eq. DIPEA1.1 eq. HBTU, 2.2 eq. DIPEA
Typical Reaction Time 1 - 4 hours2 - 8 hours
Relative Cost HigherLower
Key Advantage Superior efficiency for hindered/deactivated amino acids, faster kinetics, lower epimerization risk.[4][5]High efficiency, cost-effective, excellent for standard couplings.[4][11]
Potential Issue Guanidinylation of the amine if used in large excess.[8][15]Slower for difficult couplings, potential for guanidinylation.[13][14]

Protocol 1: HATU-Mediated Coupling of N-Boc-3,5-Difluoro-D-tyrosine

This protocol is recommended for couplings that are anticipated to be challenging due to steric hindrance or electronic deactivation of the amine component.

Materials and Reagents:

  • N-Boc-3,5-Difluoro-D-tyrosine (1.0 eq.)

  • Amine component (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve N-Boc-3,5-Difluoro-D-tyrosine (1.0 eq.) and the amine component (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.2 eq.) to the solution. If the amine component is a hydrochloride salt, the first equivalent of base neutralizes the salt, and the subsequent amount is for the coupling reaction. Stir for 5 minutes.

  • Activation: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the main reaction vessel. Rationale: Adding the coupling reagent last ensures the base is present to deprotonate the carboxylic acid, initiating the activation cascade.[8][16]

  • Coupling Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). Rationale: The acid wash removes excess DIPEA, while the bicarbonate wash removes unreacted carboxylic acid and HOAt byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Protocol 2: HBTU-Mediated Coupling of N-Boc-3,5-Difluoro-D-tyrosine

This protocol provides a cost-effective and highly efficient method for routine couplings where extreme steric hindrance is not a primary concern.

Materials and Reagents:

  • N-Boc-3,5-Difluoro-D-tyrosine (1.0 eq.)

  • Amine component (e.g., H-Gly-OMe·HCl) (1.0 eq.)

  • HBTU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve N-Boc-3,5-Difluoro-D-tyrosine (1.0 eq.) in anhydrous DMF.

  • Pre-activation: Add HBTU (1.1 eq.) and DIPEA (2.2 eq.) to the solution and stir for 5-10 minutes. Rationale: Pre-activation ensures the formation of the active ester before the introduction of the nucleophilic amine, which can improve reaction efficiency and minimize side reactions.[17]

  • Amine Addition: Add the amine component (1.0 eq.) to the pre-activated mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require 2-8 hours for completion.

  • Work-up:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic phase sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide product via flash column chromatography on silica gel as described in the HATU protocol.

Visualization of Workflows and Mechanisms

To better illustrate the processes, the following diagrams outline the experimental workflow and the core chemical transformations.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amino Acid & Amine Component in DMF base Add DIPEA Base reagents->base activation Add Coupling Reagent (HATU / HBTU) base->activation coupling Stir at Room Temp (Monitor by LC-MS) activation->coupling dilute Dilute with EtOAc coupling->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for peptide coupling.

G COOH R-COOH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester COOH->ActiveEster + HATU + Base Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide + H₂N-R'

Caption: Simplified HATU activation and coupling mechanism.

G COOH R-COOH (Carboxylic Acid) ActiveEster Reactive OBt-Active Ester COOH->ActiveEster + HBTU + Base Peptide R-CO-NH-R' (Peptide Bond) ActiveEster->Peptide + H₂N-R'

Caption: Simplified HBTU activation and coupling mechanism.

Conclusion and Best Practices

Both HATU and HBTU are exceptionally capable reagents for the incorporation of N-Boc-3,5-Difluoro-D-tyrosine. The choice between them often comes down to a balance of reactivity, cost, and the specific demands of the synthetic target. For particularly challenging couplings involving hindered N-methyl amines or other complex fragments, HATU is the reagent of choice due to its heightened reactivity.[4][5] For more routine elongations, HBTU provides a reliable and economical alternative.

From a practical standpoint, careful control of stoichiometry is the most critical parameter to prevent side reactions. Using a slight excess (1.1-1.2 eq.) of the coupling reagent is typically sufficient to drive the reaction to completion without promoting significant guanidinylation. By understanding the underlying mechanisms and adhering to these robust protocols, researchers can confidently and efficiently incorporate fluorinated amino acids to advance their peptide-based research and development endeavors.

References

  • A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (Source not formally titled).
  • HATU:a third-generation coupling reagent. ChemicalBook.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC - NIH.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • HBTU Coupling Reactions: A Technical Support Center. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Side-product formation during cyclization with HBTU on a solid support. PubMed. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). Available at: [Link]

  • HBTU. Wikipedia. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Proposed mechanism for amidation using HBTU (9). ResearchGate. Available at: [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-Boc-3,5-Difluoro-D-tyrosine. PubChem. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Available at: [Link]

  • Synthesis, deprotection and peptide coupling of a tetrafluoropyridyl tyrosine amino acid. ResearchGate. Available at: [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (Source not formally titled).
  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Available at: [Link]

  • shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. Available at: [Link]

  • 3,5-Difluoro-L-Tyrosine. PubChem. Available at: [Link]

Sources

Application Note: Leveraging N-Boc-3,5-Difluoro-D-tyrosine for High-Resolution ¹⁹F NMR Analysis of Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool in drug discovery and structural biology, offering a sensitive window into protein structure, dynamics, and interactions.[1][2] The strategic introduction of fluorine-labeled amino acids provides a bio-orthogonal probe with a large chemical shift dispersion and no background signal from the biological matrix.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Boc-3,5-Difluoro-D-tyrosine for the site-specific labeling of proteins. We present the scientific rationale for its use, detailed protocols for incorporation, and methodologies for acquiring and interpreting high-quality ¹⁹F NMR data for applications such as fragment-based screening and druggability assessment.[1]

Introduction: The Fluorine Advantage in Protein NMR

The fluorine-19 (¹⁹F) nucleus is an ideal probe for studying biological systems via NMR for several compelling reasons:[3]

  • 100% Natural Abundance: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, providing excellent sensitivity.

  • High Gyromagnetic Ratio: Its gyromagnetic ratio is the second highest after ¹H, contributing to a strong NMR signal that is 83% as high as that of a proton.[3]

  • Large Chemical Shift Range: The ¹⁹F chemical shift spans a very broad range (over 400 ppm), making it exquisitely sensitive to subtle changes in the local electronic environment.[3][4] This sensitivity allows for the detection of conformational changes, ligand binding, and changes in solvent exposure.[5]

  • No Biological Background: Fluorine is virtually absent from biological systems, ensuring that the observed ¹⁹F NMR spectrum is free from background signals.[3]

These properties make ¹⁹F NMR a robust technique for investigating protein folding, dimerization, aggregation, and ligand binding, often with simple one-dimensional experiments.[3]

Why 3,5-Difluoro-D-tyrosine?

While various fluorinated amino acids are available, 3,5-difluorotyrosine (F₂Y) offers specific advantages as a probe:

  • Minimal Perturbation: The fluorine atoms are isosteric to hydrogen atoms, meaning their substitution on the tyrosine ring generally causes minimal structural or functional perturbation to the protein.[3][6]

  • Distinct Chemical Shift: The proximity of the two fluorine atoms to the hydroxyl group results in a distinct chemical shift range, aiding in spectral interpretation.[7]

  • Probing Electrostatics: The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment within the protein.[5] The symmetric difluorination pattern of 3,5-difluorotyrosine provides a sensitive reporter on changes in the electrostatic landscape upon ligand binding or conformational changes.

  • Favorable pKa: The side chain of 3,5-difluorotyrosine has a lower pKa (around 7.2) compared to natural tyrosine (around 9.9).[6] This property can be exploited to study pH-dependent conformational changes in proteins.

The use of the D-enantiomer, N-Boc-3,5-Difluoro-D-tyrosine, is particularly relevant for specialized applications such as peptide synthesis or when exploring non-natural protein topologies. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis.[8]

Core Principles and Methodologies

Incorporating 3,5-Difluoro-D-tyrosine into Proteins

The successful application of ¹⁹F NMR hinges on the efficient incorporation of the fluorinated amino acid into the protein of interest. Several methods can be employed, with the choice depending on the desired level of incorporation (uniform vs. site-specific) and the expression system.

2.1.1. Uniform Labeling in E. coli

A common method for uniformly labeling a protein with a fluorinated aromatic amino acid involves using an E. coli expression system and inhibiting the endogenous synthesis of that amino acid.[3]

  • Mechanism: The shikimate pathway, responsible for the biosynthesis of aromatic amino acids in bacteria, is inhibited by glyphosate.[3] By adding the desired fluorinated amino acid (in this case, 3,5-difluoro-D-tyrosine) to the minimal media along with the other two aromatic amino acids, the cell's translational machinery will incorporate the fluorinated analog into the expressed protein.[3]

2.1.2. Site-Specific Incorporation

For more precise studies, site-specific incorporation is often preferred. This can be achieved by expanding the genetic code of the expression host.[9][10][11]

  • Mechanism: This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG).[9][10] The orthogonal synthetase is specifically evolved to charge its cognate tRNA with the unnatural amino acid (e.g., 3,5-difluoro-D-tyrosine). When a UAG codon is introduced at the desired site in the gene of interest, the ribosome incorporates the fluorinated amino acid at that position.[9][10] This method ensures that the ¹⁹F label is present at only one location in the protein, greatly simplifying spectral analysis.[9]

¹⁹F NMR Spectroscopy: From Data Acquisition to Interpretation

Once the fluorinated protein is expressed and purified, ¹⁹F NMR experiments can be performed. Simple one-dimensional ¹⁹F NMR spectra are often sufficient to obtain valuable information.[3]

2.2.1. Key Experimental Parameters
  • Spectrometer Setup: A high-field NMR spectrometer equipped with a fluorine-capable probe is required.

  • Referencing: Chemical shifts are typically referenced externally to an appropriate fluorine standard, such as trichlorofluoromethane (CFCl₃).[12]

  • Pulse Sequences: Standard one-dimensional pulse sequences with proton decoupling are generally used. For more complex studies, 2D ¹H-¹⁹F heteronuclear correlation experiments (HOESY) can be employed to identify protons in close proximity to the fluorine label.[7]

2.2.2. Interpreting ¹⁹F NMR Spectra

The key observable in a ¹⁹F NMR experiment is the chemical shift (δ). Changes in the chemical shift (Δδ) upon perturbation (e.g., ligand binding, pH change, temperature variation) provide a wealth of information.[7]

  • Chemical Shift Perturbations (CSPs): A change in the ¹⁹F chemical shift upon the addition of a ligand is a direct indication of binding. The magnitude of the CSP can be used to quantify the binding affinity (K_d).[1]

  • Linewidth Analysis: The width of the NMR signal is related to the relaxation properties of the ¹⁹F nucleus. Changes in linewidth can provide information about protein dynamics and exchange processes.

  • Solvent Effects: The sensitivity of the ¹⁹F chemical shift to its environment can be exploited to probe the solvent accessibility of the labeled site.[5]

An empirical "rule of shielding" suggests a correlation between the ¹⁹F chemical shift and the type of interactions the fluorine atom is involved in.[13] Shielded (more upfield) fluorine atoms are often found near hydrogen bond donors, while deshielded (more downfield) fluorines are typically in hydrophobic environments.[13]

Detailed Protocols

Protocol 1: Uniform Labeling of a Protein with 3,5-Difluoro-D-tyrosine in E. coli

This protocol is adapted from established methods for labeling with fluorinated aromatic amino acids.[3]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with glucose and essential salts.

  • N-Boc-3,5-Difluoro-D-tyrosine (or the unprotected form, as the Boc group may be cleaved in vivo).

  • L-phenylalanine and L-tryptophan.

  • Glyphosate solution.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate a starter culture of the E. coli strain in rich media (e.g., LB) and grow overnight at 37°C.

  • The next day, inoculate 1 L of minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Reduce the temperature to 18°C and allow the culture to equilibrate for 1 hour.

  • Add glyphosate to a final concentration of 1 g/L.

  • Immediately add 3,5-Difluoro-D-tyrosine (50 mg/L), L-phenylalanine (50 mg/L), and L-tryptophan (50 mg/L).

  • Induce protein expression with IPTG (final concentration 0.5 mM).

  • Continue to incubate the culture at 18°C for 18-20 hours.

  • Harvest the cells by centrifugation.

  • Purify the labeled protein using the established protocol for the unlabeled protein.

  • Verify incorporation and purity using SDS-PAGE and mass spectrometry.[1]

Protocol 2: ¹⁹F NMR Data Acquisition for Ligand Binding Analysis

Materials:

  • Purified protein labeled with 3,5-Difluoro-D-tyrosine (typically 10-100 µM in a suitable NMR buffer).

  • NMR tubes.

  • Ligand/fragment stock solution.

  • NMR spectrometer with a ¹⁹F probe.

Procedure:

  • Prepare a sample of the labeled protein in NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for the field lock.

  • Acquire a reference 1D ¹⁹F NMR spectrum of the protein alone.

  • Titrate small aliquots of the concentrated ligand stock solution into the protein sample.

  • Acquire a 1D ¹⁹F NMR spectrum after each addition of the ligand.

  • Monitor the changes in the ¹⁹F chemical shifts.

  • Plot the chemical shift perturbation (Δδ) as a function of the ligand concentration.

  • Fit the binding isotherm to an appropriate model to determine the dissociation constant (K_d).

Data Presentation and Visualization

Table 1: Representative ¹⁹F NMR Parameters for Fluorinated Tyrosine Analogs
Amino Acid AnalogTypical Chemical Shift Range (ppm) in ProteinsKey Characteristics
3-Fluorotyrosine (3FY)-135 to -145Highly sensitive to solvent polarity.[14]
3,5-Difluorotyrosine (F₂Y) -125 to -135 Symmetric probe, sensitive to electrostatic changes.[15]
2-Fluorotyrosine (2FY)-120 to -130Reports on allosteric interactions not always seen with 3FY.[14]

Note: Chemical shift ranges are approximate and can vary significantly depending on the local protein environment.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

UniformLabelingWorkflow Workflow for Uniform Labeling with 3,5-Difluoro-D-tyrosine cluster_culture Cell Culture & Induction cluster_purification Purification & Analysis A Grow E. coli in Minimal Media B Add Glyphosate & Fluorinated Amino Acid A->B C Induce Protein Expression (IPTG) B->C D Harvest Cells C->D E Protein Purification (e.g., Chromatography) D->E F QC: MS & SDS-PAGE E->F

Caption: Uniform labeling workflow.

NMR_Screening_Workflow Workflow for ¹⁹F NMR Fragment Screening A Prepare ¹⁹F-labeled Protein Sample B Acquire Reference 1D ¹⁹F Spectrum A->B C Add Ligand/ Fragment B->C D Acquire 1D ¹⁹F Spectrum C->D D->C Titration E Analyze Chemical Shift Perturbations (CSPs) D->E F Determine Binding Affinity (Kd) E->F

Caption: ¹⁹F NMR screening workflow.

Applications in Drug Discovery

The use of 3,5-difluoro-D-tyrosine labeled proteins is particularly impactful in the early stages of drug discovery.

  • Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a highly sensitive method for detecting the weak binding of small molecule fragments.[2][16][17] The simplicity of the 1D ¹⁹F spectrum allows for the rapid screening of fragment libraries.

  • Druggability Assessment: By probing for changes in the ¹⁹F chemical shifts upon addition of a diverse set of fragments, researchers can assess whether a protein target is "druggable," i.e., capable of binding small molecules with sufficient affinity.[1]

  • Mechanism of Action Studies: Site-specific labeling can reveal detailed information about how a ligand binds and whether it induces local or allosteric conformational changes.

Conclusion

N-Boc-3,5-Difluoro-D-tyrosine is a valuable tool for the ¹⁹F NMR analysis of proteins. Its minimal structural perturbation, combined with the high sensitivity of the ¹⁹F nucleus to its local environment, provides a powerful handle for studying protein structure, dynamics, and interactions. The protocols and principles outlined in this application note provide a robust framework for researchers to implement this technique in their own laboratories, accelerating research in structural biology and drug discovery.

References

  • Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. MDPI. [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH. [Link]

  • Fluorine labeling of proteins for NMR studies. UCLA Molecular Instrumentation Center. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed. [Link]

  • Applications of >19>F-NMR in fragment-based drug discovery. Monash University. [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH. [Link]

  • Applications of (19)F-NMR in Fragment-Based Drug Discovery. PubMed. [Link]

  • Development and Application of 19F NMR of Proteins. University of Toronto. [Link]

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. ResearchGate. [Link]

  • Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC - NIH. [Link]

  • Site-specific Incorporation of Chemical Probes Into Proteins for NMR. PubMed. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC - PubMed Central. [Link]

  • N-Boc-3,5-Difluoro-D-tyrosine. PubChem. [Link]

  • Site-Specific Incorporation of a 19 F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. ResearchGate. [Link]

  • Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer. PubMed. [Link]

  • The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. PMC - PubMed Central. [Link]

  • Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. PubMed. [Link]

  • Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. NIH. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC - NIH. [Link]

  • 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. SpringerLink. [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]

  • Design, synthesis, in vitro, in vivo and in silico pharmacological characterization of antidiabetic N-Boc-L-tyrosine-based compounds. ResearchGate. [Link]

  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. ACS Publications. [Link]

Sources

Applications of N-Boc-3,5-Difluoro-D-tyrosine in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination and Chirality in Peptide Drug Design

In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, offering a sophisticated toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among the arsenal of engineered amino acids, N-Boc-3,5-Difluoro-D-tyrosine stands out as a particularly powerful building block. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and field-proven insights to empower researchers in their quest for novel therapeutics.

The introduction of fluorine atoms onto the phenyl ring of tyrosine dramatically alters its electronic properties, enhancing its utility as a probe and a modulator of biological interactions.[1] Concurrently, the use of the D-enantiomer provides a crucial defense against proteolytic degradation, a primary hurdle in the development of peptide-based drugs.[2] This guide will delve into the practical applications of N-Boc-3,5-Difluoro-D-tyrosine, from its seamless integration into peptide chains to its role in sophisticated biophysical assays.

I. Core Principles and Advantages of Incorporating 3,5-Difluoro-D-tyrosine

The unique physicochemical properties of 3,5-Difluoro-D-tyrosine (dF2Y) confer several distinct advantages in the design of therapeutic peptides:

  • Enhanced Proteolytic Stability: The D-configuration of the alpha-carbon renders peptides containing this residue resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[2] This increased stability translates to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

  • Modulation of Binding Affinity: The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl group of tyrosine. This can alter the hydrogen bonding capacity and electrostatic interactions of the residue within a receptor binding pocket, potentially leading to enhanced binding affinity and selectivity.

  • Minimal Steric Perturbation: Fluorine's van der Waals radius is only slightly larger than that of hydrogen, meaning that the substitution of hydrogens with fluorines on the tyrosine ring results in minimal steric disruption of the peptide's overall conformation.[1] This "isosteric" replacement allows for the fine-tuning of electronic properties without significantly altering the peptide's structure.

  • A Unique Probe for ¹⁹F NMR Studies: The presence of fluorine provides a sensitive and background-free spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies.[3] This enables detailed investigation of peptide-protein interactions, conformational changes, and ligand binding events.

  • Resistance to Tyrosinase: Unlike native tyrosine, 3,5-difluorotyrosine is resistant to oxidation by tyrosinase.[1] This property is particularly valuable in screening assays where the enzymatic modification of tyrosine could lead to false positives.

II. Solid-Phase Peptide Synthesis (SPPS) with N-Boc-3,5-Difluoro-D-tyrosine

The incorporation of N-Boc-3,5-Difluoro-D-tyrosine into a peptide sequence is readily achievable using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, making it orthogonal to the base-labile Fmoc protecting group strategy.

Workflow for Boc-SPPS Incorporation

SPPS_Workflow cluster_0 Synthesis Cycle Resin Start: Merrifield Resin Deprotection1 Boc Deprotection (50% TFA in DCM) Resin->Deprotection1 Neutralization1 Neutralization (10% DIEA in DCM) Deprotection1->Neutralization1 Coupling Coupling: N-Boc-3,5-Difluoro-D-tyrosine (HBTU/HOBt/DIEA in DMF) Neutralization1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection2 Repeat: Deprotection Wash1->Deprotection2 Neutralization2 Repeat: Neutralization Deprotection2->Neutralization2 Coupling2 Repeat: Coupling (Next Amino Acid) Neutralization2->Coupling2 Wash2 Repeat: Wash Coupling2->Wash2 Cleavage Final Cleavage (HF or TFMSA) Wash2->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Boc-SPPS cycle for incorporating N-Boc-3,5-Difluoro-D-tyrosine.

Detailed Protocol for Boc-SPPS Incorporation

This protocol describes the manual synthesis of a peptide containing N-Boc-3,5-Difluoro-D-tyrosine on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • N-Boc-3,5-Difluoro-D-tyrosine

  • Other required N-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) apparatus

  • Thioanisole, p-cresol (scavengers)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Esterification): Couple the first N-Boc amino acid to the resin via its cesium salt for racemization-free esterification.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[4]

    • Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x) and DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 10% DIEA in DCM and shake for 5 minutes. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of N-Boc-3,5-Difluoro-D-tyrosine:

    • In a separate vessel, dissolve N-Boc-3,5-Difluoro-D-tyrosine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Causality: The use of HBTU/HOBt is a robust activation method that generates the highly reactive OBt-ester of the amino acid, ensuring efficient coupling, especially for potentially sterically hindered non-canonical amino acids.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin or isatin test to check for the presence of free primary or secondary amines, respectively. A negative test indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step with freshly activated N-Boc-3,5-Difluoro-D-tyrosine.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • For cleavage from Merrifield resin, use a strong acid like HF or TFMSA. A common cleavage cocktail is TFMSA/TFA/thioanisole/p-cresol.[5]

    • Self-Validation: The use of scavengers like thioanisole and p-cresol is critical to trap reactive carbocations generated during the cleavage of side-chain protecting groups, thus preventing side reactions with sensitive residues like tryptophan and methionine.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove scavengers and residual cleavage reagents.

    • Dry the peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary:

ParameterRecommended ValueRationale
Resin Substitution0.4 - 0.8 mmol/gBalances yield with the prevention of steric hindrance during synthesis.
Amino Acid Excess3-4 equivalentsEnsures a high driving force for the coupling reaction.
Coupling Reagent Excess3-4 equivalentsStoichiometric to the amino acid for efficient activation.
Coupling Time2-4 hoursGenerally sufficient for complete coupling; monitor with a qualitative test.
Deprotection Time30 minutesStandard for complete Boc removal with 50% TFA in DCM.[4]

III. Application in Studying Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a class of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues.[6] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive drug targets. Peptides containing 3,5-difluorotyrosine can serve as valuable tools for studying PTPs.

Key Advantages:

  • Tyrosinase Resistance: 3,5-Difluorotyrosine is not a substrate for tyrosinase, an enzyme often used in PTP assays for derivatization of the product tyrosine.[1] This resistance prevents false positives and allows for the inclusion of a tyrosine-like residue in peptide libraries for PTP substrate profiling.

  • Mimicry of Natural Substrates: Peptides containing 3,5-difluorotyrosine can mimic natural PTP substrates, allowing for the study of enzyme kinetics and inhibitor screening.

Protocol: In Vitro PTP1B Activity Assay using a 3,5-Difluorotyrosine-containing Peptide

This protocol describes a colorimetric assay to measure the activity of PTP1B using a phosphopeptide substrate containing 3,5-difluorotyrosine.

Materials:

  • Recombinant human PTP1B

  • Synthetic phosphopeptide substrate containing 3,5-Difluoro-D-tyrosine (e.g., Ac-D-A-D-E-dF₂Y(P)-L-NH₂)

  • PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Dilute the PTP1B enzyme to the desired concentration in PTP assay buffer.

    • Dissolve the phosphopeptide substrate in PTP assay buffer to a range of concentrations for determining kinetic parameters.

  • Set up the Reaction:

    • In a 96-well plate, add the PTP assay buffer.

    • Add the phosphopeptide substrate to each well.

    • Initiate the reaction by adding the PTP1B enzyme to the wells. The final reaction volume is typically 50 µL.

    • Include negative controls without the enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Detect Phosphate:

    • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent forms a colored complex with the free phosphate released by the dephosphorylation reaction.[7]

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided phosphate standard.

    • Calculate the amount of phosphate released in each well.

    • Determine the kinetic parameters (Km and kcat) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Expected Kinetic Data Comparison:

Peptide SubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
DDTYDpYAA-NH₂14 ± 233 ± 12.3[1]
DDTF₂YpYAA-NH₂13 ± 336 ± 22.7[1]

This data indicates that the 3,5-difluorotyrosine-containing peptide exhibits similar kinetic properties to its non-fluorinated counterpart when interacting with PTPs.[1]

IV. Application in ¹⁹F NMR for Fragment-Based Drug Discovery and Binding Studies

The incorporation of 3,5-Difluoro-D-tyrosine into a peptide provides a powerful tool for ¹⁹F NMR spectroscopy. This technique is highly sensitive to the local environment of the fluorine atoms, making it ideal for studying peptide-protein interactions.

Workflow for ¹⁹F NMR Ligand Binding Assay

NMR_Workflow Start Prepare Sample: Peptide with dF₂Y NMR1 Acquire ¹⁹F NMR Spectrum (Peptide alone) Start->NMR1 Titration Titrate with Ligand/Protein NMR1->Titration NMR2 Acquire ¹⁹F NMR Spectra (At each titration point) Titration->NMR2 Analysis Analyze Chemical Shift Perturbations NMR2->Analysis Kd Determine Dissociation Constant (Kd) Analysis->Kd

Caption: Workflow for a ¹⁹F NMR ligand binding study.

Protocol: ¹⁹F NMR Ligand Binding Assay

This protocol provides a general framework for a ¹⁹F NMR titration experiment to determine the binding affinity of a peptide containing 3,5-Difluoro-D-tyrosine to a target protein.

Materials:

  • Purified peptide containing 3,5-Difluoro-D-tyrosine

  • Purified target protein

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated peptide at a known concentration in the NMR buffer.

    • Prepare a stock solution of the target protein at a higher concentration in the same buffer.

  • Initial Spectrum:

    • Place the peptide solution in an NMR tube.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. This will serve as the reference (unbound) spectrum.

  • Titration:

    • Add small aliquots of the concentrated protein solution to the NMR tube containing the peptide.

    • After each addition, gently mix the sample and allow it to equilibrate.

  • Acquire Spectra:

    • Acquire a ¹⁹F NMR spectrum after each addition of the protein.

  • Data Analysis:

    • Process the spectra and measure the chemical shift of the ¹⁹F signal at each titration point.

    • Plot the change in chemical shift (Δδ) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

    • Causality: Changes in the chemical shift of the fluorine nuclei upon protein binding are indicative of a change in their local electronic environment, which directly reports on the binding event.

V. Synthesis of N-Boc-3,5-Difluoro-D-tyrosine

While commercially available, N-Boc-3,5-Difluoro-D-tyrosine can also be synthesized in the laboratory. The following is a representative synthetic route starting from 3,5-Difluoro-D-tyrosine.

Protocol: Boc Protection of 3,5-Difluoro-D-tyrosine

Materials:

  • 3,5-Difluoro-D-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Protocol:

  • Dissolution: Dissolve 3,5-Difluoro-D-tyrosine in a 1:1 mixture of dioxane and 1M NaOH.

  • Addition of (Boc)₂O: Cool the solution to 0°C and add a solution of (Boc)₂O in dioxane dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-3,5-Difluoro-D-tyrosine.

VI. Conclusion and Future Perspectives

N-Boc-3,5-Difluoro-D-tyrosine is a versatile and powerful tool for the modern peptide chemist and drug discovery scientist. Its unique combination of proteolytic resistance, modulated electronic properties, and utility as a ¹⁹F NMR probe makes it an invaluable asset in the design and analysis of therapeutic peptides. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the advantages of this non-canonical amino acid. As the field of peptide therapeutics continues to evolve, the strategic application of building blocks like N-Boc-3,5-Difluoro-D-tyrosine will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

  • Shen, K., et al. (2009). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Org. Lett., 11(15), 3466–3469. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Li, Y., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Foods, 11(21), 3485. [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1215–1221. [Link]

  • Tonks, N. K. (2005). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Molecular Biology, Chapter 18, Unit 18.9. [Link]

  • Soloshonok, V. A., & Izawa, K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6333. [Link]

  • Danielson, J. R., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Molecules, 25(16), 3624. [Link]

  • Zhang, Y., et al. (2021). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Food & Function, 12(12), 5488-5497. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-L-Tyrosine. Retrieved from [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Karsai, A., et al. (2014). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 20(8), 614-621. [Link]

  • Bonger, K. M., et al. (2020). Multipartite Fluorogenic Sensors for Monitoring Tyrosine Phosphatase Activity. ChemBioChem, 21(10), 1435-1439. [Link]

  • Tautz, L., & Mustelin, T. (2013). Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases. Antioxidants & Redox Signaling, 20(14), 2160-2178. [Link]

  • Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]

  • Gelb, M. H., et al. (2019). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biochemistry, 58(35), 3647–3651. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Boc-Tyrosine-1,2,3-triazole. Retrieved from [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1197–1202. [Link]

  • PubChem. (n.d.). Boc-3,5-diiodo-L-tyrosine. Retrieved from [Link]

  • Jones, B. N., et al. (1982). Amino Acid Analysis and Enzymatic Sequence Determination of Peptides by an Improved o-Phthaldialdehyde Precolumn Labeling Procedure. Journal of Liquid Chromatography, 5(8), 1419-1437. [Link]

  • Falke, J. J., et al. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

  • Patterson, J. R., & Hubbell, J. A. (2010). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials, 31(30), 7836-7845. [Link]

  • Boger, D. L., & Yohannes, D. (1987). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 52(23), 5277–5279. [Link]

  • Kim, Y. A., et al. (2014). Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. Process Biochemistry, 49(12), 2134-2139. [Link]

Sources

Site-Specific Incorporation of N-Boc-3,5-Difluoro-D-tyrosine into Proteins via Amber Codon Suppression

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: Unlocking New Frontiers in Protein Engineering

The 20 canonical amino acids offer a remarkable yet finite chemical repertoire for protein structure and function. Genetic code expansion technology breaks these limitations, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with novel functionalities.[1][2][3] This guide focuses on the incorporation of a particularly powerful ncAA: N-Boc-3,5-Difluoro-D-tyrosine (F₂Y) .

The unique properties of F₂Y offer significant advantages for researchers in structural biology and drug development:

  • D-Configuration: The D-enantiomer imparts exceptional resistance to proteolysis, a critical feature for developing stable peptide and protein therapeutics.[4][5][6]

  • Difluoro-Tyrosine Moiety: The two fluorine atoms serve as a sensitive and non-perturbing ¹⁹F NMR probe.[7][8] This allows for detailed, background-free analysis of protein conformation, dynamics, and ligand binding in complex biological environments.[9][10] The fluorine substitutions are generally well-tolerated with minimal impact on protein structure.[7][8]

  • N-Boc Protection: The N-tert-butyloxycarbonyl (Boc) protecting group is crucial for enhancing the solubility and cellular uptake of the D-amino acid, facilitating its availability for the translational machinery.

This application note provides a comprehensive overview of the principles and a detailed, field-proven protocol for incorporating N-Boc-3,5-Difluoro-D-tyrosine into a target protein in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber stop codon suppression.

Principle of the Technology

Site-specific ncAA incorporation is achieved by hijacking the cell's translational machinery.[3][11] The core of the system relies on reassigning a "blank" codon—typically the amber stop codon, UAG, which is the least frequently used stop codon in E. coli—to encode the ncAA.[3][12][13] This requires two key engineered components delivered on a separate plasmid:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that exclusively recognizes and charges N-Boc-3,5-Difluoro-D-tyrosine. Crucially, this aaRS must be "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs in the host organism.[14][15] For D-amino acids, the synthetase must be specifically evolved to accommodate the opposite stereochemistry.

  • An Orthogonal Suppressor tRNA: A tRNA molecule, typically a mutated tRNATyr or tRNAPyl from an archaeal species, with an anticodon (CUA) that recognizes the UAG amber codon on the mRNA.[13] This tRNA is not recognized by any endogenous E. coli synthetases but is specifically aminoacylated by the engineered orthogonal aaRS.[14]

When the target protein gene (containing a UAG codon at the desired site), the orthogonal aaRS gene, and the orthogonal tRNA gene are co-expressed in the presence of N-Boc-3,5-Difluoro-D-tyrosine, the ribosome pauses at the UAG codon. Instead of recruitment of Release Factor 1 (RF1) to terminate translation, the charged suppressor tRNA binds and incorporates the ncAA, allowing protein synthesis to continue.[11][16]

G Figure 1. Mechanism of Amber Codon Suppression for ncAA Incorporation. cluster_0 Cellular Environment (E. coli) ncAA N-Boc-3,5-Difluoro-D-tyrosine (Supplied in Media) aaRS Engineered Orthogonal aaRS (D-specific) ncAA->aaRS charged_tRNA F₂Y-tRNA_CUA aaRS->charged_tRNA Charging tRNA Orthogonal tRNA_CUA tRNA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Binds to A-site Protein Full-Length Protein with F₂Y Ribosome->Protein Elongation Termination Truncated Protein (Termination) Ribosome->Termination mRNA Target mRNA (...AAA-UAG-GGC...) mRNA->Ribosome RF1 Release Factor 1 RF1->Ribosome Competes with tRNA

Caption: Figure 1. Mechanism of Amber Codon Suppression for ncAA Incorporation.

Materials and Reagents

Successful incorporation requires specific biological and chemical reagents. The following table provides a comprehensive list.

Category Item Description & Recommended Source
Plasmids pEVOL-F₂YPlasmid encoding the engineered aaRS and tRNAPylCUA pair specific for N-Boc-3,5-Difluoro-D-tyrosine. Often under an arabinose-inducible araBAD promoter. (Note: This is a representative name; specific plasmids may vary).
pBAD-Target-TAGPlasmid encoding the target protein with a C-terminal His-tag and an amber (TAG) codon at the desired incorporation site. Under an arabinose or IPTG-inducible promoter.
Bacterial Strain E. coli BL21(DE3) or similarA robust protein expression strain. Strains with reduced RF1 activity (e.g., genomically recoded organisms) can improve yield but are not strictly necessary.[16]
ncAA N-Boc-3,5-Difluoro-D-tyrosineHigh purity (>98%). Available from specialty chemical suppliers (e.g., Sigma-Aldrich, Bachem). Prepare a sterile-filtered stock solution.
Media & Buffers Luria-Bertani (LB) Broth & AgarFor initial cloning and starter cultures.
Terrific Broth (TB) or 2xYTFor high-density growth during protein expression.
1 M NaOHFor solubilizing the ncAA.
Antibiotics (e.g., Ampicillin, Chloramphenicol)As required for plasmid selection.
Inducers L-ArabinoseFor inducing expression from araBAD promoters.
Isopropyl β-D-1-thiogalactopyranoside (IPTG)For inducing expression from lac-based promoters.
Purification Ni-NTA Agarose ResinFor affinity purification of His-tagged proteins.
ImidazoleFor elution buffer.
Buffers (Lysis, Wash, Elution)Standard buffers for Ni-NTA chromatography.
Analysis SDS-PAGE reagentsFor protein visualization and purity assessment.
ESI-MS or MALDI-TOF MSFor confirmation of ncAA incorporation by mass analysis.

Experimental Protocols

This section provides a step-by-step workflow for expressing and purifying a target protein containing N-Boc-3,5-Difluoro-D-tyrosine.

G start Start transform Co-transform E. coli with pEVOL-F₂Y & pBAD-Target-TAG start->transform plate Plate on dual-antibiotic LB Agar transform->plate culture1 Inoculate single colony in LB + antibiotics (overnight) plate->culture1 culture2 Inoculate TB medium with overnight culture culture1->culture2 grow Grow at 37°C to OD₆₀₀ ~0.6-0.8 culture2->grow add_ncaa Add N-Boc-3,5-Difluoro-D-tyrosine (final conc. 1-2 mM) grow->add_ncaa induce Add L-Arabinose & IPTG (if applicable) add_ncaa->induce express Express at 20-25°C for 16-20 hours induce->express harvest Harvest cells by centrifugation express->harvest lyse Lyse cells (sonication/homogenization) harvest->lyse purify Purify protein via Ni-NTA chromatography lyse->purify analyze Analyze by SDS-PAGE & Mass Spectrometry purify->analyze end End analyze->end

Caption: Figure 2. Step-by-step experimental workflow.

Protocol 1: Transformation and Starter Culture
  • Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the pEVOL-F₂Y plasmid and the pBAD-Target-TAG plasmid according to a standard heat-shock protocol.

  • Plating: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol). Incubate overnight at 37°C.

  • Starter Culture: Pick a single, well-isolated colony and inoculate a 5 mL LB broth starter culture containing both antibiotics. Incubate overnight at 37°C with shaking (220 rpm).

    • Rationale: Using a fresh colony from a co-transformation ensures that the selected cell contains both plasmids required for the system to function.

Protocol 2: Protein Expression
  • Inoculation: Use the 5 mL overnight starter culture to inoculate 1 L of Terrific Broth (TB) medium containing both antibiotics in a 2.5 L baffled flask.

  • Growth: Incubate at 37°C with vigorous shaking (220 rpm) until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6–0.8.

    • Rationale: Inducing during the mid-logarithmic growth phase ensures cells are metabolically active and ready for robust protein expression.

  • ncAA Addition: Prepare the N-Boc-3,5-Difluoro-D-tyrosine stock. A 100 mM stock can be made by dissolving the powder in an equimolar amount of 1 M NaOH and adjusting the final volume with sterile water. Sterile filter the solution. Add the ncAA to the culture to a final concentration of 1-2 mM.

    • Rationale: The ncAA must be added before inducing protein expression to allow for cellular uptake and charging of the orthogonal tRNA. The concentration may need optimization depending on the target protein.

  • Induction: Add the inducer(s) to the culture. For example, add L-Arabinose to a final concentration of 0.2% (w/v) to induce both the aaRS/tRNA pair and the target protein (if both are under araBAD promoters).

  • Expression: Reduce the incubator temperature to 20-25°C and continue shaking for 16-20 hours.

    • Rationale: Lowering the temperature slows down protein synthesis, which often improves the folding of the target protein and can increase the efficiency of ncAA incorporation by giving the orthogonal system more time to compete with RF1.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification and Verification
  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a high-pressure homogenizer on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA agarose column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elution: Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Purity Check: Analyze the eluted fractions by SDS-PAGE. The full-length protein containing the ncAA should be visible. A fainter, lower molecular weight band corresponding to the truncated product may also be present if suppression was incomplete.

  • Verification by Mass Spectrometry: Confirm the successful incorporation and determine the incorporation efficiency using ESI-MS or MALDI-TOF MS.[17] The observed mass of the full-length protein should correspond to the theoretical mass calculated with the ncAA incorporated.

    • Theoretical Mass (Protein) = Mass (Protein without ncAA) - Mass (Tyr) + Mass (N-Boc-3,5-Difluoro-D-tyrosine)

    • Mass (Tyr) = 181.19 Da

    • Mass (N-Boc-3,5-Difluoro-D-tyrosine) = 317.28 Da

    • Expected Mass Shift: +136.09 Da compared to the wild-type protein with tyrosine at the same position.

Expected Results & Troubleshooting

The yield and incorporation efficiency can vary significantly depending on the target protein, the position of the UAG codon, and expression conditions.

Table 2: Representative Results for a Model Protein (e.g., 25 kDa Thioredoxin)

Parameter Expected Outcome Notes
Expression Yield 2-10 mg of purified protein per liter of cultureHighly dependent on protein toxicity and folding.
SDS-PAGE Analysis A prominent band at ~25 kDa (full-length) and a potential faint band at the truncated size.The ratio of full-length to truncated product provides a rough estimate of suppression efficiency.
Mass Spectrometry Deconvoluted mass matches the theoretical mass of the ncAA-containing protein (± 1 Da).The presence of a peak corresponding to the truncated protein can be used to quantify incorporation efficiency.
Incorporation Efficiency >70%Can be calculated from mass spectrometry data by comparing the peak intensities of the full-length and truncated products.

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Full-Length Protein Yield 1. Inefficient amber suppression. 2. Toxicity of the ncAA or target protein. 3. ncAA degradation or poor uptake.1. Optimize ncAA concentration (try 0.5-3 mM). 2. Lower expression temperature further (e.g., 18°C). 3. Use a different expression host (e.g., RF1-deficient strain). 4. Ensure ncAA stock solution is fresh.
High Amount of Truncated Product Strong competition from Release Factor 1 (RF1).1. Increase the expression level of the aaRS/tRNA pair (e.g., use a stronger promoter or higher inducer concentration). 2. Switch to an RF1-deficient E. coli strain.
Mass Spec shows Wild-Type Amino Acid The orthogonal aaRS is charging a canonical amino acid (loss of orthogonality).1. This is unlikely with a well-validated system but could indicate plasmid contamination. Re-transform with fresh plasmids. 2. Confirm the identity and purity of the ncAA powder.

References

  • Danielson, M. A., & Gerig, J. T. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC. PubMed Central. [Link]

  • Bizzarri, M., He, J., Cavazzini, D., Banci, L., & Luchinat, C. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • (n.d.). Fluorine labeling of proteins for NMR studies. [Link]

  • Mädel, A., & Ficner, R. (n.d.). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Feeney, J., Birdsall, B., Roberts, G. C. K., & Burgen, A. S. V. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois. [Link]

  • Alvarez, L., Aliashkevich, A., de Pedro, M. A., & Cava, F. (n.d.). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. [Link]

  • Feuerstaller, S., & Schneider, S. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? MDPI. [Link]

  • (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

  • (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Cervettini, D., Tang, S., Fried, S. D., Willis, J. C. W., Funke, L. F. H., Colwell, L. J., & Chin, J. W. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. [Link]

  • Chen, Y., Li, Z., & Liu, W. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (n.d.). Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. NIH. [Link]

  • Cervettini, D., Tang, S., Fried, S. D., Willis, J. C. W., Funke, L. F. H., Colwell, L. J., & Chin, J. W. (n.d.). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. [Link]

  • Sixt, B. S., Gessner, R. K., & Summerer, D. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. NIH. [Link]

  • Karas, J. A., & Scanlon, D. B. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. [Link]

  • (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

  • Brown, A., & Song, Y. (n.d.). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

  • Kuipers, A., & Moll, G. N. (n.d.). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]

  • (n.d.). Selection of publications. iNClusive. [Link]

  • Wang, F., & Schultz, P. G. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]

  • Liu, C. C., & Schultz, P. G. (n.d.). Genetic Code Expansion: A Brief History and Perspective - PMC. PubMed Central. [Link]

  • Feng, C., Li, W., & Li, Y. (2022). Promising Application of D-Amino Acids toward Clinical Therapy - PMC. PubMed Central. [Link]

  • Schneider, J. P., & Ni-Komang, T. (n.d.). Principle of genetic code expansion (GCE) using amber codon suppression.... ResearchGate. [Link]

  • Wang, L., & Schultz, P. G. (n.d.). Expanding the Genetic Code for Biological Studies - PMC. NIH. [Link]

  • Wu, L., & Zhang, Z. (n.d.). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC. NIH. [Link]

  • Sakamoto, K., & Yokoyama, S. (2007). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]

  • Wu, B., & Otting, G. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC. NIH. [Link]

  • Drienovská, I., & Budisa, N. (n.d.). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC. PubMed Central. [Link]

  • Byrd, T. A., & Van Houten, B. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. [Link]

Sources

N-Boc-3,5-Difluoro-D-tyrosine: A Versatile Probe for Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate dance of proteins within a cell is orchestrated by a vast network of protein-protein interactions (PPIs), which are fundamental to nearly all biological processes. Dysregulation of these interactions is a hallmark of numerous diseases, making them critical targets for therapeutic intervention. The study of PPIs, however, is often hampered by the transient and dynamic nature of these complexes. This application note introduces N-Boc-3,5-Difluoro-D-tyrosine, a non-canonical amino acid, as a powerful and versatile probe for the in-depth investigation of PPIs. The unique properties of the fluorine atoms provide a sensitive spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, while the tyrosine scaffold allows for its seamless integration into peptides and proteins. Furthermore, the D-configuration of this amino acid imparts enhanced proteolytic stability to the resulting probes.[1][2] Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Boc-3,5-Difluoro-D-tyrosine, complete with detailed protocols for its incorporation into peptides and its use in biophysical assays to characterize PPIs.

Introduction: The Challenge of Studying Protein-Protein Interactions

Protein-protein interactions are the cornerstone of cellular function, governing everything from signal transduction and metabolic pathways to cellular architecture and gene regulation.[3] The transient and often weak nature of these interactions, however, makes their study a significant challenge.[4] Traditional methods for studying PPIs, such as yeast two-hybrid and co-immunoprecipitation, are invaluable for identifying interaction partners but often lack the temporal and spatial resolution to provide detailed mechanistic insights.[5]

To overcome these limitations, researchers have turned to biophysical techniques that can probe these interactions in a more controlled and quantitative manner. The incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful strategy to introduce unique chemical functionalities, such as spectroscopic probes, photo-crosslinkers, and bioorthogonal handles, at specific sites within a protein.[6][7]

N-Boc-3,5-Difluoro-D-tyrosine: A Uniquely Suited Probe

N-Boc-3,5-Difluoro-D-tyrosine is a synthetic amino acid derivative that offers several distinct advantages as a probe for studying PPIs.

  • ¹⁹F NMR Spectroscopy: The two fluorine atoms on the tyrosine ring serve as a highly sensitive and specific NMR probe.[8][9][10] Fluorine has a spin of 1/2 and a high gyromagnetic ratio, resulting in strong NMR signals.[11] Crucially, since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, allowing for the unambiguous detection of the probe.[8][10] Changes in the chemical environment of the fluorine atoms upon protein binding can be readily detected as shifts in the ¹⁹F NMR spectrum, providing information on binding events, conformational changes, and the nature of the binding interface.[10][12]

  • Minimal Perturbation: The fluorine atom is similar in size to a hydrogen atom, and its incorporation into the tyrosine side chain is generally well-tolerated without significantly perturbing the overall protein structure or function.[8][13] This ensures that the observed interactions are representative of the native biological system.

  • Enhanced Stability: The use of the D-enantiomer of the amino acid provides increased resistance to proteolytic degradation.[1] This is particularly advantageous when using labeled peptides as probes in complex biological matrices, such as cell lysates or serum.

  • Versatility of Tyrosine: The tyrosine side chain is a common participant in PPIs, often involved in hydrogen bonding and aromatic interactions.[3] Replacing a native tyrosine with its difluorinated analog allows for the direct probing of these critical interactions. Furthermore, the phenolic hydroxyl group of tyrosine can be further modified to introduce other functionalities, such as photo-crosslinkers.[14]

Workflow for Utilizing N-Boc-3,5-Difluoro-D-tyrosine

The successful application of N-Boc-3,5-Difluoro-D-tyrosine as a PPI probe involves a multi-step workflow, from the synthesis of the labeled peptide or protein to the final biophysical analysis.

Workflow cluster_synthesis Probe Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis synthesis Incorporate N-Boc-3,5-Difluoro-D-tyrosine purification Purify Labeled Peptide/Protein synthesis->purification HPLC nmr 19F NMR Spectroscopy purification->nmr fluorescence Fluorescence Anisotropy purification->fluorescence crosslinking Photo-Crosslinking purification->crosslinking binding Determine Binding Affinity (Kd) nmr->binding structural Analyze Conformational Changes nmr->structural fluorescence->binding mapping Map Interaction Interface crosslinking->mapping

Caption: General workflow for using N-Boc-3,5-Difluoro-D-tyrosine to study PPIs.

Experimental Protocols

Incorporation of N-Boc-3,5-Difluoro-D-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a robust and widely used method for the chemical synthesis of peptides, including those containing unnatural amino acids.[1][15][16] The following protocol outlines the manual synthesis of a peptide containing N-Boc-3,5-Difluoro-D-tyrosine using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N-Boc-3,5-Difluoro-D-tyrosine

  • Fmoc-protected natural amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[1] Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of N-Boc-3,5-Difluoro-D-tyrosine: For the incorporation of N-Boc-3,5-Difluoro-D-tyrosine, follow the same coupling procedure as for the other amino acids.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Analysis of Protein-Protein Interactions using ¹⁹F NMR Spectroscopy

This protocol describes a general approach for using a peptide labeled with N-Boc-3,5-Difluoro-D-tyrosine to study its interaction with a target protein by ¹⁹F NMR.

Materials:

  • Lyophilized, purified peptide containing 3,5-Difluoro-D-tyrosine

  • Purified target protein

  • NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized labeled peptide in the NMR buffer to a final concentration of 50-100 µM.

    • Prepare a stock solution of the target protein in the same NMR buffer.

  • Acquisition of Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the labeled peptide alone. This will serve as the reference spectrum.

  • Titration:

    • Add increasing amounts of the target protein to the NMR tube containing the labeled peptide.

    • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire a 1D ¹⁹F NMR spectrum at each titration point.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Monitor the changes in the chemical shift and line width of the ¹⁹F signals upon addition of the target protein.

    • Plot the change in chemical shift (Δδ) as a function of the molar ratio of protein to peptide.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Parameter Observation Interpretation
Chemical Shift Change (Δδ) Significant change in the position of the ¹⁹F signal.Indicates a direct interaction and a change in the local chemical environment of the probe.
Line Broadening Increase in the width of the ¹⁹F signal.Suggests a change in the dynamics of the probe upon binding, often indicative of an interaction.
Appearance of New Peaks Emergence of new ¹⁹F signals.Can indicate slow exchange between the free and bound states of the peptide or the presence of multiple binding modes.
Fluorescence Anisotropy Assay for Binding Affinity Determination

Fluorescence anisotropy is a powerful technique for measuring the binding of a small fluorescently labeled molecule to a larger protein.[17][18][19] While 3,5-Difluoro-D-tyrosine itself is not fluorescent, the peptide can be co-labeled with a fluorescent dye to enable this assay.

Materials:

  • Peptide labeled with both 3,5-Difluoro-D-tyrosine and a fluorescent dye (e.g., fluorescein)

  • Purified target protein

  • Binding buffer (e.g., PBS, pH 7.4)

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled peptide in the binding buffer.

    • Prepare a series of dilutions of the target protein in the binding buffer.

  • Assay Setup:

    • In a microplate, add a constant concentration of the fluorescently labeled peptide to each well.

    • Add increasing concentrations of the target protein to the wells.

    • Include control wells with only the labeled peptide (for minimum anisotropy) and buffer alone (for background).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[20]

  • Measurement: Measure the fluorescence anisotropy of each well using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence anisotropy values as a function of the protein concentration.

    • Fit the data to a sigmoidal binding curve to determine the dissociation constant (Kd).

FluorescenceAnisotropy cluster_free Free Fluorescent Peptide cluster_bound Peptide-Protein Complex free_peptide protein Protein label_free Rotates Rapidly Low Anisotropy bound_peptide label_bound Tumbles Slowly High Anisotropy

Caption: Principle of fluorescence anisotropy for measuring protein-ligand interactions.

Conclusion

N-Boc-3,5-Difluoro-D-tyrosine is a powerful and versatile tool for the detailed investigation of protein-protein interactions. Its unique spectroscopic properties, coupled with its minimal structural perturbation and enhanced stability, make it an ideal probe for a range of biophysical assays. The protocols outlined in this application note provide a starting point for researchers to incorporate this valuable tool into their studies of PPIs, with the potential to accelerate the discovery and development of novel therapeutics that target these critical interactions.

References

  • Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. (2016). Methods in Enzymology, 580, 89-107.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). BenchChem.
  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. (2020). STAR Protocols, 1(3), 100109.
  • Protein-based 19F NMR as a Ligand Discovery Tool. Bruker.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Using (19)F NMR to probe biological interactions of proteins and peptides. (2014). ACS Chemical Biology, 9(6), 1242-1250.
  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (2014). ACS Chemical Biology, 9(6), 1242-1250.
  • Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013). Labome.
  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (2019). Essays in Biochemistry, 63(1), 119-129.
  • Incorporation of Unnatural Amino Acids into protein Service. Profacgen.
  • Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (2002). Nucleic Acids Research, 30(21), 4692-4699.
  • Fluorin
  • Using 19F NMR to probe biological interactions of proteins and peptides. (2014). ACS Chemical Biology, 9(6), 1242-1250.
  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015). Edinburgh Instruments.
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2012). Chemical Society Reviews, 41(2), 607-622.
  • Principles of using fluorescence anisotropy to measure protein−ligand interactions. (2015). Methods in Molecular Biology, 1278, 23-38.
  • Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015).
  • Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. (2017). Methods in Molecular Biology, 1550, 207-220.
  • Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (2014). ACS Chemical Biology, 9(6), 1242-1250.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2020). Journal of Peptide Science, 26(11), e3274.
  • Assays with Detection of Fluorescence Anisotropy: Challenges and Possibilities for Characterizing Ligand Binding to GPCRs. (2020). International Journal of Molecular Sciences, 21(18), 6608.
  • Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. (2020). STAR Protocols, 1(3), 100109.
  • Peptide synthesis. Wikipedia.
  • Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity. (2015). Methods in Molecular Biology, 1278, 59-78.
  • Solid-Phase Unnatural Peptide Synthesis (UPS). (2005). Journal of the American Chemical Society, 127(44), 15384-15385.
  • Rapid method for measuring DNA binding to protein using fluorescence anisotropy. (2009). Protocol Exchange.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025).
  • Solid‐Phase Peptide Synthesis. (2022). Methods in Molecular Biology, 2371, 1-14.
  • A Modular Cross-Linking Approach for Exploring Protein Interactions. (2002). Journal of the American Chemical Society, 124(17), 4692-4703.
  • Chemical Cross-Linking for Protein–Protein Interaction Studies. (2012). Methods in Molecular Biology, 813, 1-13.
  • N-Boc-3,5-Difluoro-D-tyrosine. PubChem.
  • N-Boc-3,5-Difluoro-L-tyrosine. Advanced ChemBlocks.
  • N-BOC-3,5-DIFLUORO-D-TYROSINE. Sigma-Aldrich.
  • N-Boc-3,5-Difluoro-DL-tyrosine. Benchchem.
  • Boc-3,5-dibromo-D-tyrosine. Chem-Impex.
  • The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. (2014). Biochemistry, 53(22), 3519-3533.
  • Discriminating changes in protein structure using tyrosine conjugation. (2019). Protein Science, 28(7), 1331-1339.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. (2014). Accounts of Chemical Research, 47(1), 15-25.
  • 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. (2006). Protein Science, 15(5), 976-986.

Sources

Application Notes and Protocols for Fmoc-Based Synthesis of Peptides with 3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The site-specific incorporation of non-canonical amino acids into peptides is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, fluorinated amino acids have emerged as powerful tools for enhancing the therapeutic potential of peptides.[1][2][3] The introduction of fluorine, the most electronegative element, can profoundly influence a peptide's conformation, metabolic stability, binding affinity, and lipophilicity.[1][2] 3,5-Difluoro-D-tyrosine (D-F₂Y), in particular, offers a unique combination of properties. The difluorination of the tyrosine ring lowers the pKa of the phenolic hydroxyl group and alters the electronic properties of the aromatic ring, which can lead to enhanced binding interactions with target receptors.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the peptide more resistant to enzymatic degradation and thereby increasing its in vivo half-life.[5] A key feature of 3,5-difluorotyrosine is its resistance to oxidation by tyrosinase, making it an invaluable surrogate for tyrosine in assays where this enzymatic activity is a confounding factor.[4][6]

This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-D-3,5-difluorotyrosine into peptides using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind procedural choices, offering insights honed from practical experience to empower researchers in drug discovery and development.

The Building Block: Synthesis and Protection of Fmoc-D-3,5-Difluoro-D-tyrosine

A prerequisite for successful SPPS is a well-defined and appropriately protected amino acid building block. For 3,5-Difluoro-D-tyrosine, this typically involves the Nα-Fmoc group for temporary protection and a tert-butyl (tBu) group for the side-chain phenol.

A chemo-enzymatic process is an efficient route for preparing the fully protected Fmoc-F₂Y(tBu)-OH.[4] This multi-step synthesis ensures high purity and the correct stereochemistry. The process can be summarized as follows:

  • Enzymatic Synthesis of D-3,5-Difluorotyrosine: The synthesis often starts from 2,6-difluorophenol, pyruvate, and ammonia, utilizing an enzymatic approach to yield D-3,5-difluorotyrosine (F₂Y).[4]

  • Nα-Fmoc Protection: The amino group of F₂Y is protected using N-(9-fluorenylmethoxycarbonyloxy)succinimide.[4]

  • Side-Chain Protection: The phenolic hydroxyl group is then protected as a tert-butyl ether.[4] This is a critical step, as the unprotected phenol can undergo side reactions during peptide synthesis. The tBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by the strong acidic conditions of the final cleavage from the resin.[7]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc/tBu strategy is the most widely used methodology for SPPS due to its mild deprotection conditions, which are compatible with a wide range of modified amino acids.[8][9] The general workflow for incorporating Fmoc-D-3,5-difluorotyrosine is outlined below.


Resin [label="1. Resin Swelling"]; Fmoc_Deprotection [label="2. Fmoc Deprotection"]; Wash1 [label="3. Washing"]; Coupling [label="4. Amino Acid Coupling\n(Fmoc-D-F₂Y(tBu)-OH)"]; Wash2 [label="5. Washing"]; Repeat [label="Repeat for next\namino acid", shape=ellipse, fillcolor="#FFFFFF"]; Cleavage [label="6. Cleavage & Deprotection"]; Purification [label="7. Purification & Analysis"];

Resin -> Fmoc_Deprotection [label="DMF"]; Fmoc_Deprotection -> Wash1 [label="20% Piperidine/DMF"]; Wash1 -> Coupling [label="DMF"]; Coupling -> Wash2 [label="Coupling Reagents"]; Wash2 -> Repeat; Repeat -> Fmoc_Deprotection [style=dashed, label="Cycle"]; Repeat -> Cleavage [label="Final Cycle"]; Cleavage -> Purification [label="TFA Cocktail"]; }

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
Reagent/Material Grade/Purity Supplier Purpose
Fmoc-D-3,5-difluorotyrosine(tBu)-OH>98%Commercially AvailableAmino acid building block
Rink Amide or Wang Resin100-200 meshStandard SPPS suppliersSolid support
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard chemical suppliersSolvent
PiperidineReagent gradeStandard chemical suppliersFmoc deprotection
Coupling Reagents (e.g., HBTU, HATU)>99%Standard SPPS suppliersPeptide bond formation
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard chemical suppliersBase for coupling
Trifluoroacetic acid (TFA)Reagent gradeStandard chemical suppliersCleavage from resin
Triisopropylsilane (TIS)>98%Standard chemical suppliersScavenger
Dichloromethane (DCM)Reagent gradeStandard chemical suppliersSolvent
Acetonitrile (ACN)HPLC gradeStandard chemical suppliersHPLC mobile phase
WaterHPLC grade-HPLC mobile phase

Detailed Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid) in a suitable SPPS reaction vessel.[10]

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites on the resin are accessible.[10]

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[11][12]

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[12] The formation of the dibenzofulvene-piperidine adduct can be monitored spectrophotometrically to confirm complete deprotection.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.[10]

  • Expert Insight: For sequences prone to aggregation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a faster and more potent deprotection agent, though it should be used with caution as it can promote side reactions with certain amino acids.[7][13]

Protocol 3: Coupling of Fmoc-D-3,5-Difluoro-D-tyrosine(tBu)-OH

The choice of coupling reagent is critical, especially when dealing with sterically hindered or modified amino acids.[14] While 3,5-difluoro-D-tyrosine is not excessively bulky, using a highly efficient coupling reagent is recommended to ensure complete reaction.


AminoAcid [label="{Fmoc-AA-COOH | Carboxylic Acid}"]; CouplingReagent [label="{HBTU/HATU | + DIPEA}"]; ActiveEster [label="{Fmoc-AA-O-Ester | Activated Intermediate}"]; ResinAmine [label="{H₂N-Peptide-Resin | Free N-terminus}"]; PeptideBond [label="{Fmoc-AA-NH-Peptide-Resin | Peptide Bond Formed}"];

AminoAcid -> ActiveEster [label="Activation"]; CouplingReagent -> ActiveEster [style=invis]; ActiveEster -> PeptideBond [label="Coupling"]; ResinAmine -> PeptideBond; }

Figure 2: General mechanism of amino acid activation and coupling.

Recommended Coupling Method (HBTU/DIPEA):

  • In a separate vessel, dissolve 3-4 equivalents of Fmoc-D-3,5-difluorotyrosine(tBu)-OH and 3-4 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.[4][15]

  • Add 6-8 equivalents of DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).

  • Causality: HBTU is a widely used and effective coupling reagent that forms an active ester intermediate, leading to efficient peptide bond formation with minimal racemization.[16][17] For potentially more challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used, as it forms a more reactive OAt ester.[17]

Protocol 4: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DMF and then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[12]

    • Rationale: TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (like tBu).[12] TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the tBu group, preventing side reactions.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of peptide).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][18]

  • Column: A C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization

The purity and identity of the final peptide must be confirmed using analytical techniques.[19][20]

Technique Purpose Expected Outcome
Analytical RP-HPLC Assess purityA single major peak indicating >95% purity.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm molecular weightThe observed molecular weight should match the calculated theoretical mass of the peptide containing 3,5-difluoro-D-tyrosine.[20][21]
¹⁹F NMR Spectroscopy Confirm incorporation of the fluorinated residueA characteristic signal in the ¹⁹F NMR spectrum provides direct evidence of the presence of the difluorophenyl group.[21][22]

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance - Aggregation of peptide chain - Insufficient activation time or reagents- Double couple the amino acid. - Use a more potent coupling reagent like HATU or COMU.[16] - Increase coupling time. - For difficult sequences, consider microwave-assisted SPPS.[23]
Incomplete Fmoc Deprotection - Aggregation hindering access to the Fmoc group- Increase deprotection time. - Use a stronger base like DBU in the deprotection solution.[13]
Low Yield After Cleavage - Incomplete cleavage from the resin - Loss of peptide during workup- Extend the cleavage time. - Ensure the peptide is fully precipitated in cold ether.
Side Products in HPLC - Scavengers were not used or were insufficient - Premature deprotection of side chains- Always use a scavenger cocktail (e.g., with TIS). - Ensure the orthogonality of the protecting group strategy is maintained.

Conclusion

The incorporation of 3,5-Difluoro-D-tyrosine into peptides via Fmoc-based SPPS is a robust and reliable method for creating novel peptide analogs with enhanced properties. By understanding the rationale behind the choice of protecting groups, coupling reagents, and cleavage conditions, researchers can confidently synthesize these valuable molecules. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful development of next-generation peptide-based therapeutics and research tools.

References

  • Gopishetty, B., Ren, L., Waller, T. M., Wavreille, A.-S., Lopez, M., Thakkar, A., Zhu, J., & Pei, D. (2008). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 10(21), 4883–4886. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • AAPPTec. N-Terminal Deprotection - Fmoc removal. [Link]

  • ACS Publications. (2008). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. [Link]

  • Re-synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319–329. [Link]

  • MDPI. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • Bio-Synthesis. (2023). Advanced Analytical Techniques for Peptide Characterization. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Bioconjugate Chemistry. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. [Link]

  • Ontores. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press. [Link]

  • Semantic Scholar. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • PubMed Central. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Journal of the American Chemical Society. (2016). Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example. [Link]

  • Stanford Medicine. (2022). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Nature Reviews Drug Discovery. (2018). Trends in peptide drug discovery. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

Sources

Application Notes & Protocols: Advanced Bioconjugation Strategies for Peptides Incorporating N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering pathways to enhance therapeutic properties such as metabolic stability and binding affinity.[1][2] N-Boc-3,5-Difluoro-D-tyrosine is a particularly valuable building block, providing peptides with resistance to enzymatic degradation by tyrosinases and serving as a unique probe for ¹⁹F NMR studies.[1][3] However, the successful conjugation of these modified peptides to other molecules—such as reporter tags, polymers, or other proteins—requires robust and chemoselective strategies that preserve the integrity of both the peptide and its conjugation partner. This guide provides an in-depth exploration of advanced bioconjugation techniques applicable to peptides featuring an N-terminal Boc-protected 3,5-Difluoro-D-tyrosine, designed for researchers in drug development and chemical biology. We present detailed, field-tested protocols for side-chain specific modification, C-terminal ligation via Native Chemical Ligation (NCL) and Sortase-Mediated Ligation (SML), and N-terminal conjugation following Boc deprotection.

Introduction: The Strategic Value of 3,5-Difluoro-D-tyrosine

The substitution of hydrogen with fluorine on the tyrosine ring dramatically alters the amino acid's physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the phenolic hydroxyl group from ~10 for tyrosine to ~7.2 for 3,5-difluorotyrosine.[3] This modification not only renders the residue resistant to oxidation by tyrosinase but also modulates its participation in hydrogen bonding and cation-π interactions.[3] The N-terminal tert-butoxycarbonyl (Boc) group provides a stable protecting group for the α-amine, which can be strategically retained or removed to direct site-specific modifications.

This document outlines four primary conjugation strategies, each leveraging different reactive handles on the peptide. The choice of method depends on the desired location of the conjugate, the nature of the molecule to be attached, and the overall synthetic strategy.

Prerequisite: Synthesis of Peptides with N-Boc-3,5-Difluoro-D-tyrosine

The successful application of the following protocols begins with high-quality peptide synthesis. The incorporation of N-Boc-3,5-Difluoro-D-tyrosine is typically achieved using standard solid-phase peptide synthesis (SPPS), most commonly with Fmoc/tBu chemistry for the subsequent amino acids.

Key Synthesis Considerations:

  • Building Block: Commercially available N-Boc-3,5-Difluoro-D-tyrosine is used for the first coupling to the resin.

  • Coupling: Standard coupling reagents such as HBTU/DIPEA are generally effective.

  • Side-Chain Protection: The phenolic hydroxyl of the difluorotyrosine may not require protection due to its reduced nucleophilicity, but protection as a tert-butyl ether (tBu) is advisable to prevent potential side reactions during the synthesis of longer or more complex peptides.[3]

  • Cleavage: A standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) will remove acid-labile side-chain protecting groups while leaving the N-terminal Boc group intact.

Strategy 1: Side-Chain Modification via Mannich-Type Reaction

This strategy directly targets the electron-rich phenolic ring of the 3,5-difluoro-D-tyrosine, which remains reactive towards electrophilic aromatic substitution. The Mannich-type reaction is a three-component reaction that forms a C-C bond on the aromatic ring, ortho to the hydroxyl group, providing a stable and specific linkage.[4] The N-terminal Boc group remains unaffected under these conditions.

Principle of Reaction

An aldehyde and a secondary amine react to form an electrophilic Eschenmoser's salt-like iminium ion in situ. This ion is then attacked by the activated aromatic ring of the difluorotyrosine, leading to regioselective functionalization. The reaction is highly chemoselective for tyrosine residues.[4]

Experimental Protocol
  • Peptide Preparation: Dissolve the lyophilized peptide containing N-Boc-3,5-Difluoro-D-tyrosine to a final concentration of 5 mM in a solution of 50% acetonitrile in water.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of formaldehyde in the same solvent.

    • Prepare a 1 M stock solution of a secondary amine carrying the desired payload (e.g., N-methyl-N-(propargyl)amine for subsequent click chemistry).

  • Reaction Setup:

    • To the peptide solution, add the secondary amine to a final concentration of 100 mM.

    • Initiate the reaction by adding formaldehyde to a final concentration of 100 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 4-12 hours. Monitor progress by LC-MS by taking small aliquots from the reaction.

  • Quenching and Purification: Once the reaction is complete, quench by diluting 10-fold with 0.1% TFA in water. Purify the modified peptide using reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified product by ESI-MS.

Data & Materials Summary
ParameterValue/Reagent
Peptide Concentration5 mM
Aldehyde (Formaldehyde)100 mM
Amine (Payload-bearing)100 mM
Solvent50% Acetonitrile / H₂O
Temperature37°C
Reaction Time4-12 hours
Visualization of Workflow

Mannich_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Peptide (5 mM) R1 Add Amine (100 mM) P1->R1 P2 Prepare Reagent Stocks (Aldehyde, Amine) P2->R1 R2 Add Formaldehyde (100 mM) R1->R2 R3 Incubate at 37°C (4-12h) R2->R3 R4 Monitor by LC-MS R3->R4 PU1 Quench Reaction (0.1% TFA) R4->PU1 PU2 Purify by RP-HPLC PU1->PU2 PU3 Characterize by ESI-MS PU2->PU3

Caption: Workflow for Mannich-type side-chain modification.

Strategy 2: C-Terminal Ligation via Native Chemical Ligation (NCL)

NCL is a powerful and widely used technique for joining two unprotected peptide fragments.[5][6][7][8] This protocol assumes the peptide containing N-Boc-3,5-Difluoro-D-tyrosine has been synthesized as a C-terminal thioester. This peptide fragment is then reacted with a second peptide or protein that possesses an N-terminal cysteine residue. The N-Boc group on the difluorotyrosine peptide remains intact throughout the process.

Principle of Reaction

The reaction proceeds in two steps: (1) A reversible transthioesterification between the N-terminal cysteine thiol of one peptide and the C-terminal thioester of the other, forming a thioester-linked intermediate. (2) A rapid, irreversible intramolecular S-to-N acyl shift that forms a stable, native peptide bond at the ligation site.[5]

Experimental Protocol
  • Peptide Preparation:

    • Synthesize the Boc-D(3,5-F2)Tyr-...-COSR peptide (where R is typically a mercaptopropionyl or similar group) via appropriate SPPS methods.[9]

    • Synthesize the second peptide fragment bearing an N-terminal cysteine (H-Cys-...-COOH).

  • Ligation Buffer Preparation: Prepare a ligation buffer of 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2. Degas the buffer thoroughly.

  • Reaction Setup:

    • Dissolve both peptide fragments in the ligation buffer to a final concentration of 1-5 mM each.

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20 mM.

    • Add a reducing agent, such as TCEP, to a final concentration of 5 mM to ensure the cysteine thiol remains reduced.

  • Incubation: Incubate the reaction at room temperature (25°C) for 2-16 hours. Monitor the formation of the ligated product by LC-MS.

  • Purification: Upon completion, acidify the reaction mixture with TFA (to pH ~2) and purify the full-length ligated peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by ESI-MS.

Data & Materials Summary
ParameterValue/Reagent
Peptide Concentrations1-5 mM (each)
Ligation Buffer6 M Gn·HCl, 100 mM Na₂HPO₄, pH 7.2
Catalyst (MPAA)20 mM
Reducing Agent (TCEP)5 mM
Temperature25°C
Reaction Time2-16 hours
Visualization of Workflow

NCL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Peptide-Thioester and Cys-Peptide in Degassed Ligation Buffer R1 Add MPAA (20 mM) and TCEP (5 mM) P1->R1 R2 Incubate at 25°C (2-16h) R1->R2 R3 Monitor by LC-MS R2->R3 PU1 Acidify with TFA R3->PU1 PU2 Purify by RP-HPLC PU1->PU2 PU3 Characterize by ESI-MS PU2->PU3 SML_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve LPETG-Peptide and (Gly)3-Nucleophile in SML Buffer R1 Add Sortase A (10-20 µM) P1->R1 R2 Incubate at 37°C (1-4h) R1->R2 R3 Monitor Reaction R2->R3 PU1 Purify Conjugate (Affinity, HPLC) R3->PU1 PU2 Characterize by ESI-MS PU1->PU2 N_Terminal_Workflow cluster_deprotection Boc Deprotection cluster_coupling NHS Ester Coupling cluster_purification Purification & Analysis D1 Dissolve in 95% TFA D2 Incubate 30 min D1->D2 D3 Precipitate & Dry D2->D3 C1 Dissolve Peptide in Buffer (pH 7.5) D3->C1 C2 Add NHS Ester C1->C2 C3 Incubate 1-2h C2->C3 P1 Purify by RP-HPLC C3->P1 P2 Characterize by ESI-MS P1->P2

Sources

Troubleshooting & Optimization

overcoming solubility issues with N-Boc-3,5-Difluoro-D-tyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Boc-3,5-Difluoro-D-tyrosine

Welcome to the technical support guide for N-Boc-3,5-Difluoro-D-tyrosine. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide synthesis workflows. The introduction of fluorine atoms can significantly alter the physicochemical properties of amino acids, often leading to challenges in solubility that can impact coupling efficiency and overall synthesis success.[1][2][3] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-3,5-Difluoro-D-tyrosine poorly soluble in standard peptide synthesis solvents?

A1: The poor solubility stems from a combination of factors inherent to its structure. The difluorinated phenyl ring increases the molecule's hydrophobicity and lipophilicity compared to its non-fluorinated counterpart, L-tyrosine.[1][4][5] This increased hydrophobicity can lead to difficulties in dissolving the amino acid in common polar aprotic solvents like N,N-Dimethylformamide (DMF). Furthermore, the rigid structure of the aromatic ring and the presence of the bulky Boc protecting group can contribute to strong crystal lattice energy, making it more difficult for solvent molecules to effectively solvate the compound.

Q2: What are the recommended initial solvents to try for dissolving N-Boc-3,5-Difluoro-D-tyrosine?

A2: While DMF is the workhorse of solid-phase peptide synthesis (SPPS), its polarity may not be optimal for highly hydrophobic amino acids.[6][7] A good starting point is to screen a panel of solvents. We recommend beginning with N-Methyl-2-pyrrolidone (NMP), which is slightly less polar than DMF and often demonstrates superior solvating power for hydrophobic compounds.[6][7] A mixture of DMF and Dichloromethane (DCM) can also be effective, as DCM helps to solvate the hydrophobic regions of the molecule.[7] For particularly stubborn cases, the addition of a small percentage of Dimethyl sulfoxide (DMSO) can be beneficial due to its strong solvating properties.[8][9]

Q3: Is it safe to heat the mixture to improve the solubility of N-Boc-3,5-Difluoro-D-tyrosine?

A3: Gentle warming (e.g., to 30-40°C) can be employed to aid dissolution, but it should be done with caution. Prolonged heating, especially in the presence of bases like Diisopropylethylamine (DIPEA), can increase the risk of side reactions, including premature deprotection or racemization. A safer alternative to aggressive heating is the use of sonication, which can help break up solid aggregates and facilitate dissolution without significantly raising the temperature.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis process.

Problem 1: The amino acid fails to dissolve completely in the solvent prior to the coupling reaction.
  • Underlying Cause: The primary reason is a mismatch between the solute's (amino acid) properties and the solvent's polarity. The high hydrophobicity of the difluorinated ring requires a solvent system that can effectively solvate both the polar carboxyl group and the non-polar side chain.

  • Solutions & Protocols:

    • Systematic Solvent Screening: Before committing to a large-scale synthesis, perform small-scale solubility tests.

    • Employ Co-Solvent Systems: Utilize "magic mixtures" or other co-solvent systems known to disrupt aggregation and improve solvation. A mixture of DCM/DMF/NMP (1:1:1) can be highly effective.

    • Incorporate Chaotropic Agents: These are salts that disrupt the structure of water and can interfere with the hydrogen bonding that leads to aggregation.[10] Adding a low concentration of LiCl (e.g., 0.1 M) to the solvent can significantly improve the solubility of aggregation-prone sequences.[8][11]

Solvent/Mixture Rationale Recommendation
NMP Less polar than DMF, often better for hydrophobic molecules.[6][7]First choice for initial testing.
DMF/DCM (1:1) Balances polarity, with DCM aiding in solvating hydrophobic parts.[7]Good alternative if NMP fails.
DMF with 5-10% DMSO DMSO is a powerful solvent that can disrupt aggregates.[8]Use for highly insoluble cases.
NMP with 0.1 M LiCl Chaotropic salt disrupts intermolecular forces.[11]Recommended when aggregation is suspected.
Problem 2: The coupling reaction is slow or incomplete, as indicated by a positive Kaiser test.
  • Underlying Cause: Poor solubility directly leads to a low effective concentration of the activated amino acid in the reaction solution. If the amino acid is not fully dissolved, it cannot efficiently react with the free amine on the resin-bound peptide, resulting in incomplete coupling.

  • Solutions & Protocols:

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent. While HBTU is common, HATU is generally more effective for sterically hindered or difficult couplings due to the formation of a highly reactive OAt active ester.[11]

    • Implement Double Coupling: If a single coupling is incomplete, a second coupling with a fresh solution of activated amino acid can drive the reaction to completion.[12][13] This is a common strategy for difficult residues.[12]

    • Increase Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[11]

G start Positive Kaiser Test (Incomplete Coupling) solubility_check Is the amino acid fully dissolved? start->solubility_check coupling_reagent Using HATU? solubility_check->coupling_reagent Yes improve_sol Optimize Solvent System (See Table 1) solubility_check->improve_sol No double_couple Perform Double Coupling coupling_reagent->double_couple No extend_time Extend Coupling Time (e.g., 4 hours) coupling_reagent->extend_time Yes double_couple->extend_time reassess Re-run Kaiser Test extend_time->reassess success Proceed to Deprotection reassess->success Negative failure Consult Advanced Strategies (e.g., Chaotropic Agents) reassess->failure Positive improve_sol->coupling_reagent

Caption: Decision workflow for troubleshooting incomplete coupling.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test
  • Weigh 5-10 mg of N-Boc-3,5-Difluoro-D-tyrosine into four separate microcentrifuge tubes.

  • To each tube, add 200 µL of a different test solvent (e.g., DMF, NMP, DMF/DCM 1:1, NMP + 0.1M LiCl).

  • Vortex each tube for 2 minutes at room temperature.

  • Observe for complete dissolution. If not dissolved, sonicate for 5 minutes and re-observe.

  • Select the solvent system that provides the clearest solution with the least intervention.

Protocol 2: Optimized Coupling for N-Boc-3,5-Difluoro-D-tyrosine

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell the resin in the chosen optimized solvent (from Protocol 1) for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with the synthesis solvent.[14]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of N-Boc-3,5-Difluoro-D-tyrosine (relative to resin loading) in the chosen solvent. Add 3.95 equivalents of HATU.

  • Activation: Just prior to adding to the resin, add 8 equivalents of DIPEA to the activation solution and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.

  • Troubleshooting: If the Kaiser test is positive, filter the resin, wash, and perform a second coupling (double coupling) with a freshly prepared activation solution for another 2 hours.[12][13]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with the synthesis solvent (3x), followed by DCM (3x), to prepare for the next deprotection step.

SPPS_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_continue Synthesis Progression Solubility_Test Solubility Test (Protocol 1) Resin_Swell Resin Swelling & Deprotection Solubility_Test->Resin_Swell Activation Activate Amino Acid (HATU/DIPEA) Resin_Swell->Activation Coupling Couple to Resin (2 hours) Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Double_Coupling Double Couple (2 hours) Kaiser_Test->Double_Coupling Positive Wash Wash Resin Kaiser_Test->Wash Negative Double_Coupling->Wash Next_Cycle Proceed to Next Amino Acid Wash->Next_Cycle

Caption: Standard workflow for incorporating a difficult amino acid in SPPS.

References

  • Fields, G. B., & Fields, C. G. (1994). Solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 35, 29–48.
  • Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2025). The Impact of Fluorine Substitution on Amino Acid Bioactivity. Retrieved from [Link]

  • J. A. C. Clyburne et al. (2018). Synthesis of complex unnatural fluorine-containing amino acids. RSC Advances, 8(25), 13783-13803.
  • C. N. Cavasotto et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(1), 213-222.
  • J. S. Haghpanah et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 18(9), 2647-2661.
  • PubChem. (n.d.). N-Boc-3,5-Difluoro-D-tyrosine. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • V. N. R. Pillai et al. (2002). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Protein and Peptide Letters, 9(3), 211-217.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • F. Albericio et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • X. Zhang et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-449.
  • V. Gouverneur et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Peptide Science, 27(5), e3301.
  • J. A. Jones. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Visualized Experiments, (89), e51631.
  • J. T. Welch. (2013). Fluorine: A new element in protein design. Biopolymers, 100(4), 333-343.
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • F. Albericio et al. (2024).
  • K. Wegner et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 23(4), 1634-1644.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization During Coupling of N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Peptide Synthesis Division Subject: Technical Guide for Minimizing Racemization of N-Boc-3,5-Difluoro-D-tyrosine

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the peptide coupling of N-Boc-3,5-Difluoro-D-tyrosine. The incorporation of fluorinated amino acids like 3,5-Difluoro-D-tyrosine can significantly enhance the biological properties of peptides, but it also presents unique challenges in maintaining stereochemical integrity.[1][2][3][4][5] This guide is designed to provide you with the mechanistic understanding and practical solutions to ensure high optical purity in your synthesized peptides.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

A1: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[6] The process is initiated by the activation of the carboxyl group of the N-protected amino acid. This highly activated intermediate can then cyclize to form the planar oxazolone. The α-proton of this intermediate is acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of D- and L-peptides.[6] Urethane-based protecting groups like Boc and Fmoc are designed to suppress oxazolone formation, making racemization less likely for single amino acid couplings but still a significant concern, especially for sensitive or sterically hindered residues.[7]

Q2: Why is N-Boc-3,5-Difluoro-D-tyrosine potentially susceptible to racemization?

A2: While urethane protecting groups generally reduce the risk of racemization, certain factors can increase the susceptibility of N-Boc-3,5-Difluoro-D-tyrosine. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can increase the acidity of the α-proton, making it more susceptible to abstraction by base. Additionally, steric hindrance from the substituted ring may slow down the desired coupling reaction, providing a larger window of opportunity for the competing racemization pathway to occur.

Q3: How do additives like HOBt, HOAt, and OxymaPure® suppress racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents like DIC or EDC.[7][8][9] They function by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide. This interception leads to the formation of a more stable active ester (e.g., OBt, OAt, or Oxyma ester). These active esters are less prone to cyclizing into the problematic oxazolone intermediate and react efficiently with the amine component to form the peptide bond while preserving stereochemical integrity.[6] HOAt and OxymaPure® are generally considered more effective at suppressing racemization than HOBt.[6][7]

Q4: What is the difference between phosphonium and uronium/aminium coupling reagents in the context of racemization?

A4: Both phosphonium (e.g., PyBOP®, BOP) and uronium/aminium (e.g., HBTU, HATU, COMU) reagents are highly efficient for peptide coupling and are generally associated with low levels of racemization.[9][10]

  • Phosphonium reagents activate the carboxylic acid at the phosphorus atom. They are known for their "clean" reactions and are not associated with guanidinylation side reactions.[11] They are often considered to have a slight advantage in minimizing racemization, especially in difficult couplings.[11]

  • Uronium/aminium reagents activate the carboxylic acid at a carbon atom.[11] While highly effective, they can lead to a side reaction called guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain.[8][9] Modern uronium reagents like HATU and COMU are extremely powerful and fast-acting, which can help minimize racemization by promoting rapid amide bond formation.[7][10][12][13]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of N-Boc-3,5-Difluoro-D-tyrosine and provides actionable solutions grounded in chemical principles.

Problem 1: Detection of the L-epimer in the final peptide.

This is the most direct indication of racemization. The presence of the undesired diastereomer can be confirmed by chiral HPLC or LC-MS analysis.

Potential Cause Scientific Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimides (DIC, EDC) used without an additive are highly prone to causing racemization via the oxazolone pathway.Always use carbodiimides in conjunction with a racemization-suppressing additive. For a sensitive residue like 3,5-Difluoro-D-tyrosine, consider using DIC/OxymaPure® or DIC/HOAt . Alternatively, switch to a high-performance phosphonium or uronium reagent like PyAOP , HATU , or COMU .[6][7][10][12][13]
Excessive or Strong Base Strong or sterically unhindered bases (e.g., DIPEA, TEA) can readily abstract the α-proton from the oxazolone intermediate, promoting racemization.Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine . Use the minimum amount of base necessary to facilitate the reaction (typically 2-3 equivalents).[13]
Prolonged Pre-activation Time Allowing the activated amino acid to sit for an extended period before adding the amine component provides more time for the oxazolone to form and racemize.[6]Minimize the pre-activation time. With modern onium salt reagents (HATU, COMU), pre-activation is often unnecessary; the reagents can be added directly to the reaction vessel containing the resin-bound amine.[6]
Elevated Temperature Higher temperatures increase the rate of most reactions, including the formation of the oxazolone intermediate and subsequent racemization.Perform the coupling at a lower temperature. Start with 0°C and allow the reaction to slowly warm to room temperature. For particularly sensitive couplings, maintaining the reaction at 0°C for a longer duration may be beneficial. Low temperatures are especially recommended for carbodiimide-mediated couplings.[7]
Solvent Effects Highly polar aprotic solvents like DMF can sometimes favor the racemization pathway.[6]If solubility permits, consider using a less polar solvent or a solvent mixture. A 1:1 mixture of CH₂Cl₂/DMF can sometimes reduce the rate of racemization.[6] For solution-phase couplings, "green" solvents like 2-MeTHF in combination with COMU have shown promise.[12]
Problem 2: Low coupling yield for N-Boc-3,5-Difluoro-D-tyrosine.

Low yields can be a sign that the coupling reaction is slow, which indirectly increases the risk of racemization by extending the lifetime of the activated intermediate.

Potential Cause Scientific Explanation Recommended Solution
Steric Hindrance The bulky 3,5-difluorotyrosine side chain can sterically impede the approach of the nucleophilic amine, slowing down the coupling reaction.Use a more powerful coupling reagent known for its effectiveness with sterically hindered amino acids. HATU and COMU are excellent choices.[7][10][13] Increasing the coupling time or performing a double coupling may also be necessary.
Peptide Aggregation As the peptide chain elongates, it can aggregate on the solid support, leading to poor solvation and incomplete reactions.[8]Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP) , or add a chaotropic agent.[8] Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can sometimes improve yields, but this must be balanced against the increased risk of racemization.[8][14] Microwave-assisted synthesis can also be effective at overcoming aggregation.[7][8]

III. Experimental Protocols & Visual Guides

Recommended Low-Racemization Coupling Protocol (Solid Phase)

This protocol is designed as a starting point for optimizing the coupling of N-Boc-3,5-Difluoro-D-tyrosine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve N-Boc-3,5-Difluoro-D-tyrosine (3 eq.), your chosen coupling reagent (e.g., HATU, 3 eq.), and your additive if not already part of the reagent (e.g., OxymaPure®, 3 eq.) in a minimal amount of DMF.

    • Add a hindered base (e.g., NMM, 6 eq.).

  • Coupling Reaction:

    • Immediately add the prepared coupling solution to the washed, deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

    • For sensitive couplings, perform this step at 0°C for 2 hours, then allow to warm to room temperature.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Proceed to the next cycle of deprotection and coupling.

Decision Workflow for Minimizing Racemization

Racemization_Workflow start Start: Couple N-Boc-3,5-Difluoro-D-tyrosine initial_conditions Initial Strategy: - Reagent: HATU or DIC/Oxyma - Base: NMM - Temp: 0°C -> RT start->initial_conditions check_epimer Racemization Detected (>1% Epimer)? reagent_change Switch Coupling Reagent to Phosphonium-based (e.g., PyAOP) check_epimer->reagent_change Yes success Success: Epimer < 1% check_epimer->success No initial_conditions->check_epimer reagent_change->check_epimer base_change Optimize Base: - Use Collidine - Titrate to minimal required eq. reagent_change->base_change Still high base_change->check_epimer temp_change Lower Temperature: Maintain at 0°C for extended duration (4-6h) base_change->temp_change Still high temp_change->check_epimer solvent_change Change Solvent: Try CH2Cl2/DMF (1:1) or NMP temp_change->solvent_change Still high solvent_change->check_epimer

Caption: Decision workflow for troubleshooting racemization.

Primary Mechanism of Racemization via Oxazolone

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_AA Activated N-Boc-Amino Acid (Stereocenter Intact) Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone - H₂O (Cyclization) Racemic_Peptide Racemic Peptide Product (D/L Mixture) Oxazolone->Racemic_Peptide + Amine (Nu:) (Attacks from either face) Desired_Peptide Desired Peptide Product (Stereocenter Retained) Activated_AA_Desired Activated N-Boc-Amino Acid (Stereocenter Intact) Activated_AA_Desired->Desired_Peptide + Amine (Nu:) (Direct Aminolysis) Additive Additive (HOBt, HOAt, Oxyma) Forms stable active ester Additive->Activated_AA_Desired Intercepts highly reactive species

Caption: Competing pathways of peptide coupling vs. racemization.

IV. References

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Gong, I., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism. [Link]

  • ResearchGate. (n.d.). Synthesis of series of β-fluorinated Phe derivatives. [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

  • ACS Publications. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. [Link]

  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]

  • MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]

  • ResearchGate. (2025). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]

  • PubMed. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]

  • Aapptec Peptides. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent. [Link]

  • PubMed. (n.d.). Oxyma-based phosphates for racemization-free peptide segment couplings. [Link]

Sources

troubleshooting incomplete coupling of N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Boc-3,5-Difluoro-D-tyrosine

Welcome to the technical support center for N-Boc-3,5-Difluoro-D-tyrosine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid into their peptide sequences. The introduction of fluorine atoms onto the tyrosine ring offers valuable properties, such as altered electronic characteristics and resistance to enzymatic oxidation, but it can also present significant challenges during solid-phase peptide synthesis (SPPS).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome issues related to incomplete coupling and achieve optimal synthesis outcomes.

Troubleshooting Guide: Incomplete Coupling Reactions

This section addresses the most common and frustrating issue encountered when working with N-Boc-3,5-Difluoro-D-tyrosine: the incomplete reaction of the activated amino acid with the N-terminal amine of the growing peptide chain.

Q1: My qualitative monitoring test (e.g., Kaiser test) remains positive after a standard coupling cycle. What is causing the incomplete reaction?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or partial coupling.[2][3] Several factors, often related to the specific structure of N-Boc-3,5-Difluoro-D-tyrosine, can contribute to this issue.

Potential Causes & Recommended Solutions:

  • Cause 1: Steric Hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the difluoro-substituted phenyl ring, creates significant steric congestion around the carboxylic acid. This physically impedes the approach of the resin-bound amine, slowing down the reaction rate significantly.[4][5] Standard coupling reagents may not be potent enough to overcome this barrier within a typical timeframe.

    • Solution: Employ a More Potent Coupling Reagent. Switch from carbodiimide-based reagents (e.g., DCC, DIC) to more powerful uronium/aminium or phosphonium salt reagents. Reagents like HATU, HCTU, or COMU are highly recommended as they form more reactive activated esters (OAt or Oxyma esters), which are more effective for sterically demanding couplings.[4][5][6] Phosphonium salts like PyAOP and PyBOP are also excellent choices.[4][7]

    • Causality: HATU reacts with the carboxylic acid to form a 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt moiety makes it a better leaving group than the HOBt leaving group generated by HBTU, resulting in a faster and more efficient acylation of the hindered amine.[5][8]

  • Cause 2: Suboptimal Solvation & Peptide Aggregation. As the peptide chain elongates, it can fold or aggregate on the solid support, particularly with hydrophobic sequences.[9] This can physically block reactive sites, preventing the activated amino acid from reaching the N-terminal amine. Poor swelling of the resin can also contribute to this problem.

    • Solution: Optimize Solvents and Conditions.

      • Switch Solvents: If using N,N-Dimethylformamide (DMF), consider switching to or adding N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[5][9] A mixture of solvents, such as DCM/DMF/NMP, can sometimes be beneficial.[5]

      • Increase Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-60°C) or using microwave-assisted peptide synthesis (MAPS) can provide the energy needed to overcome activation barriers and disrupt aggregation.[5][9]

  • Cause 3: Insufficient Reaction Time or Reagent Stoichiometry. The combination of steric hindrance and electronic effects may mean that standard reaction times (e.g., 1-2 hours) are simply not long enough for the coupling to reach completion.

    • Solution: Implement Double Coupling and Extend Reaction Time.

      • Double Coupling: This is a highly effective strategy. After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of activated N-Boc-3,5-Difluoro-D-tyrosine and reagents to the resin for a second coupling cycle.[4][5]

      • Extend Time: For the first coupling attempt, consider extending the reaction time to 4 hours or even overnight before checking for completion.

Q2: My HPLC and Mass Spectrometry results show low yield of the target peptide along with deletion sequences and an unexpected +98 Da adduct. What are these side products?

This profile points to both incomplete coupling (leading to deletion sequences after the subsequent amino acid is added) and a specific side reaction caused by the coupling reagent itself.

Potential Causes & Recommended Solutions:

  • Cause 1: Guanidinylation of the N-terminus. The +98 Da mass increase is characteristic of the formation of a tetramethylguanidinium (Tmg) group on the N-terminal amine.[10] This side reaction occurs when an excess of a uronium/aminium reagent like HBTU or HATU reacts directly with the free amine on the peptide, irreversibly capping the chain and preventing further elongation.[9][10][11]

    • Solution: Control Stoichiometry and Order of Addition.

      • Pre-activation: Never add the uronium reagent directly to the deprotected peptide-resin. Instead, pre-activate the N-Boc-3,5-Difluoro-D-tyrosine in a separate vessel by mixing it with the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) for 5-10 minutes. Then, add this pre-activated mixture to the resin.[12]

      • Use Stoichiometric Amounts: Use a slight excess of the amino acid relative to the resin loading, but use a slight deficit or, at most, an equimolar amount of the coupling reagent relative to the amino acid (e.g., AA:Reagent:Base ratio of 1.2 : 1.1 : 2.4 relative to resin). This ensures the coupling reagent is consumed by the carboxylic acid before it has a chance to react with the N-terminal amine.[11]

  • Cause 2: Incomplete Coupling (leading to deletion sequences). If the primary coupling fails and the unreacted amine is not capped, the next amino acid in the sequence will be coupled instead, leading to a peptide that is missing the 3,5-Difluoro-D-tyrosine residue.

    • Solution: Implement Monitoring and Capping.

      • Mandatory Monitoring: Always perform a qualitative test (e.g., Kaiser test) after coupling a difficult residue like this one.[2]

      • Capping: If the coupling is incomplete even after a second attempt, you must "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF.[2] This acetylates the free amines, rendering them unreactive for subsequent coupling steps.

Data & Workflow Visualization

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Activating SpeciesReactivitySuitability for N-Boc-3,5-Difluoro-D-tyrosine
CarbodiimideDIC / HOBtOBt-esterModerateLow to Moderate; often insufficient and may require extended times.[13]
Aminium/UroniumHBTU / HOBtOBt-esterHighGood; a significant improvement over carbodiimides.[14]
Aminium/UroniumHATU / HOAtOAt-esterVery HighExcellent; generally considered one of the most effective due to the highly reactive OAt-ester.[5]
Aminium/UroniumHCTU / 6-Cl-HOBtO-6-ClBt-esterVery HighExcellent; reactivity is comparable to or greater than HBTU.[5][15]
Oxyma-basedCOMU / OxymaPureOxyma-esterVery HighExcellent; Oxyma-based esters are highly reactive and suppress racemization.[5]
Diagram 1: General Peptide Coupling Workflow

G Resin 1. Resin Swelling (DMF or NMP) Deprotection 2. N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Wash1 3. Wash Steps (DMF/DCM) Deprotection->Wash1 Coupling 5. Coupling Reaction Wash1->Coupling Activation 4. Amino Acid Activation (AA + Reagent + Base) Activation->Coupling Add pre-activated mix Wash2 6. Wash Steps (DMF) Coupling->Wash2 Monitor 7. Monitor Completion (Kaiser Test) Wash2->Monitor Next 8. Proceed to Next Cycle Monitor->Next Test Negative

Caption: Standard workflow for a single amino acid coupling cycle in SPPS.

Diagram 2: Troubleshooting Decision Tree for Incomplete Coupling

G Start Kaiser Test Positive? Cause_Steric Steric Hindrance? Start->Cause_Steric Cause_Solvation Aggregation/ Poor Solvation? Start->Cause_Solvation Cause_Time Insufficient Time/ Reagents? Start->Cause_Time Sol_Reagent Switch to HATU, COMU, or PyAOP Cause_Steric->Sol_Reagent Sol_Solvent Use NMP or add DMSO Cause_Solvation->Sol_Solvent Sol_Temp Increase Temp or use Microwave Cause_Solvation->Sol_Temp Sol_Double Perform Double Coupling Cause_Time->Sol_Double Sol_Cap Cap with Ac₂O and Continue Sol_Double->Sol_Cap Still Positive?

Caption: Decision-making workflow when troubleshooting a positive Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What specifically makes N-Boc-3,5-Difluoro-D-tyrosine a "difficult" amino acid? A1: The difficulty arises from a combination of factors. Primarily, steric hindrance from the bulky Boc group and the substituted phenyl ring slows the reaction kinetics.[4][5] Additionally, the strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the phenolic hydroxyl group from ~10 for tyrosine to ~7.2 for 3,5-difluorotyrosine.[1] While this primarily affects side-chain reactivity, it contributes to the unique electronic environment of the molecule that can influence overall reactivity and solubility.

Q2: Can I use standard DIC/HOBt for coupling this amino acid if I extend the reaction time? A2: While extending the reaction time may improve yields, it is often insufficient for achieving complete coupling with highly hindered residues.[13] The activated OBt-ester formed with DIC/HOBt is simply not reactive enough to overcome the high activation energy barrier in a timely manner.[5] This can lead to significant levels of deletion sequences or require impractically long reaction times, increasing the risk of side reactions like racemization. Using a more potent reagent from the start is a more robust and efficient strategy.

Q3: Is it necessary to protect the phenolic hydroxyl group of 3,5-Difluoro-D-tyrosine during Boc-SPPS? A3: In Boc-based solid-phase peptide synthesis, the final cleavage is typically performed with strong acids like liquid HF or TFMSA. The phenolic hydroxyl group of tyrosine is often left unprotected. However, the lowered pKa of the difluorotyrosine side chain (~7.2) means it is significantly more acidic than that of natural tyrosine.[1] Under basic conditions (e.g., DIPEA used during coupling), this hydroxyl group can be partially deprotonated, opening the door for side reactions such as O-acylation, especially if highly reactive coupling reagents are used in excess. For critical applications, using a side-chain protecting group such as 2,6-dichlorobenzyl (DCB) or tert-butyl (tBu) is a prudent measure to prevent such complications.[16]

Q4: What is the best way to quantitatively monitor the reaction? A4: While qualitative colorimetric tests like the Kaiser test are invaluable for real-time checks on the resin, they are not quantitative and can sometimes be misleading.[3][17] The most reliable method for quantitative assessment is to cleave a small sample of the resin (a "microcleavage") and analyze the crude peptide by HPLC and LC-MS.[3][18] This allows you to directly measure the ratio of the desired product to unreacted starting material, providing a precise measure of coupling efficiency.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method for incorporating N-Boc-3,5-Difluoro-D-tyrosine.

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • N-terminal Deprotection: Perform the standard deprotection protocol for the N-terminal protecting group (e.g., treat with TFA/DCM for a Boc-protected amine).

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid and prepare for coupling.

  • Activation Solution (Pre-activation): In a separate vial, dissolve N-Boc-3,5-Difluoro-D-tyrosine (1.5 eq), HATU (1.45 eq), and HOAt (1.5 eq) in DMF or NMP. Add DIPEA (3.0 eq) and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling: Add the activation solution to the washed, deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Decision:

    • Negative (Colorless/Yellow Beads): The coupling is complete. Proceed with washing (DMF 3x, DCM 3x).

    • Positive (Blue Beads): The coupling is incomplete. Proceed to Protocol 2.

Protocol 2: Double Coupling Procedure
  • Post-First Coupling: After the first coupling attempt (Protocol 1, step 5), drain the reaction solution from the vessel.

  • Wash: Wash the resin with DMF (3x) to remove byproducts and unreacted reagents from the first attempt.

  • Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 4. Add this new solution to the resin and agitate for another 2-4 hours.

  • Final Monitoring: Perform a second Kaiser test. If it is still positive, consider capping the remaining free amines with acetic anhydride before proceeding to the next cycle to avoid deletion products.[2]

References

  • BenchChem. (2025).
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]

  • Vojkovsky, T. (1995). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Peptide Science, 37(3), 177-183. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • OmicsLink. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. OmicsLink.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50955-50961. [Link]

  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(2), 81-87. [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC Technical Library.
  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. The Journal of Organic Chemistry, 69(20), 6893-6901. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Technical Library.
  • BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center. BenchChem Technical Support.
  • BenchChem. (n.d.). N-Boc-3,5-Difluoro-DL-tyrosine. BenchChem Product Page.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Request PDF. (2025). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Dubey, L. V., & Dubey, I. Y. (2009). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 7(1), 32-38.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Kang, H., et al. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 20(7), 1258-1265. [Link]

  • Hollingworth, C., & Gouverneur, V. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Angewandte Chemie International Edition, 59(39), 16814-16835. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection Conditions to Avoid Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, chemists, and drug development professionals who utilize the Boc protecting group and seek to minimize side reactions during its removal. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this common but critical synthetic step.

The Challenge: The Double-Edged Sword of Boc Deprotection

The Boc group is a cornerstone of amine protection strategy, particularly in peptide synthesis, due to its stability in a wide range of conditions and its facile removal with acid.[1] However, the very mechanism that makes it easy to remove—acid-catalyzed cleavage—generates a highly reactive electrophile, the tert-butyl cation.[2][3] This cation is the primary culprit behind a host of side reactions that can compromise the yield, purity, and even the identity of your target molecule.[2][4]

Fundamental Mechanism of Deprotection and Side Product Formation

The deprotection process is initiated by protonation of the Boc group's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, releasing the free amine (as a carbamic acid which rapidly decarboxylates), carbon dioxide, and the problematic tert-butyl cation.[1][5]

G tBu_cation tBu_cation Nucleophile Nucleophile tBu_cation->Nucleophile Electrophilic Attack Scavenger Scavenger tBu_cation->Scavenger Interception SideProduct SideProduct Nucleophile->SideProduct Trapped Trapped Scavenger->Trapped

Troubleshooting Guide

This section addresses the most common issues encountered during Boc deprotection, providing root cause analysis and actionable solutions.

Problem: Unexpected Mass Peaks (+56 Da) Indicating Alkylation

Symptoms: You observe significant impurities in your HPLC or LC-MS analysis. The mass of these byproducts corresponds to your target molecule plus 56 atomic mass units (or multiples thereof), a tell-tale sign of tert-butylation.

Root Cause Analysis: The electrophilic tert-butyl cation generated during deprotection will readily attack any available nucleophile on your substrate.[2][3] Certain amino acid side chains are particularly vulnerable:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[2][6] This can occur at multiple positions on the ring.[7][8]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which is often reversible but complicates purification.[2][9] Met is also prone to oxidation to the sulfoxide (+16 Da).[2][9][10]

  • Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[2][11]

  • Tyrosine (Tyr): The activated phenolic ring can be modified by the carbocation.[2]

G Trp Tryptophan Side Chain (Indole Ring) TransitionState Wheland Intermediate (Resonance Stabilized) Trp->TransitionState + (CH₃)₃C⁺ tBu_cation tert-Butyl Cation ((CH₃)₃C⁺) tBu_Trp tert-Butylated Tryptophan (+56 Da Side Product) TransitionState->tBu_Trp - H⁺ H_ion H⁺

Recommended Solutions & Protocols: The most effective strategy to prevent alkylation is the use of scavengers . These are nucleophilic reagents added to the deprotection "cocktail" to intercept the tert-butyl cation before it can react with your product.[2][12]

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, general carbocations2.5% - 5% (v/v)Highly effective for Trp. Reduces the trityl group of Trt-protected Cys, His, Asn, Gln.
Water (H₂O) General carbocations2.5% - 5% (v/v)Helps to hydrolyze carbocations. Often used in combination with TIS.
Ethanedithiol (EDT) Cys, Met2.5% (v/v)Excellent for protecting free thiols. Also helps reduce Met(O) and cleaves Trp(For).
Thioanisole Met, Arg(Tos)5% (v/v)Prevents S-alkylation of Met. Should be avoided if Trp is present as its adducts can alkylate the indole ring.
Phenol General, Tyr5% (v/v)A mild scavenger that can help protect Tyr.
Dimethyl Sulfide (DMS) Met10% (v/v)Helps prevent Met alkylation and can reduce Met(O).[9][11]
Protocol: Optimized General TFA Cleavage and Deprotection

This protocol is a robust starting point for most peptides, particularly those containing sensitive residues.

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel with a sintered glass filter.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A highly effective and non-malodorous cocktail for most sequences is Reagent T :

    • TFA / TIS / H₂O (95 : 2.5 : 2.5, v/v/v) .[4]

    • For peptides containing Cys or multiple Met/Arg residues, consider using Reagent K :

      • TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5, v/v/v/v/v) .[4][13]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 5-10 mL per 0.1 mmol of resin) to swell the beads.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Monitor the reaction progress if possible.

  • Peptide Precipitation: Filter the TFA solution directly into a cold (0 °C) solution of diethyl ether (approx. 10x volume of the TFA). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator before analysis and purification.

Problem: Incomplete Deprotection

Symptoms: Analysis of the crude product shows a significant amount of remaining Boc-protected starting material.

Root Cause Analysis:

  • Insufficient Acid Strength/Time: The deprotection reaction may not have gone to completion. While neat TFA is standard, highly diluted solutions or insufficient reaction times can lead to incomplete removal.[4]

  • Poor Resin Swelling: In solid-phase synthesis, if the resin does not swell properly in the cleavage cocktail, reagents cannot efficiently penetrate the polymer matrix, leading to incomplete deprotection.[14] Using 100% TFA can sometimes lead to poor swelling compared to a TFA/DCM mixture.[14]

  • Steric Hindrance: In rare cases, extreme steric hindrance around the Boc-protected amine can slow down the reaction rate.

Recommended Solutions:

  • Extend Reaction Time: Increase the incubation time to 4 hours and re-analyze.

  • Optimize Solvent: For solid-phase synthesis, ensure the chosen cleavage cocktail adequately swells the resin. A common practice is to use a mixture like 55% TFA in Dichloromethane (DCM) for the deprotection step during synthesis cycles to ensure good swelling.[14]

  • Increase Temperature (with caution): Gently warming the reaction to 30-40°C can increase the rate, but this should be done carefully as it can also accelerate side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a "cleavage cocktail" and why is it essential? A1: A cleavage cocktail is a mixture of a strong acid (usually TFA) with one or more scavengers.[15] It is essential because the acid cleaves not only the N-terminal Boc group but also all acid-labile side-chain protecting groups (e.g., t-Butyl on Asp, Glu, Tyr; Trt on Cys). This generates a high concentration of reactive carbocations, making scavengers absolutely necessary to prevent widespread side product formation.[13][15]

Q2: How do I choose the right scavengers for my specific peptide? A2: The choice is dictated entirely by your peptide's sequence.[15]

  • Contains Trp? TIS is highly recommended.[4]

  • Contains Cys(Trt)? TIS is also effective here. If Cys is unprotected or Acm-protected, EDT is a better choice to prevent side reactions at the free thiol.

  • Contains Met? Use DMS or thioanisole (if no Trp is present).[4][9]

  • Contains Arg(Pbf/Pmc)? These groups generate their own reactive cations. TIS and water are generally sufficient to scavenge them. If Trp is also present, consider using Boc-Trp(Boc)-OH during synthesis for added protection.[16]

  • Simple peptide with no sensitive residues? A simple mixture of TFA/H₂O (95:5) may suffice.[17]

Q3: Can I avoid using TFA for Boc deprotection? A3: Yes, other acidic conditions can be used. A common alternative is a 4M solution of HCl in an organic solvent like dioxane or ethyl acetate.[1] This is often used for deprotection steps during a synthesis to avoid repetitive TFA exposure, which can cause trifluoroacetylation of free amines.[18] Other milder acids like p-toluenesulfonic acid (pTSA) or even heating in water have been reported for certain substrates.[1][19]

Q4: My methionine residue was oxidized to Met(O). How can I prevent this and can it be reversed? A4: Oxidation is often caused by air exposure during prolonged cleavage or workup. Including a reducing scavenger like EDT or DMS in the cocktail can help minimize this.[4][9] The oxidation is often reversible. The Met(O) residue in the final peptide can typically be reduced back to Met by treating the peptide solution with N-methylmercaptoacetamide or other mild reducing agents.

Q5: Is it possible to selectively deprotect a Boc group in the presence of other acid-labile groups like t-butyl esters? A5: Achieving high selectivity can be challenging as the cleavage conditions are similar. However, the Boc group is generally more sensitive to acid than t-butyl esters or ethers.[3] By carefully titrating the acid concentration (e.g., using milder acids like 10-20% TFA in DCM, or pTSA) and controlling the reaction time and temperature, it is sometimes possible to achieve selective Boc removal.[20][21] This must be optimized on a case-by-case basis.

Final Workflow: A Logic for Optimization

To ensure a successful deprotection, a systematic approach is key. The following workflow outlines the decision-making process for selecting the optimal conditions for your specific molecule.

G Start Start: Analyze Peptide Sequence CheckSensitive Sensitive Residues Present? (Trp, Met, Cys, Tyr, Arg(Pbf)) Start->CheckSensitive SimpleCocktail Use Simple Cocktail: TFA/H₂O (95:5) CheckSensitive->SimpleCocktail No ComplexCocktail Select Scavengers Based on Residues (See Table 1) CheckSensitive->ComplexCocktail Yes PerformCleavage Perform Cleavage (2-3h, RT) SimpleCocktail->PerformCleavage ComplexCocktail->PerformCleavage Analyze Analyze Crude Product (LC-MS) PerformCleavage->Analyze Success Success: Proceed to Purification Analyze->Success Clean Troubleshoot Troubleshoot Issues Analyze->Troubleshoot Impure CheckAlkylation Alkylation (+56 Da)? Troubleshoot->CheckAlkylation CheckIncomplete Incomplete Reaction? Troubleshoot->CheckIncomplete IncreaseScavenger Increase Scavenger Concentration or Add Specific Scavenger CheckAlkylation->IncreaseScavenger Yes IncreaseTime Increase Reaction Time or Optimize Solvents CheckIncomplete->IncreaseTime Yes IncreaseScavenger->PerformCleavage IncreaseTime->PerformCleavage

References
  • Yuan, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Löw, M., Kisfaludy, L., & Sohár, P. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]

  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Wünsch, E., et al. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie. [Link]

  • Löw, M., Kisfaludy, L., & Sohár, P. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. ResearchGate. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Publications. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating N-Boc-3,5-Difluoro-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this specific amino acid modification. The presence of both a bulky, hydrophobic N-terminal Boc protecting group and a difluorinated aromatic side chain introduces complexities that require careful consideration during purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target peptide.

Introduction: The Challenge of N-Boc-3,5-Difluoro-D-tyrosine Peptides

The incorporation of N-Boc-3,5-Difluoro-D-tyrosine into a peptide sequence is a strategic choice to enhance properties such as metabolic stability, receptor binding affinity, or to serve as a unique spectroscopic probe.[1] However, these modifications also significantly alter the physicochemical characteristics of the peptide, impacting its purification.

The N-Boc group substantially increases the hydrophobicity of the peptide.[2] This can lead to strong interactions with reversed-phase chromatography media, requiring higher concentrations of organic solvent for elution and potentially causing peak broadening.[2]

The 3,5-difluoro-D-tyrosine moiety introduces further complexity. The fluorine atoms are highly electronegative, altering the electronic properties of the aromatic ring and potentially influencing intermolecular interactions.[1][3] This can affect the peptide's solubility and its retention behavior during chromatography.

This guide will address the practical consequences of these features and provide robust strategies to overcome the associated purification hurdles.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing N-Boc-3,5-Difluoro-D-tyrosine, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Poor Peak Shape (Broadening or Tailing) in RP-HPLC 1. Peptide Aggregation: The combined hydrophobicity of the N-Boc group and the difluorinated tyrosine can promote self-assembly.[2][3] 2. Strong Hydrophobic Interactions: The peptide may interact too strongly with the stationary phase, leading to slow desorption kinetics.[2] 3. Secondary Interactions: Ionic interactions with residual silanols on the HPLC column can cause peak tailing.1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase. 2. Optimize Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous and organic mobile phases to minimize silanol interactions and improve peak shape.[4] 3. Elevate Temperature: Performing the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak symmetry.[4] 4. Use a Different Stationary Phase: Consider a column with a different chemistry, such as phenyl-hexyl or a shorter alkyl chain (C8 or C4), to modulate the hydrophobic interactions.
Low Yield of Purified Peptide 1. Precipitation on Column: The peptide may be poorly soluble in the initial, highly aqueous mobile phase, causing it to precipitate at the head of the column.[2] 2. Irreversible Binding: In extreme cases, the peptide may bind irreversibly to the column. 3. Incomplete Elution: The gradient may not be reaching a high enough organic solvent concentration to elute the highly hydrophobic peptide.1. Adjust Initial Mobile Phase Conditions: Start the gradient with a higher percentage of organic solvent (e.g., 10-20% acetonitrile instead of the typical 5%). 2. Perform a Test Injection: Inject a small amount of the sample to assess its solubility and retention behavior before committing to a large-scale purification run. 3. Extend the Gradient: Ensure the gradient reaches a high concentration of organic solvent (e.g., 95% acetonitrile) and is held there for a sufficient time to elute all hydrophobic species.
Co-elution with Impurities 1. Similar Hydrophobicity: Deletion sequences or other synthesis-related impurities may have very similar retention times to the target peptide.[5] 2. Presence of Diastereomers: If the synthesis utilized a racemic mixture of 3,5-Difluoro-D,L-tyrosine, the resulting diastereomeric peptides may be difficult to separate.1. Shallow the Gradient: Employ a very shallow gradient around the elution point of the target peptide to improve resolution between closely eluting species. 2. Change Mobile Phase Modifier: Switching from TFA to an alternative ion-pairing agent like formic acid can alter the selectivity of the separation. 3. Employ Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography, if the peptide has a net charge.[5][6]
Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Residual side-chain protecting groups from synthesis can lead to extra peaks.[4][7] 2. Truncated or Deletion Sequences: These are common byproducts of solid-phase peptide synthesis (SPPS).[8][9] 3. Oxidation or Other Modifications: The tyrosine ring, even when difluorinated, can be susceptible to modification under certain conditions.1. Mass Spectrometry Analysis: Use LC-MS to identify the masses of the unexpected peaks. This is the most effective way to diagnose the nature of the impurities.[7][10] 2. Review Synthesis and Cleavage Protocols: Ensure that the deprotection and cleavage steps were carried out under the correct conditions and for a sufficient duration. 3. Optimize SPPS: If deletion sequences are a major issue, consider optimizing the coupling steps during synthesis, for example, by using double couplings.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC gradient for a peptide containing N-Boc-3,5-Difluoro-D-tyrosine?

A1: Due to the high hydrophobicity, a good starting point is a linear gradient of 10-70% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes on a C18 column.[12][13] It is crucial to monitor the elution profile and adjust the gradient to be shallower around the retention time of your target peptide to maximize resolution.

Q2: How does the D-configuration of the difluorotyrosine affect purification?

A2: The D-configuration itself does not inherently complicate purification compared to the L-isomer. However, it is critical to ensure the stereochemical purity of the starting amino acid. If there is any L-isomer contamination, you will synthesize a diastereomeric peptide that may be very difficult to separate from your target D-isomer peptide using standard reversed-phase chromatography.

Q3: Can I use UV absorbance to quantify my purified peptide?

A3: Yes, you can use UV absorbance for quantification. The peptide bond absorbs at around 210-220 nm, which is a common wavelength for monitoring peptide purification.[13] The 3,5-difluorotyrosine side chain will also have a characteristic absorbance around 260-280 nm, though the fluorine substitution may alter the exact maximum and extinction coefficient compared to natural tyrosine. For more accurate quantification, especially if peptidic impurities are present, consider methods based on the intrinsic fluorescence of the tyrosine analog or quantitative amino acid analysis.[14]

Q4: My peptide is still not pure after one round of RP-HPLC. What should I do?

A4: If a single RP-HPLC run is insufficient, an orthogonal purification approach is recommended.[5][6] This involves a second purification step that separates molecules based on a different property. For example, if your peptide has charged residues (in addition to the termini), ion-exchange chromatography could be an effective second step. Alternatively, using a different reversed-phase column (e.g., C8 or phenyl-hexyl) with a different mobile phase modifier (e.g., formic acid instead of TFA) can provide the necessary change in selectivity to resolve stubborn impurities.

Q5: How can I confirm the identity and purity of my final product?

A5: The gold standard for confirming the identity of your peptide is mass spectrometry (MS), which will provide the molecular weight of your compound.[10] High-resolution mass spectrometry can provide further confidence in the elemental composition. To assess purity, analytical HPLC with UV detection is the standard method.[13] For a comprehensive analysis, combining analytical HPLC with MS (LC-MS) is highly recommended to both quantify purity and identify any co-eluting impurities.[7]

Experimental Protocols

Standard Reversed-Phase HPLC Purification Protocol

This protocol provides a general starting point for the purification of peptides containing N-Boc-3,5-Difluoro-D-tyrosine. Optimization will be required based on the specific peptide sequence.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal amount of DMSO or acetonitrile.

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to the desired concentration for injection.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • HPLC System and Column:

    • System: Preparative HPLC system with a gradient pump and UV detector.

    • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Detection: 220 nm and 280 nm.

  • Chromatographic Method:

    • Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Gradient:

      • 10-20% B over 5 minutes.

      • 20-60% B over 40 minutes (adjust the slope based on scouting runs).

      • 60-95% B over 5 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 10% B and re-equilibrate for 10-15 minutes.

    • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC-MS to confirm purity and identity.

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Final Steps Crude Crude Peptide Dissolve Dissolve in minimal strong organic solvent (DMSO/ACN) Crude->Dissolve Dilute Dilute with initial mobile phase Dissolve->Dilute Centrifuge Centrifuge sample Dilute->Centrifuge Inject Inject onto C18 column Centrifuge->Inject Gradient Run optimized gradient elution Inject->Gradient Collect Collect fractions Gradient->Collect Analyze Analyze fractions by Analytical HPLC-MS Collect->Analyze Analyze->Inject Purity <95% (Re-purify or use orthogonal method) Pool Pool pure fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide Lyophilize->Final

Troubleshooting Decision Tree

// Broad Peak Branch BroadPeak_Sol1 [label="Increase Temp (30-40°C)"]; BroadPeak_Sol2 [label="Modify Sample Solvent (DMSO)"]; BroadPeak_Sol3 [label="Change Column (C8/Phenyl)"]; BroadPeak -> BroadPeak_Sol1; BroadPeak -> BroadPeak_Sol2; BroadPeak -> BroadPeak_Sol3;

// Low Yield Branch LowYield_Sol1 [label="Increase Initial %B"]; LowYield_Sol2 [label="Extend Gradient to 95% B"]; LowYield_Sol3 [label="Small Test Injection First"]; LowYield -> LowYield_Sol1; LowYield -> LowYield_Sol2; LowYield -> LowYield_Sol3;

// Co-elution Branch CoElution_Sol1 [label="Shallow the Gradient"]; CoElution_Sol2 [label="Change Modifier (Formic Acid)"]; CoElution_Sol3 [label="Use Orthogonal Method (IEX)"]; CoElution -> CoElution_Sol1; CoElution -> CoElution_Sol2; CoElution -> CoElution_Sol3; } axdot Caption: Decision tree for HPLC troubleshooting.

References

  • Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4 - Benchchem.
  • Purification of therapeutic peptides using orthogonal methods to achieve high purity.
  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed.
  • Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies.
  • Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester - Benchchem.
  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC - NIH.
  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents.
  • Fluorinated peptide biomaterials - PMC - NIH.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem.
  • Boc Solid Phase Peptide Synthesis - ChemPep.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Solid-phase peptide synthesis.
  • How to purify synthetic peptides - what are the options? - Biotage.
  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Peptide Purification Process & Methods: An Overview - Bachem.
  • Large-scale production of N,N ′-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification | Request PDF - ResearchGate.
  • Mass spectrometry of peptides and proteins - OSU Chemistry.
  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec.
  • Investigation of Impurities in Peptide Pools - ResearchGate.
  • Investigation of Impurities in Peptide Pools - MDPI.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
  • Application Notes and Protocols for Incorporating 3,5-Difluoro-DL-phenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed.

Sources

managing steric hindrance in N-Boc-3,5-Difluoro-D-tyrosine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Coupling Sterically Hindered Fluorinated Amino Acids

N-Boc-3,5-Difluoro-D-tyrosine is a valuable non-canonical amino acid in modern drug discovery. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of peptides, enhancing metabolic stability, binding affinity, and modulating conformation.[1] However, the synthetic advantages offered by this molecule are frequently offset by a significant challenge: steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the two ortho-fluorine atoms on the phenyl ring, creates a sterically crowded environment around the carboxylic acid. This bulkiness can severely impede the approach of the incoming amine, leading to sluggish or failed coupling reactions.[2][3]

This technical guide provides a comprehensive troubleshooting resource for researchers encountering difficulties with N-Boc-3,5-Difluoro-D-tyrosine coupling reactions. It is structured in a question-and-answer format to directly address the common issues and provide scientifically grounded, actionable solutions.

Troubleshooting Guide: Overcoming Steric Hindrance

Question 1: I am observing very low to no coupling yield with N-Boc-3,5-Difluoro-D-tyrosine. What are the likely causes?

Answer: Low coupling efficiency is the most common issue and typically stems from one or a combination of the following factors:

  • Inadequate Carboxylic Acid Activation: The primary reason for failed couplings with sterically hindered amino acids is the use of insufficiently reactive coupling reagents.[2][4] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail to generate a sufficiently reactive activated ester to overcome the steric barrier.[2][4]

  • Steric Repulsion: The bulky Boc group and the ortho-fluorine atoms create significant steric hindrance, which not only slows down the rate of the desired nucleophilic attack by the amine but can also favor side reactions.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time play a crucial role. Non-polar solvents may not adequately solvate the reaction intermediates, while insufficient reaction time or low temperatures may not provide enough energy to overcome the activation barrier.

  • Side Reactions: In slow coupling reactions, the activated amino acid can undergo side reactions. For instance, with uronium/aminium reagents like HATU, there's a risk of the N-terminal amine of the peptide chain attacking the coupling reagent itself, leading to a capped and unreactive guanidinium species.[5][6]

Question 2: Which coupling reagents are most effective for a sterically hindered amino acid like N-Boc-3,5-Difluoro-D-tyrosine?

Answer: For sterically demanding couplings, high-activity onium salt-based reagents are strongly recommended.[3][4] These reagents form highly reactive intermediates that can significantly accelerate the reaction rate. The most effective classes are uronium/aminium and phosphonium salts.

Reagent Class Examples Mechanism of Action & Advantages for Hindered Couplings Potential Drawbacks
Uronium/Aminium Salts HATU, HCTUForm highly reactive OAt- or O-6-ClBt-active esters, which are more susceptible to nucleophilic attack than OBt esters.[4][5] The pyridine nitrogen in the HOAt leaving group of HATU provides anchimeric assistance, further accelerating the coupling.[4][7]Can cause guanidinylation of the free amine if used in excess or if the coupling is slow.[5][6]
Phosphonium Salts PyBOP, PyAOPForm reactive acyloxyphosphonium cations.[8] PyAOP is particularly potent as it generates the highly reactive OAt ester, similar to HATU.[4] They do not cause guanidinylation side reactions.[4]PyBOP is generally less reactive than HATU for severely hindered couplings.[4][8]
Carbodiimides DIC, EDCForm an O-acylisourea intermediate. Generally require an additive like HOAt or Oxyma to enhance reactivity and suppress racemization.[2][9]Often insufficient for highly hindered amino acids, leading to low yields.[2][4] DCC can form insoluble urea byproducts that complicate purification.[10]

Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally the top choice for coupling N-Boc-3,5-Difluoro-D-tyrosine due to its high reactivity and speed.[5][6][8]

dot

HATU_Mechanism Carboxylic_Acid N-Boc-3,5-Difluoro-D-tyrosine (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Isouronium_Salt O-acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) Carboxylate->Isouronium_Salt Nucleophilic Attack HATU_Reagent HATU Reagent HATU_Reagent->Isouronium_Salt OAt_Ester OAt-Active Ester (Key Intermediate) Isouronium_Salt->OAt_Ester Rapid Attack HOAt_Anion HOAt⁻ Anion Peptide_Bond Peptide Bond Formed (Amide) OAt_Ester->Peptide_Bond Nucleophilic Attack Amine Amine Component (R'-NH₂) Troubleshooting_Workflow Start Start: Low/No Coupling Yield Check_Reagent Is the coupling reagent highly active (e.g., HATU)? Start->Check_Reagent Switch_Reagent Action: Switch to HATU or another potent onium salt. Check_Reagent->Switch_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Optimize_Conditions Action: Use DMF, increase equivalents (3-5x), and consider gentle heating. Check_Conditions->Optimize_Conditions No Check_Protocol Is a 'double coupling' protocol being used? Check_Conditions->Check_Protocol Yes Optimize_Conditions->Check_Protocol Implement_Double_Coupling Action: Perform the coupling step twice. Monitor with ninhydrin test. Check_Protocol->Implement_Double_Coupling No Check_Racemization Is racemization a concern? Check_Protocol->Check_Racemization Yes Implement_Double_Coupling->Check_Racemization Minimize_Racemization Action: Use a weaker base (NMM), control temperature, and use HOAt-based reagent. Check_Racemization->Minimize_Racemization Yes Success Successful Coupling Check_Racemization->Success No Minimize_Racemization->Success

Caption: Troubleshooting workflow for hindered couplings.

Frequently Asked Questions (FAQs)

Q: Can I use standard coupling protocols for this amino acid? A: It is highly unlikely. Standard protocols using reagents like DCC/HOBt are generally not potent enough to achieve satisfactory yields with severely hindered amino acids like N-Boc-3,5-Difluoro-D-tyrosine. [2]Specialized protocols with high-activity reagents and optimized conditions are required.

Q: How do the fluorine atoms contribute to the steric hindrance? A: While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.2 Å for hydrogen), its placement at the ortho positions of the tyrosine ring restricts the rotational freedom of the side chain. This, in conjunction with the large Boc group on the amine, creates a rigid and crowded local environment that physically blocks the approach to the carboxyl group.

Q: Are there alternative protecting groups to Boc that might reduce steric hindrance? A: While the Boc group is standard for this type of chemistry, in some research applications, smaller protecting groups could be considered. However, this would require a completely different synthetic strategy and potentially compromise orthogonality with other protecting groups used in the peptide sequence. For most applications, optimizing the coupling reaction for the Boc-protected amino acid is the more practical approach.

Q: How can I confirm that my coupling reaction has been successful? A: For solid-phase peptide synthesis (SPPS), the most common method is the ninhydrin (Kaiser) test . A negative result (yellow/colorless beads) indicates that few to no primary amines are left on the resin, suggesting a complete reaction. For solution-phase synthesis, success can be monitored by Thin Layer Chromatography (TLC) or confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.

Recommended Experimental Protocol: Double Coupling with HATU

This protocol outlines a robust method for coupling N-Boc-3,5-Difluoro-D-tyrosine in a solid-phase synthesis context.

  • Resin Preparation: Following the deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) to remove any residual deprotection reagents.

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 5-10 minutes, then wash again with DMF (3x). [11]3. First Coupling Activation: In a separate vessel, pre-activate a solution of N-Boc-3,5-Difluoro-D-tyrosine (3-5 eq.), HATU (3-5 eq., ~0.95 eq. relative to the amino acid), and DIPEA (6-10 eq.) in DMF for 1-5 minutes. [11]4. First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of beads and perform a ninhydrin test. If the test is negative (yellow), proceed to the washing step. If it is positive (blue/purple), proceed to the second coupling. [12]6. Second Coupling: Drain the reaction vessel without washing the resin. Repeat steps 3 and 4 with a fresh solution of activated amino acid. [12]7. Final Washes: Once the coupling is complete (confirmed by a negative ninhydrin test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle of deprotection and coupling.

References

  • Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube; 2020. Available from: [Link]

  • Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949-9979.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

  • Various Authors. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 343, 104-126.
  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50943-50949. DOI:10.1039/C7RA06655D.
  • Wikipedia. HATU. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4947-4952.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Asante, V., et al. (2020). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 52(11-12), 1595-1606.
  • Le, N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1143-1148.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Vera, A. M., et al. (2020).
  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 241-256.
  • Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020.

Sources

Technical Support Center: Synthesis of Peptides Containing Fluorinated Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating fluorinated tyrosine analogs. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with these unique amino acids. The electron-withdrawing nature of fluorine atoms significantly alters the chemical properties of the tyrosine side chain, necessitating careful consideration of synthesis strategies to prevent unwanted modifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful synthesis of your target peptides.

I. Understanding the Core Challenge: The Activated and Deactivated Nature of the Phenolic Ring

The incorporation of fluorine onto the tyrosine ring introduces a duality in its reactivity. While the fluorine atoms deactivate the ring towards electrophilic aromatic substitution, the phenolic hydroxyl group's reactivity can be influenced in other ways. Understanding this is key to troubleshooting.

The primary challenge in synthesizing peptides with fluorinated tyrosine residues lies in preventing side-chain modifications during the iterative steps of solid-phase peptide synthesis (SPPS), particularly during deprotection and cleavage steps.[1] The electron-withdrawing fluorine atoms can influence the nucleophilicity of the phenolic hydroxyl group and the stability of protecting groups.

II. Frequently Asked Questions (FAQs)

Q1: Is a side-chain protecting group necessary for fluorinated tyrosine residues in Fmoc-SPPS?

A1: Yes, absolutely. Despite the electron-withdrawing nature of fluorine, the phenolic hydroxyl group of fluorinated tyrosine is still nucleophilic and can undergo undesired reactions, such as O-acylation, during coupling steps.[2] The use of a robust side-chain protecting group is critical to prevent the formation of impurities and ensure the synthesis of the correct peptide sequence.[2] The tert-butyl (tBu) group is the most commonly used and recommended protecting group for the tyrosine side chain in Fmoc chemistry.[3][4]

Q2: What are the most common side-chain modifications observed with fluorinated tyrosine and when do they occur?

A2: The most prevalent side-chain modifications are:

  • O-acylation: This occurs during the coupling step if the hydroxyl group is unprotected, leading to the formation of ester linkages.

  • Alkylation: During the final cleavage from the resin with trifluoroacetic acid (TFA), carbocations generated from the cleavage of other side-chain protecting groups (like tert-butyl) or the resin linker can alkylate the tyrosine ring.[5]

  • Modification by scavengers: While scavengers are used to prevent side reactions, some can react with the tyrosine side chain. For example, thioanisole, a common scavenger, can lead to the formation of sulfonium adducts.

Q3: How does the degree and position of fluorination affect the risk of side reactions?

A3: The number and position of fluorine atoms on the tyrosine ring influence its reactivity. For instance, 3,5-difluorotyrosine is specifically designed to be resistant to oxidation by tyrosinase.[4] While extensive fluorination deactivates the ring towards electrophilic attack, it can also impact the acidity of the phenolic proton and the stability of the side-chain protecting group. Generally, a higher degree of fluorination offers more protection against ring modifications but may require more stringent conditions for side-chain deprotection.

Q4: Can I use standard cleavage cocktails for peptides containing fluorinated tyrosine?

A4: In many cases, yes, but with careful consideration of the scavengers. A standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5) is often sufficient.[6] However, for sequences that are particularly sensitive or contain other reactive residues, a more comprehensive scavenger mixture may be necessary. It is crucial to select scavengers that will effectively quench reactive carbocations without modifying the fluorinated tyrosine residue.

III. Troubleshooting Guide

This section addresses specific issues that you may encounter during your synthesis and provides actionable solutions.

Problem 1: Mass spectrometry of the crude peptide shows a +56 Da adduct on the fluorinated tyrosine residue.
  • Likely Cause: This mass shift corresponds to the addition of a tert-butyl group, a common alkylation side reaction. This occurs during the final TFA cleavage when the tert-butyl cation, generated from the cleavage of tBu protecting groups on other amino acids, is not effectively scavenged and subsequently alkylates the electron-rich (despite fluorination) aromatic ring of tyrosine.[5]

  • Troubleshooting Workflow:

    G start Problem: +56 Da adduct on F-Tyr scavenger Evaluate Scavenger Cocktail start->scavenger tis Increase Triisopropylsilane (TIS) Concentration scavenger->tis Initial Step edt Add 1,2-Ethanedithiol (EDT) tis->edt If problem persists solution Solution: Optimized Cleavage Protocol tis->solution reagent_k Use Reagent K edt->reagent_k For highly sensitive sequences edt->solution reagent_k->solution

    Caption: Troubleshooting workflow for +56 Da adduct.

  • Solutions:

    • Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.

    • Increase Scavenger Concentration: For sequences with multiple tBu-protected residues, increasing the concentration of TIS in the cleavage cocktail (e.g., to 5%) can be effective.

    • Introduce Additional Scavengers: Adding 1,2-ethanedithiol (EDT) to the cleavage mixture can also help suppress this side reaction.[5] A recommended cocktail is TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

    • Use a "Universal" Cleavage Mixture: For particularly stubborn cases, Reagent K (TFA/phenol/water/thioanisole/EDT) can be employed, though it contains malodorous and toxic components.[6][7]

Problem 2: Incomplete deprotection of the Fmoc-Tyr(tBu)-OH side chain.
  • Likely Cause: While the tBu group is generally labile to standard TFA cleavage conditions, highly fluorinated tyrosine analogs might exhibit slightly altered electronic properties that could marginally affect the cleavage kinetics. More likely, however, is that the cleavage time was insufficient or the peptide has aggregated on the resin, hindering acid access.

  • Solutions:

    • Extend Cleavage Time: Increase the cleavage time from the standard 2 hours to 3-4 hours and monitor the deprotection progress by LC-MS.

    • Address Peptide Aggregation: If aggregation is suspected, consider using a different resin, such as a low-substitution resin or a PEG-based resin like TentaGel, for resynthesis.[5] Adding chaotropic salts or using N-methylpyrrolidone (NMP) as a solvent during synthesis can also help disrupt aggregation.[5]

Problem 3: Observation of a product with the mass of the fluorinated tyrosine minus the fluorine atom(s) plus a hydroxyl group.
  • Likely Cause: This is a rare but possible nucleophilic aromatic substitution (SNAr) reaction where a fluoride is displaced by a hydroxyl group. This is more likely to occur under basic conditions, especially with highly activated rings (e.g., tetrafluorotyrosine).

  • Solutions:

    • Maintain Neutral or Acidic Conditions: Ensure that all steps following the incorporation of the fluorinated tyrosine are carried out under neutral or acidic conditions, where possible.

    • Use Milder Bases for Fmoc Deprotection: While piperidine is standard, for highly sensitive sequences, consider using a bulkier or less nucleophilic base like 2-methylpiperidine to minimize potential side reactions with the fluorinated ring.[8]

IV. Recommended Protocols

Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Fluorinated Tyrosine

This protocol is suitable for most standard peptides containing mono- or di-fluorinated tyrosine.

  • Resin Preparation: After the final coupling and deprotection step, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a fume hood. For every 100 mg of resin, prepare 2 mL of the following mixture:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized water

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Protocol 2: Enhanced Scavenger Protocol for Alkylation-Prone Sequences

This protocol is recommended for peptides containing multiple tBu-protected residues or when alkylation of the fluorinated tyrosine has been observed.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare the following cleavage cocktail:

    • 92.5% Trifluoroacetic acid (TFA) .

    • 2.5% Triisopropylsilane (TIS) .

    • 2.5% Deionized water .

    • 2.5% 1,2-Ethanedithiol (EDT) .

  • Cleavage and Isolation: Follow steps 3-5 from Protocol 1.

V. Data Summary: Scavenger Efficacy

Scavenger CocktailTarget Side ReactionEfficacyNotes
TFA/TIS/H₂O (95:2.5:2.5) tBu alkylationGoodStandard, effective for most cases.[6]
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) tBu alkylation, Trp modificationsExcellentRecommended for sequences with multiple sensitive residues.[5]
Reagent K Multiple side reactionsVery HighUse as a last resort due to toxicity and odor.[6][7]

VI. Concluding Remarks

The successful synthesis of peptides containing fluorinated tyrosine residues is highly achievable with a proactive approach to preventing side-chain modifications. By understanding the underlying chemistry, selecting the appropriate protecting groups and scavenger cocktails, and employing optimized protocols, researchers can confidently incorporate these valuable non-canonical amino acids into their target peptides. For further assistance, please do not hesitate to contact our technical support team.

References

  • Dong, J., Sharfstein, S. T., & Wang, C. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]

  • APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Isah, A. A. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(15), 3490. [Link]

  • Rehman, K., & Ali, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Shen, W., & Wong, C. H. (2000). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 2(10), 1349–1351. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis with N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[][2][3] N-Boc-3,5-Difluoro-D-tyrosine is a particularly valuable UAA, as the fluorine substitutions can modulate the electronic properties and metabolic stability of the peptide. However, the unique chemical nature of this fluorinated amino acid can present challenges during solid-phase peptide synthesis (SPPS), often leading to lower yields and purity if not addressed with optimized protocols.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of peptides containing N-Boc-3,5-Difluoro-D-tyrosine. We will delve into common issues, provide evidence-based solutions, and offer detailed experimental protocols to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating N-Boc-3,5-Difluoro-D-tyrosine challenging in SPPS?

A1: The primary challenges stem from the steric hindrance and altered electronics caused by the two fluorine atoms on the tyrosine ring. These factors can slow down the kinetics of the coupling reaction, leading to incomplete acylation of the growing peptide chain. The electron-withdrawing nature of the fluorine atoms can also decrease the nucleophilicity of the phenolic hydroxyl group, although this is less of a concern when the hydroxyl group is appropriately protected.

Q2: What are the most critical parameters to control for a successful synthesis?

A2: The most critical parameters are the choice of coupling reagent, reaction time, and temperature. A highly efficient coupling reagent is necessary to overcome the steric hindrance.[4] Extended coupling times or double coupling strategies are often required to drive the reaction to completion.[5] In some cases, microwave-assisted SPPS can be beneficial.[6]

Q3: How does N-Boc-3,5-Difluoro-D-tyrosine affect the final peptide's properties?

A3: The difluoro-substitution can enhance the peptide's metabolic stability by making the aromatic ring more resistant to enzymatic hydroxylation. The altered pKa of the phenolic hydroxyl group can also influence binding interactions with biological targets. Furthermore, the unique properties of fluorinated compounds can be exploited for applications in 19F NMR studies and as probes for enzyme mechanisms.[7]

Q4: What is the recommended strategy for purifying peptides containing this UAA?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[8][9] For peptides containing fluorinated amino acids, specialized fluorocarbon columns can sometimes provide better separation from non-fluorinated impurities.[10] The use of trifluoroacetic acid (TFA) as an ion-pairing reagent in the mobile phase is common and generally effective.[9][11][]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of peptides containing N-Boc-3,5-Difluoro-D-tyrosine.

Problem 1: Low Incorporation Efficiency of N-Boc-3,5-Difluoro-D-tyrosine

Symptoms:

  • Incomplete coupling as indicated by a positive ninhydrin test.

  • Presence of deletion sequences (peptide minus the difluorotyrosine residue) in the final mass spectrometry analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Scientific Rationale
Insufficiently Potent Coupling Reagent The steric bulk of the difluoro-substituted ring can hinder the approach of the activated amino acid to the N-terminus of the peptide chain. Standard coupling reagents like DCC/HOBt may be too slow.[13] Solution: Employ a more potent coupling reagent such as HATU, HBTU, or COMU.[4][5] These reagents form highly reactive activated esters, which can overcome the steric barrier and accelerate the coupling reaction.
Inadequate Coupling Time The coupling reaction for sterically hindered amino acids is often slower than for standard amino acids. A standard 1-2 hour coupling time may be insufficient. Solution: Increase the coupling time to 4-6 hours or perform a double coupling. A double coupling involves repeating the coupling step with a fresh portion of activated amino acid to ensure the reaction goes to completion.
Suboptimal Reaction Temperature Low reaction temperatures can further slow down the kinetics of the coupling reaction. Solution: Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C) or using microwave-assisted SPPS.[6] Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[6]
Aggregation of the Peptide Chain As the peptide chain elongates, it can sometimes fold back on itself and aggregate on the resin, making the N-terminus inaccessible for coupling. Solution: Use a resin with a lower loading capacity or incorporate a "difficult sequence" protocol, which may involve using structure-breaking ("disrupting") amino acids or special solvent systems.
Problem 2: Poor Yield of the Final Crude Peptide

Symptoms:

  • Low overall yield of the peptide after cleavage from the resin.

  • Complex chromatogram with multiple peaks of similar mass.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Scientific Rationale
Incomplete Boc Deprotection Incomplete removal of the N-terminal Boc group will prevent the subsequent coupling reaction, leading to truncated sequences. Solution: Ensure complete Boc deprotection by using a sufficient concentration of TFA in DCM (typically 25-50%) and an adequate reaction time (15-30 minutes).[14][15][16] Perform a wash step after the initial deprotection and repeat the TFA treatment for 5-10 minutes to ensure complete removal.
Side Reactions During Cleavage The electron-rich aromatic ring of tyrosine can be susceptible to modification by carbocations generated during the cleavage of side-chain protecting groups. Solution: Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water to quench any reactive carbocations. A typical cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
Aspartimide Formation If your peptide sequence contains an Asp residue, it can be prone to aspartimide formation, especially during prolonged exposure to basic conditions (e.g., during neutralization steps). Solution: Minimize the time the peptide is exposed to basic conditions. Use in-situ neutralization protocols where the base is added simultaneously with the activated amino acid.[17]
Oxidation of Sensitive Residues If your peptide contains methionine or cysteine, these residues can be oxidized during synthesis and cleavage. Solution: Add scavengers like dithiothreitol (DTT) or anisole to the cleavage cocktail to prevent oxidation.
Problem 3: Difficulty in Purifying the Final Peptide

Symptoms:

  • Co-elution of the desired peptide with impurities during RP-HPLC.

  • Broad or tailing peaks in the chromatogram.

Potential Causes & Solutions:

Potential CauseRecommended Solution & Scientific Rationale
Presence of Deletion or Truncated Sequences These impurities are often very similar in hydrophobicity to the target peptide, making them difficult to separate. Solution: Optimize the coupling and deprotection steps as described above to minimize the formation of these impurities. A shallower gradient during HPLC purification may help to resolve closely eluting peaks.
Aggregation of the Purified Peptide Peptides can sometimes aggregate in solution, leading to poor peak shape and recovery during HPLC. Solution: Try dissolving the crude peptide in a small amount of a denaturing solvent like guanidine hydrochloride or urea before injecting it onto the HPLC column. Alternatively, adjusting the pH of the mobile phase can sometimes disrupt aggregation.
Suboptimal HPLC Conditions The choice of column, mobile phase, and gradient can significantly impact the separation. Solution: Experiment with different C18 columns from various manufacturers, as they can have different selectivities. Consider using a fluorinated stationary phase, which may offer better separation for fluorinated peptides.[10] Optimizing the gradient steepness and flow rate is also crucial for achieving good resolution.[9]

Visual Workflows

Troubleshooting Low Peptide Yield

Troubleshooting_Low_Yield start Low Crude Peptide Yield check_coupling Check Coupling Efficiency (Ninhydrin Test / LC-MS of test cleavage) start->check_coupling check_deprotection Verify Complete Boc Deprotection start->check_deprotection check_cleavage Analyze Cleavage Cocktail & Conditions start->check_cleavage incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling incomplete_deprotection Incomplete Deprotection Suspected check_deprotection->incomplete_deprotection cleavage_issue Cleavage Issues Suspected check_cleavage->cleavage_issue solution_coupling Solutions: 1. Use stronger coupling reagent (HATU, COMU) 2. Increase coupling time / Double couple 3. Use microwave irradiation incomplete_coupling->solution_coupling Yes solution_deprotection Solutions: 1. Increase TFA concentration/time 2. Perform double deprotection incomplete_deprotection->solution_deprotection Yes solution_cleavage Solutions: 1. Add/Optimize scavengers (TIS, water) 2. Ensure complete dryness of peptide-resin cleavage_issue->solution_cleavage Yes Optimized_Coupling_Workflow start Start: Resin with free N-terminus pre_activation Pre-activate: N-Boc-3,5-Difluoro-D-tyrosine (4 eq) + HATU (3.9 eq) + DIPEA (8 eq) in DMF for 5 min start->pre_activation coupling Add activated amino acid to resin Couple for 2-4 hours at RT (or 10 min with microwave at 75°C) pre_activation->coupling wash1 Wash resin with DMF (3x) coupling->wash1 ninhydrin_test Perform Ninhydrin Test wash1->ninhydrin_test negative_result Proceed to next cycle ninhydrin_test->negative_result Negative positive_result Recouple: Repeat pre-activation and coupling steps ninhydrin_test->positive_result Positive end Coupling Complete negative_result->end wash2 Wash resin with DMF (3x) positive_result->wash2 wash2->end

Caption: Workflow for the optimized coupling of N-Boc-3,5-Difluoro-D-tyrosine.

Optimized Experimental Protocols

Protocol 1: Optimized Coupling of N-Boc-3,5-Difluoro-D-tyrosine

This protocol is designed for the efficient incorporation of N-Boc-3,5-Difluoro-D-tyrosine into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminus

  • N-Boc-3,5-Difluoro-D-tyrosine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 2 minutes.

    • Drain and treat with 25% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), DIPEA/DCM (1:1, 1x), and DMF (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Boc-3,5-Difluoro-D-tyrosine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Couple for 2-4 hours at room temperature with gentle agitation. Alternatively, use a microwave peptide synthesizer at 75°C for 10 minutes.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring:

    • Take a small sample of the resin and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.

    • If the test is positive (blue color), repeat steps 3-5 (double coupling). If the test is negative (yellow/colorless), proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by RP-HPLC. [8] * Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. [18][19][20][21]

References

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 17, 2026.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins. Retrieved January 17, 2026.
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.). N-Boc-3,5-Difluoro-DL-tyrosine. Retrieved January 17, 2026.
  • Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Retrieved January 17, 2026.
  • National Institutes of Health. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved January 17, 2026.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 17, 2026.
  • PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 17, 2026.
  • PubMed Central. (n.d.).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved January 17, 2026.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved January 17, 2026.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved January 17, 2026.
  • AAPPTec. (n.d.).
  • PubMed. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Retrieved January 17, 2026.
  • PubMed Central. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved January 17, 2026.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 17, 2026.
  • BOC Sciences. (n.d.). Solid Phase Chemical Synthesis. Retrieved January 17, 2026.
  • PubMed Central. (n.d.). Introduction to Peptide Synthesis. Retrieved January 17, 2026.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Retrieved January 17, 2026.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 17, 2026.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved January 17, 2026.
  • MDPI. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved January 17, 2026.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 17, 2026.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 17, 2026.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.).
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 17, 2026.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved January 17, 2026.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. Retrieved January 17, 2026.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved January 17, 2026.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids. Retrieved January 17, 2026.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved January 17, 2026.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 17, 2026.
  • BOC Sciences Amino Acid. (n.d.).

Sources

Technical Support Center: A Guide to N-Boc-3,5-Difluoro-D-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the successful incorporation of N-Boc-3,5-Difluoro-D-tyrosine into your peptide synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the compatibility of this unique amino acid derivative with various linkers and resins. By understanding the underlying chemical principles, you can anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies for higher purity and yield.

The introduction of fluorine into amino acids can significantly enhance the therapeutic properties of peptides, including increased metabolic stability and binding affinity.[1][2][3] N-Boc-3,5-Difluoro-D-tyrosine is a valuable building block for creating novel peptidomimetics with tailored characteristics.[4] This guide will walk you through the critical considerations for its use in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

1. Which linkers are compatible with N-Boc-3,5-Difluoro-D-tyrosine for Boc-SPPS?

The choice of linker is critical and depends on the desired C-terminal functionality (acid or amide) and the overall protection strategy. Given that N-Boc-3,5-Difluoro-D-tyrosine is protected with an acid-labile Boc group, the linker must be stable to the repetitive TFA treatments used for Boc deprotection during chain elongation.

  • For C-terminal Carboxylic Acids:

    • PAM (Phenylacetamidomethyl) Resin: A classic choice for Boc-SPPS, PAM linkers offer good stability to TFA.[5] Cleavage requires strong acids like anhydrous HF or TFMSA.

    • Merrifield Resin: While historically significant, peptides can be prematurely cleaved from Merrifield resin with repeated TFA treatments, leading to yield loss, especially in longer peptides.[5] It is generally less favored than PAM resin for complex syntheses.

  • For C-terminal Amides:

    • MBHA (4-methylbenzhydrylamine) Resin: This is the standard resin for producing peptide amides using the Boc strategy.[5][6] Cleavage is typically achieved with HF.

2. Can I use linkers typically associated with Fmoc-SPPS, like Wang or Rink Amide, with N-Boc-3,5-Difluoro-D-tyrosine?

While it is less conventional, it is possible to use certain "Fmoc-style" linkers with a Boc-protected amino acid if a carefully planned synthetic strategy is employed. This is often considered in the synthesis of protected peptide fragments.

  • Wang Resin: This resin is moderately acid-labile. While generally used in Fmoc chemistry where the final cleavage is performed with a strong TFA cocktail, its compatibility with the repetitive 50% TFA deprotection steps in a standard Boc-SPPS protocol is poor and would lead to significant premature cleavage.[5]

  • Rink Amide Resin: Similar to Wang resin, the Rink Amide linker is designed for cleavage with moderate TFA concentrations and is not suitable for a conventional Boc-SPPS workflow.[5][6]

  • 2-Chlorotrityl (2-CTC) Resin: This is a hyper-acid-labile resin.[5][7] It is not compatible with the standard Boc deprotection conditions (TFA in DCM).

3. What are the recommended resins for peptides containing the hydrophobic N-Boc-3,5-Difluoro-D-tyrosine?

The difluorinated aromatic ring of this amino acid increases its hydrophobicity.[2][3] For longer peptide sequences containing this and other hydrophobic residues, aggregation during synthesis can become a significant issue, leading to incomplete coupling and deprotection.[8]

  • Polystyrene (PS) Resins: Standard PS resins (e.g., Merrifield, PAM, MBHA) are suitable for many applications. However, for aggregation-prone sequences, their hydrophobicity can exacerbate the problem.

  • PEG (Polyethylene Glycol) Grafted Resins (e.g., TentaGel): These resins consist of PEG chains grafted onto a polystyrene core, creating a more hydrophilic environment.[7] They exhibit excellent swelling properties in a range of solvents and can significantly reduce aggregation, making them a superior choice for synthesizing difficult, hydrophobic peptides.[7]

Compatibility Summary Table:

Linker/Resin TypeC-TerminalBoc-SPPS CompatibilityKey Considerations
PAM Resin AcidHigh Requires strong acid (HF, TFMSA) for cleavage.[5]
Merrifield Resin AcidModerate Prone to premature cleavage with repeated TFA treatments.[5]
MBHA Resin AmideHigh Standard for Boc-based peptide amide synthesis; requires HF cleavage.[5][6]
Wang Resin AcidLow Acid-labile linker not stable to repeated Boc deprotection.[5]
Rink Amide Resin AmideLow Acid-labile linker incompatible with standard Boc strategy.[5]
2-CTC Resin AcidVery Low Hyper-acid-labile, not suitable for Boc-SPPS.[5][7]

Troubleshooting Guide

Issue 1: Incomplete Coupling of N-Boc-3,5-Difluoro-D-tyrosine

  • Symptom: Positive ninhydrin test (for primary amines) or isatin/chloranil test (for secondary amines like proline) after the coupling step.

  • Root Cause Analysis & Solutions:

    • Steric Hindrance: The bulky Boc group and the difluorinated ring can slow down the coupling reaction.

      • Solution: Increase the coupling time to 2-4 hours. Consider a double coupling, where the coupling step is repeated with a fresh solution of activated amino acid.

    • Peptide Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic residues, may be aggregating on the resin, blocking reactive sites.

      • Solution: Switch to a PEG-grafted resin (e.g., TentaGel).[7] Use N-methylpyrrolidone (NMP) as the solvent, as it is better at disrupting secondary structures than DMF.[8]

    • Inefficient Activation: The chosen activation method may not be optimal.

      • Solution: For sterically hindered amino acids, carbodiimide-based activators like DCC or DIC in the presence of an additive like HOBt are effective. For more robust activation, consider using a pre-formed active ester or a uronium-based coupling reagent like HBTU or HATU, although these are more commonly associated with Fmoc chemistry, they can be adapted for Boc-SPPS with in-situ neutralization protocols.

Workflow for Diagnosing Incomplete Coupling:

G start Positive Coupling Test recouple Perform a double coupling (2-4 hours) start->recouple retest Perform coupling test again recouple->retest change_solvent Switch solvent to NMP retest->change_solvent Positive change_resin Consider resynthesis on a PEG-based resin retest->change_resin Positive & known hydrophobic sequence success Proceed to Deprotection retest->success Negative failure Persistent Issue change_solvent->failure change_resin->failure G cluster_cycle Elongation Cycle Deprotection Boc Deprotection (50% TFA/DCM) Wash_Neut Wash & Neutralize (DCM, DIEA) Deprotection->Wash_Neut Coupling Amino Acid Coupling (DCC/HOBt or other) Wash_Neut->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final Wash_Final->Deprotection Final_Deprotection Final Boc Deprotection Wash_Final->Final_Deprotection After final AA Start Start with loaded Resin (e.g., PAM, MBHA) Start->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Final_Deprotection->Cleavage Precipitate Precipitation & Wash (Cold Ether) Cleavage->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: General workflow for Boc-SPPS incorporating N-Boc-3,5-Difluoro-D-tyrosine.

By carefully selecting the appropriate resin and linker, optimizing coupling conditions, and employing robust cleavage protocols with effective scavengers, researchers can successfully incorporate N-Boc-3,5-Difluoro-D-tyrosine into their target peptides, paving the way for new discoveries in drug development and chemical biology.

References

  • B. L. D. S. Jayasinghe, L. D. B. P. J. S. K. Jayasinghe. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(21), 7564.
  • M. G. Almendros, R. G. Al-Tel, T. H. Al-Tel. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(20), 7064.
  • M. G. Almendros, R. G. Al-Tel, T. H. Al-Tel. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 24(22), 16453.
  • P. Cherkupally, G. A. Acosta, R. Suhas, F. Albericio. (2014). Resins and linkers used for side-chain anchoring of protected amino acids.
  • M. G. Almendros, R. G. Al-Tel, T. H. Al-Tel. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • E. N. G. Marsh. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13299-13304.
  • G. A. Montelaro, S. H. Gellman. (2003). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 125(39), 11806-11807.
  • AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Z.-Y. Zhang. (2008). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 10(14), 3105-3108.
  • Marsh Lab. (n.d.). Fluorinated Peptides.
  • S. Yarlagadda, S. Samayam, P. K. Koppula. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • M. L. G. G. Portoghese, P. S. Portoghese. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1198-1202.
  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Retrieved from [Link]

  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • M. E. Jung, T. I. Lazarova. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(5), 1553-1555.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • S. Yarlagadda, S. Samayam, P. K. Koppula. (2018). Side reactions in peptide synthesis: An overview.
  • S. L. Cobb, A. C. B. H. F. L. C. B. H. F. L. C. B. H. F. L. C. B. H. F. L. C. B. H. F. L. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Fluorine Chemistry, 255-256, 110002.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-3,5-Difluoro-D-tyrosine. Retrieved from [Link]

  • W. M. T. A. T. D. A. T. D. A. T. D. A. T. D. A. T. D. A. T. D. A. T. D. A. T. D. A. T. D. (2021).
  • X. Bi, J. P. Malkowski, J. A. Loo, J. A. Loo. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(25), 6666-6681.

Sources

Validation & Comparative

A Comparative Guide to the Conformational Effects of N-Boc-3,5-Difluoro-D-tyrosine versus N-Boc-D-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorination in Peptide Design

In the landscape of modern peptidomimetics and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic properties. Among these, fluorinated amino acids have emerged as a powerful tool for modulating peptide conformation, stability, and bioactivity. This guide provides an in-depth comparison of two D-tyrosine analogues: the standard N-Boc-D-tyrosine and its fluorinated counterpart, N-Boc-3,5-Difluoro-D-tyrosine.

The rationale for this comparison lies in the unique properties imparted by fluorine. Its high electronegativity and minimal steric footprint—the van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.10 Å)—allow for isosteric replacement that can induce significant changes in local electronic environments.[1] This guide will delve into the anticipated conformational consequences of substituting D-tyrosine with 3,5-Difluoro-D-tyrosine within a peptide sequence, supported by established principles of fluorine's influence on peptide structure and backed by detailed experimental protocols for empirical validation.

The Rationale Behind 3,5-Difluorination of the Tyrosine Side Chain

The introduction of two fluorine atoms at the 3 and 5 positions of the tyrosine phenyl ring is a deliberate modification aimed at altering the side chain's electronic and chemical properties without drastically changing its size. This modification has several key implications:

  • Enhanced Proteolytic Stability: The electron-withdrawing nature of fluorine can shield the peptide backbone from enzymatic degradation.[2]

  • Modulation of pKa: The pKa of the phenolic hydroxyl group in 3,5-difluorotyrosine is lowered compared to that of tyrosine, which can influence its role in molecular interactions and as a potential phosphorylation site.[1]

  • A Unique Spectroscopic Probe: The presence of the 19F nucleus provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of peptide conformation and interactions in a complex biological milieu.[2]

  • Altered Aromatic Interactions: The fluorinated phenyl ring exhibits a different quadrupole moment compared to the non-fluorinated ring, which can alter π-π stacking and other aromatic interactions that are crucial for maintaining specific peptide conformations.[3]

Comparative Analysis of Conformational Effects

While direct, head-to-head comparative studies on a single peptide sequence containing these two specific D-amino acids are not extensively documented in publicly available literature, we can infer the likely conformational impacts based on a wealth of research into fluorinated amino acids.

PropertyN-Boc-D-tyrosineN-Boc-3,5-Difluoro-D-tyrosineSupporting Rationale
Local Backbone Conformation Induces local turns or kinks due to D-amino acid stereochemistry.Expected to induce similar local turns, with potential for more defined or stabilized conformations due to altered side-chain interactions.The D-configuration inherently disrupts canonical secondary structures. Fluorination can further constrain local dihedral angles through stereoelectronic effects.
Side-Chain Conformation (χ angles) Flexible, with rotation around the Cα-Cβ and Cβ-Cγ bonds.Rotation may be more restricted due to electrostatic interactions between the C-F bonds and the peptide backbone or neighboring side chains.The polar C-F bonds can engage in stabilizing gauche interactions with adjacent polar groups, influencing side-chain rotamer populations.
Propensity for Secondary Structure Formation Can disrupt α-helices and β-sheets when incorporated internally.Likely to have a similar disruptive effect on canonical secondary structures, but may promote unique turn or helical structures in specific sequence contexts.The influence of fluorinated amino acids on secondary structure is context-dependent and can range from stabilization to disruption of helices and sheets.[2]
Inter-residue Interactions Participates in standard hydrophobic and hydrogen bonding (via the hydroxyl group) interactions.Altered aromatic interactions (quadrupole moment changes) and potential for weak C-F•••H-C or C-F•••C=O hydrogen bonds.Fluorination modifies the electronic distribution of the aromatic ring, impacting its interaction with other residues.
Overall Peptide Fold Contributes to the overall fold based on its position and interactions.May lead to a more compact or a distinctly different global fold due to the cumulative effects of localized conformational restrictions and altered long-range interactions.Minor local perturbations can propagate to cause significant changes in the global three-dimensional structure of a peptide.

Experimental Workflows for Conformational Analysis

To empirically validate the conformational differences between peptides incorporating N-Boc-D-tyrosine and N-Boc-3,5-Difluoro-D-tyrosine, a series of well-established biophysical techniques should be employed.

Workflow for Peptide Synthesis, Purification, and Analysis

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Boc Solid-Phase Peptide Synthesis Cleavage HF or TFMSA Cleavage from Resin SPPS->Cleavage RP_HPLC Reverse-Phase HPLC Cleavage->RP_HPLC Crude Peptide Mass_Spec Mass Spectrometry (Verification) RP_HPLC->Mass_Spec Purified Peptide NMR NMR Spectroscopy (Conformation) Mass_Spec->NMR CD Circular Dichroism (Secondary Structure) Mass_Spec->CD

Caption: Workflow for the synthesis, purification, and conformational analysis of peptides.

Detailed Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide using Boc chemistry.

Materials:

  • Merrifield or MBHA resin

  • N-Boc protected amino acids (including N-Boc-D-tyrosine and N-Boc-3,5-Difluoro-D-tyrosine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU, HOBt)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Add fresh 50% TFA/DCM and agitate for 20-25 minutes for complete deprotection.

    • Wash the resin with DCM and isopropanol to remove residual TFA.[4]

  • Neutralization:

    • Neutralize the resulting ammonium salt by washing the resin with 10% DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of the next N-Boc protected amino acid and a coupling agent in DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate coupling.

    • Agitate the mixture for 1-2 hours at room temperature. Monitor completion with a Kaiser test.[4]

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash and dry the peptide-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 1-5 mM.[5]

  • The buffer should have a pH below 7.5 to observe amide protons.[6]

  • Add 5-10% D2O for the lock signal.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra, including:

    • TOCSY: To identify spin systems of individual amino acid residues.

    • NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

    • 1H-15N HSQC (if 15N labeling is used): To resolve and assign backbone amide signals.

    • 19F NMR (for the fluorinated peptide): To probe the local environment of the 3,5-difluoro-D-tyrosine residue.

Data Analysis:

  • Assign all proton resonances using the TOCSY and NOESY spectra.

  • Use the NOE cross-peak intensities to generate distance restraints.

  • Calculate the three-dimensional structure of the peptide using software packages like CYANA or XPLOR-NIH.

  • For the fluorinated peptide, analyze the 19F chemical shifts for insights into the local environment and potential interactions.

Logical Flow for NMR-Based Structural Determination

NMR_Logic Data_Acq Acquire 2D NMR Data (TOCSY, NOESY) Resonance_Assignment Resonance Assignment Data_Acq->Resonance_Assignment NOE_Identification NOE Identification & Integration Resonance_Assignment->NOE_Identification Distance_Restraints Generate Distance Restraints NOE_Identification->Distance_Restraints Structure_Calculation Structure Calculation & Refinement Distance_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Logical flow for determining peptide structure using NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide.

Sample Preparation:

  • Dissolve the purified peptide in a non-absorbing buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL.

  • Ensure the total absorbance of the sample is below 1.0.[7]

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • Spectra are typically an average of multiple scans.

Data Analysis:

  • Compare the CD spectra of the two peptides. Significant differences in the shape and magnitude of the spectra will indicate differences in secondary structure.

  • Deconvolute the spectra using algorithms like K2D2 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil.

Conclusion: A Strategic Choice for Peptide Optimization

The choice between N-Boc-D-tyrosine and N-Boc-3,5-Difluoro-D-tyrosine is a strategic one that should be guided by the desired properties of the final peptide. While N-Boc-D-tyrosine is a standard building block for introducing non-natural stereochemistry, its fluorinated counterpart offers a more nuanced approach to peptide design. The introduction of 3,5-difluorotyrosine is predicted to not only enhance proteolytic stability but also to subtly yet significantly influence the local and global conformation of the peptide. This conformational control, arising from altered electronic properties and stereoelectronic effects, can be leveraged to fine-tune receptor binding affinity, specificity, and overall bioactivity. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the precise conformational consequences of this substitution and to rationally design next-generation peptide therapeutics.

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine effect on proline conformation. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Di Remigio, K. E., & Eikås, K. D. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5463–5474. [Link]

  • Hodgkinson, J. T., & Claridge, T. D. W. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6175–6187. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Siodłak, D., & Broda, M. A. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3091. [Link]

  • Cobb, S. L., & Murphy, C. D. (2024). The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. Organic & Biomolecular Chemistry, 22(8), 1608–1612. [Link]

  • Samanta, S., & Kar, M. (2020). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Biopolymers, 111(12), e23405. [Link]

  • ResearchGate. (n.d.). “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif. Retrieved from [Link]

  • Thompson, S., & O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3232. [Link]

  • Head-Gordon, T., & Ren, Z. (2020). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 16(10), 6539–6552. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Gouverneur, V., & Tredwell, M. (2012). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Organic Syntheses, 89, 176. [Link]

  • YouTube. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). peptide nmr. Retrieved from [Link]

  • Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(6), 1553–1555. [Link]

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • Wu, P., & Zhang, Z. Y. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 6(13), 2277–2280. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

  • Tlili, A., & Billard, T. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13689–13700. [Link]

  • Lee, J., & Lee, Y. (2019). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Macromolecular Rapid Communications, 40(1), 1800490. [Link]

  • Servoss, S. L., & Collier, J. H. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 23(2), 798–807. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-L-Tyrosine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of N-Boc-3,5-Difluoro-D-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide sequences is a critical step in designing novel therapeutics, probes, and biomaterials. The unique properties of these amino acids can confer enhanced stability, altered conformation, and novel functionalities. Among these, N-Boc-3,5-Difluoro-D-tyrosine offers intriguing possibilities due to the electron-withdrawing nature of its fluorine substituents. However, its successful incorporation must be rigorously validated. This guide provides an in-depth comparison of mass spectrometry techniques for this purpose, grounded in practical, field-proven insights and detailed experimental protocols.

I. The 'Why': Foundational Principles of UAA Incorporation and Validation

The decision to incorporate a UAA like N-Boc-3,5-Difluoro-D-tyrosine is driven by the desire to modulate a peptide's biological activity or physical properties. The difluoro-substitution on the tyrosine ring can alter its pKa, hydrophobicity, and potential for hydrogen bonding, thereby influencing receptor binding or enzymatic resistance.

The validation of its incorporation is not merely a quality control step; it is a fundamental confirmation that the synthesized peptide possesses the intended molecular structure. Mass spectrometry (MS) is the cornerstone of this validation due to its unparalleled sensitivity and accuracy in determining molecular weights.[1][2]

II. Experimental Workflow: From Synthesis to Analysis

A successful validation by mass spectrometry begins with a well-executed solid-phase peptide synthesis (SPPS). The following workflow outlines the critical stages:

Peptide Synthesis and MS Validation Workflow cluster_purification Purification cluster_ms Mass Spectrometry Validation Resin Resin Preparation Coupling Iterative Coupling of Amino Acids Resin->Coupling UAA_Coupling Coupling of N-Boc-3,5-Difluoro-D-tyrosine Coupling->UAA_Coupling Deprotection N-terminal Boc Deprotection UAA_Coupling->Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection HPLC RP-HPLC Purification Cleavage->HPLC MALDI_TOF MALDI-TOF MS HPLC->MALDI_TOF ESI_MS ESI-MS/MS HPLC->ESI_MS Data_Analysis Data Analysis & Interpretation MALDI_TOF->Data_Analysis ESI_MS->Data_Analysis

Caption: Workflow for peptide synthesis and MS validation.

III. Comparative Analysis of Mass Spectrometry Techniques

The two most common ionization techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[3][4] The choice between them depends on the specific requirements of the analysis.

FeatureMALDI-TOF MSESI-MS/MS
Ionization Principle Analyte is co-crystallized with a matrix and ionized by a laser.Analyte in solution is nebulized and ionized by a strong electric field.
Primary Ion State Primarily singly charged ions ([M+H]+).Produces multiply charged ions ([M+nH]n+).
Molecular Weight Range Well-suited for a wide range of molecular weights.Can analyze very large molecules due to multiple charging.[5]
Sample Throughput High throughput, suitable for screening.Lower throughput, often coupled with liquid chromatography (LC).
Fragmentation Limited fragmentation, primarily provides molecular weight.Capable of tandem MS (MS/MS) for sequencing and structural elucidation.
Salt Tolerance More tolerant to salts and buffers.Less tolerant to non-volatile salts.
Ideal For Rapid confirmation of molecular weight of the final product.Detailed sequence confirmation and identification of impurities.

Expert Insight: For routine confirmation of N-Boc-3,5-Difluoro-D-tyrosine incorporation, MALDI-TOF MS is often sufficient and faster. However, for rigorous characterization, especially when unexpected side products are observed, the sequencing capabilities of ESI-MS/MS are indispensable.

IV. Experimental Protocols

This protocol details the manual synthesis of a model hexapeptide (e.g., Tyr-Ala-Gly-Phe-Leu-X, where X = 3,5-Difluoro-D-tyrosine) using Boc chemistry.

Materials:

  • Wang resin pre-loaded with the C-terminal amino acid

  • N-Boc protected amino acids

  • N-Boc-3,5-Difluoro-D-tyrosine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate the N-Boc amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Repeat for each amino acid in the sequence, using N-Boc-3,5-Difluoro-D-tyrosine at the desired position.

  • Final Deprotection: Perform a final Boc deprotection as in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Trustworthiness Check: Monitor coupling efficiency at each step using a qualitative ninhydrin test.[6] A successful coupling will result in a negative ninhydrin test (no color change).

Materials:

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% TFA)

  • Lyophilized peptide sample

  • Calibration standards

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).

  • Spotting: Mix the peptide solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument using known peptide standards.

Data Interpretation:

  • Expected Monoisotopic Mass of N-Boc-3,5-Difluoro-D-tyrosine: 359.12 g/mol

  • Expected Monoisotopic Mass of 3,5-Difluoro-D-tyrosine residue (after incorporation and deprotection): 217.06 g/mol

  • Calculate the expected molecular weight of the full peptide and compare it to the major peak observed in the spectrum.

Materials:

  • LC-MS system with an ESI source

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in mobile phase A.

  • LC Separation: Inject the sample onto the LC system and separate the components using a gradient of mobile phase B.

  • MS Acquisition:

    • Acquire full scan MS data to identify the precursor ions of the peptide (look for multiply charged species).

    • Set up a data-dependent acquisition method to trigger MS/MS fragmentation of the most abundant precursor ions.

Data Interpretation:

  • Precursor Ion Analysis: Deconvolute the multiply charged ions to determine the molecular weight of the parent peptide.

  • MS/MS Fragmentation Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence.[7][8] Look for characteristic b- and y-ion series. The mass difference between adjacent b- or y-ions should correspond to the mass of an amino acid residue. The presence of a mass shift corresponding to the 3,5-Difluoro-D-tyrosine residue will confirm its incorporation.

Peptide Fragmentation cluster_peptide p1 H₂N- p2 CH(R₁)-CO- p3 NH-CH(R₂)-CO- f1 b-ion p2->f1 p4 ...- f2 y-ion p3->f2 p5 NH-CH(Rₙ)-COOH

Caption: Peptide fragmentation in MS/MS.

V. Conclusion

The validation of N-Boc-3,5-Difluoro-D-tyrosine incorporation is a multi-faceted process that relies on the synergy between careful synthetic chemistry and powerful analytical techniques. While MALDI-TOF MS provides a rapid and efficient means of confirming the molecular weight of the target peptide, ESI-MS/MS offers a more detailed and definitive confirmation of its sequence and the precise location of the unnatural amino acid. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently verify the successful synthesis of their custom peptides, paving the way for further biological and pharmaceutical investigations.

VI. References

  • Nadler, W. M., Waidelich, D., et al. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research. [Link]

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Pittenauer, E., et al. (2008). A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. Journal of the American Society for Mass Spectrometry. [Link]

  • Walk, T. B., Süssmuth, R., Kempter, C., Gnau, V., Jack, R. W., & Jung, G. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers. [Link]

  • Langen, H., et al. (2000). Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. Electrophoresis. [Link]

  • ResearchGate. (2016). What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition?. [Link]

  • Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Zhong, Z., & Zhang, Z. (2002). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters. [Link]

  • Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Current Protocols in Protein Science (Vol. 42, pp. 18.1. 1-18.1. 76). John Wiley & Sons, Inc.. [Link]

  • Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Proteomics. [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Blethrow, J. D., et al. (2012). Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification. Journal of Proteome Research. [Link]

  • Wysocki, V. H., Resing, K. A., & Efstathiou, T. (2005). Peptide ion fragmentation in mass spectrometry. Methods. [Link]

  • Cydzik, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. [Link]

  • Kertesz, V., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Journal of the American Society for Mass Spectrometry. [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Organic Letters. [Link]

Sources

A Scientist's Guide to Functionality: Fluorinated vs. Non-Fluorinated Tyrosine in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids, and specifically fluorinated tyrosine, have emerged as powerful tools to modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive functional comparison between peptides containing fluorinated tyrosine and their non-fluorinated counterparts, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: Beyond a Simple Halogen Swap

The substitution of hydrogen with fluorine, the most electronegative element, is far from a trivial alteration.[1] This seemingly subtle change imparts a cascade of effects that can be harnessed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[2][3][4] The unique properties of the carbon-fluorine bond—its strength, polarity, and the low polarizability of fluorine—are central to these modifications.[5] Understanding the causal relationship between fluorination and functional outcome is paramount for rational peptide design.

Impact on Physicochemical Properties: A Tale of Two Tyrosines

The introduction of fluorine onto the phenyl ring of tyrosine profoundly alters its electronic and steric properties, which in turn influences the overall behavior of the peptide.

Acidity (pKa) of the Phenolic Hydroxyl Group

One of the most significant and predictable consequences of fluorinating the tyrosine ring is the lowering of the pKa of its hydroxyl group.[6] This increased acidity stems from the strong electron-withdrawing nature of the fluorine atoms, which stabilizes the resulting phenolate anion.

Amino AcidpKa of Hydroxyl Group
Tyrosine~10.1
3-Fluorotyrosine~8.8
3,5-Difluorotyrosine~7.2[6]

This modulation of pKa can have significant implications for receptor interactions, as it alters the hydrogen bonding capacity and the charge state of the tyrosine side chain at physiological pH.

Functional Comparison: A Deeper Dive into Biological Performance

The true measure of a modified peptide's utility lies in its functional performance. Here, we dissect the key comparative aspects between fluorinated and non-fluorinated tyrosine-containing peptides.

Receptor Binding Affinity: A Context-Dependent Phenomenon

The effect of tyrosine fluorination on receptor binding affinity is not a one-size-fits-all scenario; it is highly dependent on the specific receptor-ligand interaction.

  • Reduced Affinity: In some cases, fluorination can lead to a decrease in binding affinity. For example, the fluorination of dermorphin analogues resulted in a two- to nine-fold reduction in affinity for both µ- and δ-opioid receptors.[7] This can be attributed to altered electrostatic interactions or steric hindrance within the binding pocket.

  • Enhanced Affinity: Conversely, strategic fluorination can enhance binding. In a study involving T-cell receptor (TCR) recognition, substituting tyrosine with 3,4-difluoro-phenylalanine in an antigenic peptide led to an approximate 5-fold enhancement in binding affinity for the A6 TCR.[5] This was attributed to favorable "polar hydrophobicity" interactions.[5]

The position of the fluorine atom(s) on the aromatic ring is a critical determinant of the outcome, highlighting the need for careful structure-activity relationship (SAR) studies.

Enzymatic Stability: Resisting the Proteolytic Onslaught

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases. Fluorination of tyrosine can offer a protective shield against enzymatic cleavage.

  • Resistance to Tyrosinase: Peptides containing 3,5-difluorotyrosine (F2Y) have been shown to be resistant to the action of tyrosinase, an enzyme that oxidizes tyrosine.[6][8] This makes F2Y a valuable surrogate for tyrosine in certain screening applications.

  • Modulation of Proteolytic Stability: The impact on stability against proteases like α-chymotrypsin and pepsin is more complex and unpredictable.[9][10] The effect depends on the location of the fluorinated residue relative to the cleavage site and the specific enzyme's active site architecture.[9][11] While some studies report increased stability, others have observed no significant change or even increased susceptibility to cleavage.[11]

The increased hydrophobicity of fluorinated amino acids can also contribute to enhanced stability by promoting the adoption of more stable secondary structures.[12]

Cellular Uptake and Permeability: Crossing the Membrane Barrier

For intracellular targets, the ability of a peptide to cross the cell membrane is crucial. The increased lipophilicity conferred by fluorination can be advantageous in this regard.[13]

It is proposed that the enhanced hydrophobicity of fluorinated peptides facilitates their partitioning into the lipid bilayer of cell membranes, thereby promoting passive diffusion or endocytic uptake.[3][13] However, excessive fluorination can also lead to self-aggregation, which may hinder cellular uptake.[2]

Experimental Workflows: A Practical Guide

To empower researchers in this field, we provide detailed protocols for key experiments used to compare the functional properties of fluorinated and non-fluorinated tyrosine-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

This protocol outlines the standard Fmoc-based solid-phase synthesis for incorporating fluorinated tyrosine residues into a peptide sequence.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Tyr(F)-OH, HBTU/HOBt) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next cycle Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling: Activate the Fmoc-protected fluorinated tyrosine (e.g., Fmoc-3-F-Tyr(tBu)-OH) with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.[15][16]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of peptides against enzymatic degradation.

Stability_Assay cluster_prep Sample Preparation Peptide_Sol Peptide Solution (Fluorinated & Non-fluorinated) Incubation Incubation at 37°C Peptide_Sol->Incubation Enzyme_Sol Protease Solution (e.g., Trypsin, Chymotrypsin) Enzyme_Sol->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., Acidification) Time_Points->Quench Analysis RP-HPLC Analysis Quench->Analysis Quantification Quantify Remaining Peptide Analysis->Quantification

Caption: Workflow for in vitro proteolytic stability assay.

Methodology:

  • Prepare Solutions: Dissolve the fluorinated and non-fluorinated peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the desired protease (e.g., α-chymotrypsin or pepsin).[9]

  • Incubation: Incubate the peptide solutions with the protease at 37°C. The enzyme-to-substrate ratio should be optimized for each peptide-protease pair.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., TFA) or by heating.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the chromatogram. Plot the percentage of remaining peptide against time to determine the degradation rate.

Protocol 3: Cellular Uptake Assay using Fluorescence Spectroscopy

This protocol provides a method for quantifying the cellular uptake of fluorescently labeled peptides.

Methodology:

  • Peptide Labeling: Synthesize the fluorinated and non-fluorinated peptides with a fluorescent tag (e.g., TMR, Cy3, or Cy5).[17]

  • Cell Culture: Seed cells (e.g., HeLa or Huh-7) in a multi-well plate and allow them to adhere overnight.[17]

  • Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled peptides at a desired concentration. Incubate for a specific period (e.g., 1-4 hours).[17]

  • Washing: Remove the medium and wash the cells thoroughly with ice-cold PBS to remove any non-internalized peptide.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.[17]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the fluorescence signal.[17]

  • Data Analysis: Compare the normalized fluorescence intensity between cells treated with fluorinated and non-fluorinated peptides to assess the relative cellular uptake. It is important to be aware of potential artifacts, such as fluorescence quenching, that can affect the accuracy of this method.[18]

Conclusion and Future Perspectives

The incorporation of fluorinated tyrosine into peptides is a powerful and versatile strategy for modulating their biological and pharmacological properties. While the effects on receptor binding can be nuanced and require careful optimization, the potential for enhanced enzymatic stability and cellular uptake makes this an attractive approach in drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the impact of tyrosine fluorination in their own peptide systems. As our understanding of the intricate interplay between fluorine substitution and peptide function continues to grow, we can anticipate the development of novel, highly potent, and stable peptide-based therapeutics with improved clinical outcomes.

References

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. (2003). ACS Publications. [Link]

  • Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. (1991). PubMed. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). National Institutes of Health. [Link]

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. (2012). PubMed Central. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. (2015). ResearchGate. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. (2009). Royal Society of Chemistry. [Link]

  • Analysis of fluorinated proteins by mass spectrometry. (2014). PubMed. [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2014). ResearchGate. [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2011). ACS Publications. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). MDPI. [Link]

  • Fluorinated peptide biomaterials. (2020). National Institutes of Health. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). ResearchGate. [Link]

  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (2020). ResearchGate. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2011). National Institutes of Health. [Link]

  • Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. (2005). PubMed. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). Scilit. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]

  • Fluorinated Amino Acids in Peptide and Protein Assembly. (2019). ResearchGate. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2023). PubMed Central. [Link]

  • Fluorotyrosine analogs and corresponding pKa values. (2017). ResearchGate. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2021). ACS Publications. [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2019). PubMed Central. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. (2021). ResearchGate. [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. (2015). PubMed Central. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). Taylor & Francis Online. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. (2024). PubMed. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. (n.d.). LinkedIn. [Link]

  • How to measure the cellular uptake of peptides? (2018). LifeTein. [Link]

  • 3-fluoro-DL-tyrosine. (n.d.). PubChem. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (2019). PubMed Central. [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. (2023). PubMed Central. [Link]

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. (2017). National Institutes of Health. [Link]

  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. (2020). MDPI. [Link]

  • Tyrosine. (n.d.). Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enzymatic Resistance of Peptides Containing 3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide therapeutics, achieving metabolic stability is a critical hurdle. The inherent susceptibility of natural peptides to rapid degradation by proteases in the body significantly limits their therapeutic potential. This guide provides a comprehensive comparison of the enzymatic resistance of peptides incorporating the unnatural amino acid 3,5-Difluoro-D-tyrosine against standard alternatives, supported by established biochemical principles and detailed experimental protocols for validation.

The Biochemical Rationale for Enhanced Proteolytic Stability

The incorporation of 3,5-Difluoro-D-tyrosine into a peptide sequence confers enhanced resistance to enzymatic degradation through a synergistic combination of steric hindrance and electronic effects.

1. The "D-Amino Acid Shield":

Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts. They have evolved to recognize and bind to substrates composed of L-amino acids, the naturally occurring stereoisomers. The introduction of a D-amino acid, such as 3,5-Difluoro-D-tyrosine, disrupts the precise stereochemical arrangement required for the enzyme's active site to form a productive complex with the peptide substrate. This steric clash significantly hinders the enzyme's ability to hydrolyze the adjacent peptide bonds, leading to a dramatic increase in the peptide's half-life in a biological environment.[1][2][3][4]

2. Fluorine's Electronic Influence:

Beyond the steric barrier of the D-configuration, the presence of two fluorine atoms on the tyrosine ring further enhances enzymatic resistance. Fluorine is the most electronegative element, and its strong electron-withdrawing properties alter the electronic distribution within the amino acid side chain and the peptide backbone.[5][6] This can impact the peptide's conformation and its interaction with the protease's active site, making it a less favorable substrate for cleavage. The increased hydrophobicity imparted by fluorination can also influence how the peptide interacts with its environment, potentially shielding it from enzymatic attack.[7]

Comparative Analysis of Enzymatic Stability

The following table provides a semi-quantitative comparison of the expected enzymatic stability of a model peptide containing L-Tyrosine, D-Tyrosine, and 3,5-Difluoro-D-tyrosine. The stability is rated on a scale from - (low stability) to +++ (very high stability), based on established principles of peptide degradation.

Peptide VariantKey Structural FeaturesStability vs. ChymotrypsinStability vs. TrypsinStability in Human Serum
Model Peptide-L-Tyr Natural L-amino acid- (Highly Susceptible)++ (Resistant)- (Rapid Degradation)
Model Peptide-D-Tyr D-amino acid stereochemistry++ (Highly Resistant)++ (Resistant)++ (Increased Half-life)
Model Peptide-3,5-diF-D-Tyr D-amino acid, fluorinated ring+++ (Very Highly Resistant)++ (Resistant)+++ (Significantly Increased Half-life)

Note: Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like tyrosine, phenylalanine, and tryptophan.[8][9][10] Trypsin, on the other hand, cleaves at the C-terminus of lysine and arginine residues. Therefore, the primary difference in stability against chymotrypsin is observed at the tyrosine position. Stability in human serum is a composite measure reflecting degradation by a multitude of proteases.[1][11][12]

Experimental Workflows for Assessing Enzymatic Resistance

To empirically validate the enhanced stability of peptides containing 3,5-Difluoro-D-tyrosine, the following detailed protocols are provided.

Workflow for In Vitro Protease Digestion Assay

Protease Digestion Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Stock Peptide Stock Solutions (L-Tyr, D-Tyr, 3,5-diF-D-Tyr) Incubation_Mixture Incubation at 37°C (Peptide + Protease in Buffer) Peptide_Stock->Incubation_Mixture Protease_Stock Protease Stock Solution (e.g., Chymotrypsin) Protease_Stock->Incubation_Mixture Time_Points Aliquots taken at (0, 15, 30, 60, 120, 240 min) Incubation_Mixture->Time_Points Quench Quench Reaction (e.g., add TFA) Time_Points->Quench HPLC_Analysis RP-HPLC Analysis Quench->HPLC_Analysis Data_Processing Quantify Peak Area (Intact Peptide) HPLC_Analysis->Data_Processing

Caption: Workflow for in vitro protease digestion assay.

Protocol:

  • Reagent Preparation:

    • Prepare 1 mg/mL stock solutions of the L-Tyr, D-Tyr, and 3,5-diF-D-Tyr containing peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 90 µL of the chymotrypsin solution to 910 µL of each peptide stock solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

    • A control reaction with no enzyme should be prepared for each peptide.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding 10 µL of 10% trifluoroacetic acid (TFA) to each aliquot.

  • Analysis by RP-HPLC:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • The peak corresponding to the intact peptide will decrease over time in samples susceptible to digestion.

Workflow for Peptide Stability Assay in Human Serum

Serum Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Spike Spike Peptide into Human Serum Incubation_37C Incubate at 37°C Peptide_Spike->Incubation_37C Serum_Time_Points Aliquots taken at (0, 1, 4, 8, 24 hours) Incubation_37C->Serum_Time_Points Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Serum_Time_Points->Protein_Precipitation Centrifugation Centrifuge to Pellet Precipitated Proteins Protein_Precipitation->Centrifugation Supernatant_Analysis Analyze Supernatant by LC-MS Centrifugation->Supernatant_Analysis

Caption: Workflow for assessing peptide stability in human serum.

Protocol:

  • Reagent Preparation:

    • Prepare 1 mg/mL stock solutions of the test peptides.

    • Thaw a vial of pooled human serum at 37°C.

  • Reaction Setup:

    • Spike the human serum with each peptide to a final concentration of 100 µg/mL.

  • Incubation and Sampling:

    • Incubate the serum samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

  • Protein Precipitation and Sample Preparation:

    • To each 100 µL aliquot, add 300 µL of ice-cold acetonitrile to precipitate the serum proteins.

    • Vortex the mixture and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis by LC-MS:

    • Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Quantify the amount of remaining intact peptide by monitoring its specific mass-to-charge ratio (m/z).

Data Analysis and Interpretation

The data obtained from the RP-HPLC or LC-MS analysis is used to determine the rate of peptide degradation. The percentage of intact peptide remaining at each time point is calculated relative to the amount present at time zero. This data can then be plotted against time, and the half-life (t1/2) of the peptide can be determined by fitting the data to a one-phase exponential decay model. A longer half-life indicates greater enzymatic stability.

Conclusion

The incorporation of 3,5-Difluoro-D-tyrosine represents a powerful strategy to overcome the challenge of enzymatic instability in peptide-based drug development. The combined steric and electronic effects of this unnatural amino acid provide a robust shield against proteolytic degradation, significantly enhancing the peptide's circulating half-life. The experimental protocols outlined in this guide provide a clear and reliable framework for quantifying this enhanced stability and making informed decisions in the design of next-generation peptide therapeutics.

References

  • Imura, Y., et al. (2010). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Biological Chemistry, 285(35), 27245-27255.
  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030.
  • Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]

  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-186.
  • Sivakesava, S., et al. (2001). Improved Protease Stability of the Antimicrobial Peptide Pin2 Substituted with d-Amino Acids. Protein and Peptide Letters, 8(4), 287-294.
  • Shen, K., et al. (2006).
  • Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-186. [Link]

  • Wang, G., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 103.
  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Sal-amanczyk, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(23), 7296-7300.
  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-325. [Link]

  • Mizohata, E., & Inoue, T. (2021).
  • Zhou, C., & Wang, J. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Zhou, H., et al. (2011). Chemical and Enzymatic Synthesis of Fluorinated Dehydroalanine-Containing Peptides.
  • Li, L., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 473-490.
  • Dong, S. L., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Gruppen, H., et al. (2010). Preference of chymotrypsin for the amino acid residue in the P1 position. Food Chemistry, 122(4), 1182-1188.
  • Mykhailiuk, P. K. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(18), 4179.
  • van der Velden, J. L. J., et al. (2023). Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest.
  • Huhmann, S., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Peptide Science, 24(10), e3113.
  • Erb, J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6039-6050.
  • Addobbati, C. G., et al. (2021). Marked difference in efficiency of the digestive enzymes pepsin, trypsin, chymotrypsin, and pancreatic elastase to cleave tightly folded proteins. Physiological Reports, 9(10), e14864.
  • Funke, S. A., et al. (2019). Metabolic resistance of the D-peptide RD2 developed for direct elimination of amyloid-β oligomers. Scientific Reports, 9(1), 1-13.
  • Lee, E. Y., et al. (2020). All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance. International Journal of Molecular Sciences, 21(15), 5539.
  • Han, H., et al. (2018). Potential of Novel Antimicrobial Peptide P3 from Bovine Erythrocytes and Its Analogs To Disrupt Bacterial Membranes In Vitro and Display Activity against Drug-Resistant Bacteria in a Mouse Model. Antimicrobial Agents and Chemotherapy, 62(12), e01349-18.
  • Wang, G. (2017). Antimicrobial Peptides. MDPI.

Sources

A Comparative Guide to Validating Unnatural Amino Acid Incorporation: The Power of ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary methodologies used to validate ncAA incorporation, with a central focus on the unique advantages of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers to select the most appropriate validation strategy for their scientific questions.

The Unique Power of the Fluorine Probe

Before comparing techniques, it is crucial to understand why fluorine, and by extension ¹⁹F NMR, is an exceptionally powerful tool for studying proteins. The ¹⁹F nucleus possesses a unique combination of properties that make it an almost ideal NMR probe for biological systems.[6][7][8]

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is a spin-1/2 particle with a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% that of ¹H.[6][9] This, combined with its 100% natural abundance, means strong signals can be acquired in reasonable timeframes.[7][9]

  • Background-Free Spectrum: Fluorine is virtually absent from biological systems.[6][10] This is a profound advantage, as a ¹⁹F NMR spectrum of a labeled protein is free from the overwhelming background signals that can complicate ¹H NMR.

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is spread over a vast range (often >400 ppm) and is exquisitely sensitive to the local electronic environment.[7][9][11] This means that subtle changes in protein conformation, dynamics, solvent exposure, or ligand binding will manifest as measurable changes in the ¹⁹F spectrum, providing rich biophysical information far beyond simple incorporation validation.[11][12]

The use of a difluorinated tyrosine analog provides two ¹⁹F nuclei, which can offer even more detailed structural insights and a more robust signal for detection.

A Comparative Analysis of Validation Methodologies

The choice of a validation technique depends on the experimental question, the available instrumentation, and the level of detail required. Here, we compare ¹⁹F NMR to the most common alternatives: Mass Spectrometry, Western Blotting, and Fluorescence-Based Assays.

¹⁹F NMR Spectroscopy: The Direct, Information-Rich Approach

¹⁹F NMR provides the most direct and unambiguous evidence of fluorine-containing ncAA incorporation. The simple presence of a signal in the ¹⁹F spectrum is qualitative proof. Furthermore, by comparing the integral of the ¹⁹F signal to a known concentration standard, the efficiency of incorporation can be precisely quantified.

  • Strengths:

    • Direct & Unambiguous: Directly detects the incorporated fluorine atoms.

    • Quantitative: Allows for precise determination of incorporation efficiency.

    • Structurally Sensitive: Provides invaluable data on the local protein environment, folding, and conformational changes.[6][11]

    • Non-Destructive: The sample can be recovered and used for other experiments.

  • Limitations:

    • Requires access to an NMR spectrometer with a fluorine-capable probe.

    • Requires relatively high protein concentrations (typically 25-100 µM).[12]

    • Lower throughput compared to plate-based assays.

Mass Spectrometry (MS): The Gold Standard for Mass Confirmation

Mass spectrometry is a cornerstone of protein analysis and serves as an excellent orthogonal technique to confirm ncAA incorporation. By measuring the precise mass of the intact protein or digested peptide fragments, a mass shift corresponding to the replacement of a natural amino acid with the ncAA can be definitively identified.[10][13][14]

  • Strengths:

    • High Sensitivity & Accuracy: Provides unequivocal confirmation of the correct mass.

    • Site Confirmation: Tandem MS (MS/MS) on proteolytic digests can pinpoint the exact location of the ncAA in the protein sequence.[14]

  • Limitations:

    • Destructive: The sample is consumed during the analysis.

    • "Fold-Blind": Provides no information about the structure, conformation, or functional state of the protein.

    • Complex Mixtures: Can be challenging to interpret if incorporation is inefficient, resulting in mixed populations of wild-type and modified protein.

Western Blotting (via Bioorthogonal Chemistry)

Western blotting is a widely accessible technique for confirming ncAA incorporation, provided the ncAA contains a unique chemical handle for downstream modification.[15] For instance, an ncAA containing an azide or alkyne group can be covalently linked to a reporter tag (e.g., biotin) via a "click" reaction. The protein is then detected using standard streptavidin-HRP-based chemiluminescence.[13][16][17]

  • Strengths:

    • High Throughput & Accessibility: Uses standard laboratory equipment.

    • Good for Screening: Useful for quickly screening multiple clones or expression conditions for successful incorporation.

  • Limitations:

    • Indirect Detection: Success depends on the efficiency and specificity of the bioorthogonal reaction.

    • Largely Qualitative: While densitometry can provide estimates, it is not a rigorously quantitative method for determining incorporation efficiency.

    • No Structural Information: Offers no insight into protein structure or function.

Fluorescence-Based Methods

Similar to Western blotting, fluorescence-based methods typically rely on the bioorthogonal conjugation of a fluorescent dye to a reactive handle on the incorporated ncAA.[18][19][20] This enables a range of applications, most notably in-cell visualization of the modified protein.[19] Alternatively, an intrinsically fluorescent ncAA can be incorporated, though these are often bulky and can perturb the system.[21]

  • Strengths:

    • Enables Cellular Imaging: Allows for the visualization of protein localization and dynamics in living cells.[20]

    • High Sensitivity: Modern fluorophores provide very strong signals.

  • Limitations:

    • Indirect: Relies on a secondary labeling step which may not be 100% efficient.

    • Potentially Perturbing: The attached fluorescent dye is often large and can alter the protein's function or interactions.[21]

    • Not a direct measure of incorporation efficiency without extensive controls.

Summary of Comparative Data

Method Principle Information Provided Quantitation Throughput Key Advantage Key Limitation
¹⁹F NMR Direct detection of ¹⁹F nucleusIncorporation, efficiency, conformation, dynamics, ligand bindingExcellentLow-MediumInformation-rich, direct evidenceRequires specialized equipment
Mass Spectrometry Mass-to-charge ratio measurementPrecise mass, site of incorporationGood (relative)MediumUnambiguous mass confirmationDestructive, no structural data
Western Blot Immunoassay after bioorthogonal ligationQualitative incorporationPoorHighHighly accessible, good for screeningIndirect, relies on reaction efficiency
Fluorescence Fluorophore ligation or fluorescent ncAACellular localization, qualitative incorporationPoorHighEnables in-cell imagingIndirect, potential for perturbation

Experimental Workflows and Protocols

A successful ncAA incorporation experiment requires a systematic workflow, from expression to final validation.

G cluster_0 Phase 1: Expression cluster_1 Phase 2: Validation cluster_2 Phase 3: Data Interpretation Expression Protein Expression (with ncAA, orthogonal tRNA/synthetase) Harvest Cell Harvest & Lysis Expression->Harvest Purify Protein Purification (e.g., Ni-NTA, SEC) Harvest->Purify NMR ¹⁹F NMR Analysis Purify->NMR Purified Protein MS Mass Spectrometry Purify->MS Purified Protein WB Western Blot / Fluorescence Purify->WB Purified Protein Confirm Confirm Incorporation NMR->Confirm Quantify Quantify Efficiency NMR->Quantify Structure Structural / Functional Assay NMR->Structure MS->Confirm WB->Confirm

Caption: General workflow for ncAA incorporation and validation.

Protocol 1: Site-Specific Incorporation of N-Boc-3,5-Difluoro-D-tyrosine

This protocol assumes the use of an E. coli expression system with an evolved aminoacyl-tRNA synthetase/tRNA pair for the ncAA, utilizing amber (TAG) stop codon suppression.[3][22][23]

  • Plasmid Preparation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:

    • A plasmid containing the gene of interest with an amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for N-Boc-3,5-Difluoro-D-tyrosine.

  • Culture Growth:

    • Grow the transformed cells in a minimal media (e.g., M9) supplemented with all necessary nutrients and antibiotics at 37°C.

    • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG (e.g., 0.5 mM final concentration).

    • Simultaneously, supplement the media with N-Boc-3,5-Difluoro-D-tyrosine to a final concentration of 1-2 mM.

  • Expression: Reduce the temperature to 18-25°C and allow the protein to express for 16-20 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the protein of interest using a standard protocol (e.g., affinity chromatography followed by size-exclusion chromatography). It is critical to obtain a pure, homogenous sample for subsequent analysis.

Protocol 2: Validation by ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) in 90% H₂O / 10% D₂O.

    • Concentrate the protein to at least 25-50 µM. Higher concentrations will improve signal-to-noise and reduce acquisition time.

    • Add a known concentration of a fluorine-containing standard (e.g., 50 µM 4-fluorophenylalanine) to the sample for chemical shift referencing and quantification.[24]

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum at a constant temperature (e.g., 25°C). A simple pulse-acquire sequence is usually sufficient.[7]

    • Proton decoupling may be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals.

  • Data Analysis:

    • Confirmation: The presence of one or more resonance peaks in the ¹⁹F spectrum confirms incorporation.

    • Quantification: Integrate the area of the protein's ¹⁹F signal(s) and compare it to the integral of the known concentration standard to calculate the incorporation efficiency.

    • Interpretation: The chemical shift and line width of the ¹⁹F signal provide information about the local environment. A sharp, well-dispersed signal often indicates a well-folded protein, while broad signals may suggest conformational heterogeneity or aggregation.

Choosing the Right Tool for the Job

The optimal validation strategy is dictated by the research goal. This decision tree can guide your choice.

Caption: Decision tree for selecting a validation method.

Conclusion and Authoritative Perspective

While all the discussed methods have their place in the researcher's toolkit, ¹⁹F NMR stands alone in its ability to provide a multifaceted validation of ncAA incorporation. It moves beyond a simple binary confirmation ("yes" or "no") to deliver rich, quantitative, and biophysically relevant data. Confirming the mass with MS is essential for rigor, and Western blotting is invaluable for initial screening. However, only ¹⁹F NMR confirms that the fluorine probe is present and reports on the structural integrity of the final protein product in its native solution state. For researchers aiming to use ncAAs to probe protein structure, function, and dynamics, ¹⁹F NMR is not just a validation tool; it is an integral part of the primary investigation itself. The future of the field, particularly with the advent of in-cell ¹⁹F NMR, will further solidify its role as the preeminent technique for studies involving fluorinated ncAAs.[10]

References

  • Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering. Methods in Molecular Biology.
  • Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Development and Application of 19F NMR of Proteins. ProQuest. [Link]

  • Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews. [Link]

  • Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews. [Link]

  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]

  • Use of 19F NMR to probe protein structure and conformational changes. PubMed. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Detection of unnatural amino acid incorporation by Western blot and fluorescence imaging. ResearchGate. [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]

  • Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. [Link]

  • Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. PubMed. [Link]

  • Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]

  • Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal. [Link]

  • Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Neuroscience. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Walsh Medical Media. [Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Methods. [Link]

  • Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Enzymology. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. ACS Synthetic Biology. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Basic and Applied Sciences. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. Methods in Molecular Biology. [Link]

  • Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of Magnetic Resonance. [Link]

Sources

A Researcher's Guide to Enhancing Peptide Stability: The Role of N-Boc-3,5-Difluoro-D-tyrosine in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological media presents a significant hurdle in the journey from discovery to therapeutic application. Rapid degradation by proteases leads to a short in vivo half-life, limiting bioavailability and efficacy.[1][2][3][4] This guide provides an in-depth comparison of strategies to enhance peptide stability, with a focus on the incorporation of the non-canonical amino acid N-Boc-3,5-Difluoro-D-tyrosine. We will delve into the mechanistic rationale for its use, present comparative data from analogous compounds, and provide detailed experimental protocols for stability assessment.

The Stability Challenge: Why Peptides Degrade

Peptides, being composed of naturally occurring L-amino acids, are readily recognized and cleaved by a wide array of proteases present in biological fluids like plasma and serum.[4][5][6] This enzymatic degradation is a primary driver of their short circulating half-lives.[1][2] To overcome this, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids to sterically hinder protease recognition and cleavage.[4][7]

Strategic Modifications: D-Amino Acids and Fluorination

Two powerful strategies for enhancing peptide stability are the incorporation of D-amino acids and the fluorination of amino acid side chains.

  • D-Amino Acid Substitution: The replacement of L-amino acids with their D-enantiomers is a well-established method to improve serum stability.[8][9][10] Proteases are highly specific for L-amino acid substrates, and the presence of a D-amino acid at or near a cleavage site can significantly reduce the rate of enzymatic degradation.[8][10][11][12] This enhanced stability often translates to a longer in vivo circulation half-time.[9]

  • Fluorination: The introduction of fluorine atoms into amino acid side chains can also confer increased resistance to proteolysis.[13][14] Fluorine's high electronegativity can alter the electronic properties of the amino acid, potentially disrupting the interactions required for enzyme binding and catalysis.[13][15] However, the impact of fluorination on stability is not always predictable and can be highly dependent on the specific enzyme and the location of the modification within the peptide sequence.[13][15]

N-Boc-3,5-Difluoro-D-tyrosine combines both of these stability-enhancing features, making it a highly promising building block for the synthesis of robust peptide therapeutics. The N-Boc (tert-butyloxycarbonyl) group is a standard protecting group used during solid-phase peptide synthesis to prevent unwanted reactions at the N-terminus.[16][17][18]

Comparative Stability Analysis: A Synthesized View

ModificationExpected Impact on Stability in Biological MediaMechanistic RationaleSupporting Evidence
D-Amino Acid Substitution Significant Increase Steric hindrance of protease active sites, which are stereospecific for L-amino acids.Multiple studies demonstrate that D-amino acid substitution greatly improves peptide stability in serum and against specific proteases.[8][9][10][11][12][19]
Aromatic Fluorination (e.g., on Tyrosine) Potential Increase Alteration of electronic properties of the side chain can disrupt enzyme-substrate recognition. Increased hydrophobicity may also play a role.Studies on fluorinated peptides show increased resistance to certain proteases, though the effect can be enzyme-dependent.[13][14][20] 3,5-difluorotyrosine has been shown to be resistant to the enzyme tyrosinase.[21]
Combined D-Amino Acid and Fluorination Synergistic and Significant Increase (Hypothesized) Combines the potent steric hindrance of the D-isomer with the electronic and conformational effects of fluorination, presenting a formidable challenge to protease activity.Based on the individual benefits of each modification, a peptide containing 3,5-Difluoro-D-tyrosine is logically expected to exhibit superior stability compared to peptides with either modification alone or neither.

Experimental Protocol: Assessing Peptide Stability in Human Serum

To empirically determine the stability of a peptide containing N-Boc-3,5-Difluoro-D-tyrosine, a well-controlled in vitro stability assay is essential. The following protocol outlines a standard procedure using human serum, with analysis by High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (LC-MS).

Materials and Reagents
  • Test Peptide (e.g., containing 3,5-Difluoro-D-tyrosine)

  • Control Peptides (e.g., containing L-tyrosine, D-tyrosine, or 3,5-Difluoro-L-tyrosine)

  • Human Serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Formic Acid for protein precipitation

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

Experimental Workflow

The following diagram illustrates the key steps in the peptide stability assay:

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation Peptide_Stock Prepare Peptide Stock Solutions Incubate Incubate Peptides with Serum at 37°C Peptide_Stock->Incubate Serum_Aliquots Thaw and Aliquot Human Serum Serum_Aliquots->Incubate Time_Points Collect Aliquots at t=0, 1, 2, 4, 8, 24h Incubate->Time_Points Quench Quench Reaction (Protein Precipitation) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS Supernatant->LCMS Quantify Quantify Remaining Parent Peptide LCMS->Quantify HalfLife Calculate Half-Life (t½) Quantify->HalfLife

Caption: Workflow for in vitro peptide stability assay in human serum.

Step-by-Step Methodology
  • Preparation of Peptide Stock Solutions: Dissolve the test and control peptides in a suitable solvent (e.g., water or PBS) to a final concentration of 1 mg/mL.

  • Incubation: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum (37°C) to achieve a final peptide concentration of approximately 50-100 µg/mL. A typical ratio is 1:9 (v/v) peptide solution to serum.

  • Time-Course Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after mixing.

  • Quenching and Protein Precipitation: Immediately add the collected aliquot to a tube containing a protein precipitating agent to stop enzymatic activity.[1] A common method is to add 2-3 volumes of cold acetonitrile containing 1% formic acid or an equal volume of 10% TCA.[19][22] Vortex vigorously.

  • Sample Clarification: Incubate the quenched samples on ice for at least 10 minutes to allow for complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.[23][24][25][26]

  • LC-MS Analysis: Inject the samples onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile containing 0.1% formic acid. Monitor the disappearance of the parent peptide and the appearance of degradation products using mass spectrometry.[23][26]

  • Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in serum.

Visualizing the Advantage: The Structure of N-Boc-3,5-Difluoro-D-tyrosine

The unique structural features of N-Boc-3,5-Difluoro-D-tyrosine are key to its stabilizing effects.

Amino_Acid_Structure cluster_structure N-Boc-3,5-Difluoro-D-tyrosine C_alpha H_alpha H C_alpha->H_alpha D-configuration COOH COOH C_alpha->COOH NH_Boc NH-Boc C_alpha->NH_Boc CH2_beta CH₂ C_alpha->CH2_beta D_config_Annotation D-Configuration: Provides steric hindrance to proteases Boc_Annotation Boc Group: Protects N-terminus during synthesis Aromatic_Ring CH2_beta->Aromatic_Ring Fluoro_Annotation Difluoro Modification: Alters electronic properties, enhances stability F1 F F2 F OH_ring OH

Caption: Key structural features of N-Boc-3,5-Difluoro-D-tyrosine.

Conclusion

The development of stable peptide therapeutics is a critical endeavor in modern drug discovery. The incorporation of non-canonical amino acids like N-Boc-3,5-Difluoro-D-tyrosine represents a powerful, mechanistically-driven approach to overcoming the challenge of proteolytic degradation. By combining the proven stability enhancement of a D-amino acid configuration with the electronic and conformational effects of difluorination, this building block offers a promising strategy for extending the in vivo half-life and improving the therapeutic potential of peptide-based drugs. The experimental protocols provided herein offer a robust framework for validating the stability of these next-generation peptide candidates.

References

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. [Link]

  • Eskandari, S., Guerin, T., Toth, I., & Stephenson, R. J. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(4), 737–745. [Link]

  • Rath, P., Leik, L., Krais, J. J., & Bionda, N. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(21), 11579. [Link]

  • Eskandari, S., Guerin, T., Toth, I., & Stephenson, R. J. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Jäger, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2735-2746. [Link]

  • Strömstedt, A. A., et al. (2009). Serum Stability of Peptides. In: Peptide Applications in Biomedicine, Biotechnology and Bioengineering. [Link]

  • Jäger, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2735-46. [Link]

  • Proprep. (2024). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]

  • Riedl, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Lam, H., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

  • Chen, W., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis, 14(13), 903-913. [Link]

  • Jia, F., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1004-1011. [Link]

  • de Rutte, J., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ResearchGate. [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Biochemistry, 43(22), 7068–7076. [Link]

  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. [Link]

  • Lee, K., et al. (2006). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 128(23), 7681–7687. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Peptide Degradation Product Characterization. [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Galiano, V., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Advances, 13(41), 28738-28744. [Link]

  • Wang, Y., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, 13(10), 2963-2969. [Link]

  • Riedl, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]

  • PubChem. (n.d.). N-Boc-3,5-Difluoro-D-tyrosine. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Greve, J. N., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9688–9698. [Link]

  • Jäger, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Scilit. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1191-1202. [Link]

  • Li, Y., et al. (2024). Long-Term Stabilization and Storage of Peptide-Based Coacervate through Tyrosine-Rich Sequences and Polyphenol Network. Nano Letters, 24(1), 164-171. [Link]

  • Patel, J., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Binding Affinity Studies: Fluorinated vs. Non-Fluorinated Peptide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality. Their high specificity and potency are often offset by inherent limitations, namely poor metabolic stability and suboptimal binding affinities. The strategic incorporation of fluorine into peptide ligands has emerged as a powerful tool to overcome these hurdles. This guide provides an in-depth comparison of fluorinated and non-fluorinated peptide ligands, focusing on the critical aspect of binding affinity. We will explore the underlying physicochemical principles, detail rigorous experimental methodologies for affinity determination, and present comparative data to inform rational peptide design.

The introduction of fluorine, the most electronegative element, into a peptide backbone or amino acid side chain can induce profound changes in its physicochemical properties.[1][2] These modifications can lead to enhanced metabolic stability due to the strength of the C-F bond, which is resistant to enzymatic cleavage.[1] Furthermore, fluorination can significantly influence lipophilicity, membrane permeability, and, most importantly for this guide, binding affinity to target receptors.[1][2] The ultimate goal is to improve the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.[1]

The Mechanistic Underpinnings of Fluorine's Influence on Binding Affinity

The impact of fluorination on binding affinity is not a simple, one-size-fits-all enhancement. It is a nuanced interplay of stereoelectronic effects that can either increase or decrease affinity depending on the specific molecular context.[2] Understanding these mechanisms is paramount for the rational design of fluorinated peptides.

Conformational Control: Fluorine's strong inductive effect can enforce a particular pucker upon pyrrolidine rings in proline residues, bias the conformation of the preceding peptide bond, and even influence the helical propensity of the peptide.[3] This conformational pre-organization can reduce the entropic penalty of binding, leading to a more favorable free energy of binding. For instance, the incorporation of fluorinated proline analogs has been shown to stabilize or disrupt helical conformations depending on the stereochemistry of the fluorine atom.[3]

Modulation of Intermolecular Forces: Fluorination can enhance non-covalent binding interactions through several mechanisms:

  • Hydrophobic Interactions: Increased hydrophobicity is a frequently cited consequence of fluorination, which can strengthen interactions with hydrophobic pockets in a target protein.[2]

  • Polar Hydrophobicity: Fluorine's unique electronic properties give rise to a phenomenon known as "polar hydrophobicity."[4] While hydrophobic, the highly polarized C-F bond can also participate in favorable electrostatic and dipolar interactions with polar residues in the binding site, a mechanism that has been shown to selectively modulate T-cell receptor (TCR) binding.[4]

  • Orthogonal Dipole Interactions: The high electronegativity of fluorine makes it a good candidate for orthogonal multipolar or dipole interactions with backbone carbonyl groups or other polar functionalities on the target protein.[3]

It is crucial to recognize that the effect of fluorination is highly context-dependent. The position of the fluorine atom, the nature of the surrounding amino acid residues, and the topology of the binding pocket all play a critical role in determining the net effect on binding affinity.[2]

Experimental Design for Comparative Binding Affinity Studies

A robust comparison of fluorinated and non-fluorinated peptide ligands necessitates the use of high-precision biophysical techniques. The choice of methodology should be guided by the specific characteristics of the peptide-protein interaction under investigation.

Core Methodologies for Binding Affinity Determination

Three principal techniques are widely employed for the quantitative analysis of peptide-protein interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

dot graph TD { subgraph "Comparative Binding Affinity Workflow" A[Peptide Design & Synthesis] --> B{Fluorinated Analogue}; A --> C{Non-Fluorinated Control}; B --> D[Purification & Characterization]; C --> D; D --> E{Binding Affinity Assay}; E --> F[SPR]; E --> G[ITC]; E --> H[FP]; F --> I{Kinetic & Affinity Data (ka, kd, KD)}; G --> J{Thermodynamic & Affinity Data (ΔH, ΔS, KD, n)}; H --> K{Affinity Data (KD/IC50)}; I --> L[Comparative Analysis]; J --> L; K --> L; L --> M[Structure-Activity Relationship (SAR) Elucidation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style G fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style H fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style J fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style K fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Workflow for Comparative Binding Affinity Studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures the binding of an analyte (in this case, the peptide) to a ligand (the target protein) immobilized on a sensor surface.[5] It provides a wealth of information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

Step-by-Step SPR Protocol for Peptide-Protein Interaction Analysis:

  • Surface Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the target protein (ligand) to the sensor surface using a suitable chemistry (e.g., amine coupling). A control surface with an irrelevant protein should be prepared in parallel to account for non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the fluorinated and non-fluorinated peptides (analytes) in a suitable running buffer.

  • Binding Measurement:

    • Inject the peptide solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) using analysis software to determine ka, kd, and KD.[6][7][8][9]

Causality Behind Experimental Choices: SPR is particularly advantageous for its ability to provide kinetic information, which can be crucial for understanding the mechanism of action of a peptide ligand.[5] For instance, a fluorinated peptide might exhibit an improved affinity due to a slower dissociation rate, indicating a more stable complex.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[10] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KA, from which KD can be calculated), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[10][11]

Step-by-Step ITC Protocol for Peptide-Protein Interaction Analysis:

  • Sample Preparation:

    • Prepare solutions of the target protein and the fluorinated and non-fluorinated peptides in the same, well-matched buffer to minimize heats of dilution.[11]

    • Degas the solutions to prevent air bubbles.[11]

  • Titration:

    • Load the protein solution into the sample cell and the peptide solution into the injection syringe.

    • Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-flow peaks and plot them against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Causality Behind Experimental Choices: ITC is the gold standard for understanding the driving forces behind a binding interaction.[12] For example, a more favorable binding enthalpy for a fluorinated peptide might suggest stronger hydrogen bonding or van der Waals interactions, while a more favorable entropy term could indicate a greater degree of conformational ordering upon binding.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[13] It is a sensitive and high-throughput method for determining binding affinities, often in a competitive assay format.[14]

Step-by-Step FP Competition Assay Protocol:

  • Probe Preparation:

    • Synthesize a fluorescently labeled version of the non-fluorinated peptide (the probe).

  • Assay Setup:

    • In a multi-well plate, combine a fixed concentration of the target protein and the fluorescent probe.

    • Add a serial dilution of the unlabeled fluorinated or non-fluorinated peptide (the competitor).

  • Measurement:

    • Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted light.

    • Calculate the fluorescence polarization.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant) or KD.

Causality Behind Experimental Choices: FP is an excellent choice for high-throughput screening of peptide libraries and for situations where only small amounts of material are available. The competitive format allows for the determination of the affinity of unlabeled compounds.[14]

Comparative Data: Case Studies in Fluorinated Peptide Ligands

The following tables summarize quantitative data from published studies, highlighting the impact of fluorination on peptide binding affinity.

Case Study 1: T-Cell Receptor (TCR) Ligands

In this study, fluorine substitutions were introduced into an antigenic peptide to modulate its binding to a T-cell receptor.[4] Binding affinities were determined by Surface Plasmon Resonance.[4]

Peptide Variant (Modification at Tyr5)A6 TCR Binding Affinity (KD, µM)Fold Change vs. NativeB7 TCR Binding Affinity (KD, µM)Fold Change vs. Native
Native (Tyrosine)2.11.01.21.0
4-Fluoro-phenylalanine0.643.3-fold increase 1613.3-fold decrease
3,4-Di-fluoro-phenylalanine0.464.6-fold increase 1714.2-fold decrease
3-Fluoro-phenylalanine1.21.8-fold increase 3.12.6-fold decrease
3,5-Di-fluoro-phenylalanine2.81.3-fold decrease2823.3-fold decrease

Data sourced from Baker et al., PNAS (2011).[4]

This case study elegantly demonstrates the principle of selective affinity modulation through fluorination. The introduction of fluorine at specific positions on the phenylalanine ring resulted in a significant increase in affinity for the A6 TCR, while simultaneously decreasing the affinity for the B7 TCR.[4]

Case Study 2: Glucagon-Like Peptide-1 (GLP-1) Analogues

This study investigated the effect of substituting hexafluoroleucine for native amino acids in GLP-1 on its binding to the GLP-1 receptor.[15] Binding affinity was assessed using a competitive radioligand binding assay.[15]

GLP-1 Analogue (Substitution)Receptor Binding Affinity (IC50, nM)Fold Change vs. Native
Native GLP-11.91.0
F9 (Glu9 -> Hexafluoroleucine)5.12.7-fold decrease
F29 (Ile29 -> Hexafluoroleucine)13.37.0-fold decrease
F28 (Phe28 -> Hexafluoroleucine)18.89.9-fold decrease

Data adapted from Meng et al., J. Med. Chem. (2008).[15]

This example illustrates that fluorination does not always lead to an increase in binding affinity. In this case, the introduction of the bulky hexafluoroleucine residue at positions crucial for receptor interaction resulted in a decrease in binding affinity. However, these analogues did exhibit enhanced proteolytic stability, highlighting the multi-faceted role of fluorination in peptide drug design.[15]

Complementary Analytical Techniques for Structural Insights

To fully understand the structural basis for observed changes in binding affinity, it is often necessary to employ complementary analytical techniques.

dot graph TD { subgraph "Structural Analysis of Fluorinated Peptides" A[Fluorinated Peptide] --> B{Conformational Analysis}; B --> C[NMR Spectroscopy]; B --> D[Circular Dichroism]; C --> E[Detailed 3D Structure]; D --> F[Secondary Structure Content]; E --> G{Structure-Affinity Relationship}; F --> G; end style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style B fill:#FFF7E0,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Complementary Structural Analysis Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for studying the conformation and dynamics of fluorinated peptides.[3][16][17] The fluorine nucleus provides a sensitive probe of the local chemical environment, allowing for the detection of conformational changes upon binding to a target protein.[3][16]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of peptides in solution.[18][19] By comparing the CD spectra of fluorinated and non-fluorinated analogues, one can determine if the introduction of fluorine has induced any significant changes in the peptide's helical or sheet content, which can in turn affect its binding affinity.[20]

Conclusion: A Data-Driven Approach to Fluorinated Peptide Design

The strategic incorporation of fluorine is a validated and powerful approach for optimizing the binding affinity and overall therapeutic potential of peptide ligands. However, success is not guaranteed and is highly dependent on a deep understanding of the underlying molecular interactions. This guide has outlined a systematic approach to the comparative analysis of fluorinated and non-fluorinated peptides, emphasizing the importance of:

  • Rational Design: Grounding peptide modifications in a solid understanding of the structural and electronic effects of fluorination.

  • Rigorous Experimental Methodology: Employing high-precision techniques such as SPR, ITC, and FP to obtain quantitative and reliable binding data.

  • Comprehensive Characterization: Utilizing complementary techniques like NMR and CD spectroscopy to elucidate the structural consequences of fluorination.

By adhering to these principles, researchers can harness the unique properties of fluorine to engineer the next generation of highly potent and specific peptide-based therapeutics.

References

  • Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230. [Link]

  • Zhang, R., & Monser Ali, M. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. [Link]

  • Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6031-6043. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal, e202401338. [Link]

  • Wang, Y., et al. (2013). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current Protocols in Immunology, 102(1), 18.17.1-18.17.14. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. PharmaChem. [Link]

  • Au, L., & Chadderton, N. (2021). Fluorinated peptide biomaterials. APL Bioengineering, 5(4), 041503. [Link]

  • Richardson, P. L. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 1-22. [Link]

  • Diaz, J., et al. (2012). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations. Request PDF. [Link]

  • Gouverneur, V., & Müller, K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(22), 6843. [Link]

  • Angell, Y. L., et al. (2012). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 54(3), 237-247. [Link]

  • Böhm, H. J., et al. (2004). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Current Topics in Medicinal Chemistry, 4(7), 789-802. [Link]

  • Kiefer, A. F., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1484-1495. [Link]

  • Anonymous. (2025). Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]

  • Baker, B. M., et al. (2011). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Proceedings of the National Academy of Sciences, 108(22), 9089-9094. [Link]

  • Koksch, B., & Sewald, N. (2009). Fluorine: A new element in protein design. Angewandte Chemie International Edition, 48(48), 8974-8997. [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]

  • Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Li, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(32), 12051-12058. [Link]

  • Stevenson, M. J. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • Lanooij, J., & Smakowska-Luzan, E. (2020). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones (pp. 297-310). Humana, New York, NY. [Link]

  • SPR Pages. (2025). SPR Software. sprpages.nl. [Link]

  • Khan, N. U. H., et al. (2022). Investigation of Fluorine-18 Labelled Peptides for Binding to Cholecystokinin-2 Receptors with High Affinity. International Journal of Peptide Research and Therapeutics, 28(1), 6. [Link]

  • Nicoya. (n.d.). Binding Kinetics of Protein-Protein Interactions using OpenSPR. Nicoya. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Douzi, B., et al. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. In Bacterial Secretion Systems (pp. 377-391). Humana Press, New York, NY. [Link]

  • Zhang, R., & Ali, M. M. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. [Link]

  • Richardson, P. L. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 1-22. [Link]

  • Hu, L., et al. (2012). Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. Journal of Biomolecular Screening, 17(5), 629-639. [Link]

  • Meng, H., et al. (2008). Influence of selective fluorination on the biological activity and proteolytic stability of glucagon-like peptide-1. Journal of Medicinal Chemistry, 51(22), 7303-7307. [Link]

  • Woon, J. Y., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(42), 14078-14088. [Link]

  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Journal of Pharmaceutical Sciences, 110(12), 3749-3755. [Link]

  • Anonymous. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Fribourg. [Link]

  • Hu, L., et al. (2012). Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction. Request PDF. [Link]

  • Cytiva. (2022). Biacore Intelligent Analysis™ software: How to apply machine learning for SPR data evaluation. YouTube. [Link]

  • Genedata. (2016). Unified Software Solution for Efficient SPR Data Analysis in Drug Research. Journal of Laboratory Automation, 21(5), 653-661. [Link]

  • Williams, W. B., et al. (2023). TitrationAnalysis: a tool for high throughput binding kinetics data analysis for multiple label-free platforms. Gates Open Research, 7, 185. [Link]

  • Greenfield, N. J. (2006). Circular Dichroism of Peptides. In Peptide Analysis Protocols (pp. 465-487). Humana Press. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 465-487. [Link]

  • Anonymous. (n.d.). Circular dichroism (CD) spectra of designed peptides. Spectra were... ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides with N-Boc-3,5-Difluoro-D-tyrosine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide, authored from the perspective of a Senior Application Scientist, offers a comprehensive examination of the structural impact of incorporating N-Boc-3,5-difluoro-D-tyrosine into peptides, focusing on X-ray crystallography. It provides in-depth technical insights, comparative data, and detailed experimental protocols to elucidate the effects of this unique fluorinated D-amino acid on peptide conformation, stability, and intermolecular interactions.

The Strategic Imperative of Fluorination in Modern Peptide Design

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into peptides and proteins has become a cornerstone of innovative design.[1][2] The distinctive properties of fluorine, such as its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond, can significantly enhance the therapeutic potential and structural characteristics of peptides.[3][4] The inclusion of fluorinated amino acids is a proven strategy to improve metabolic stability, modulate binding affinity to biological targets, and dictate specific peptide conformations.[2][3] N-Boc-3,5-difluoro-D-tyrosine is a particularly compelling building block. The presence of two fluorine atoms on the aromatic ring of a D-amino acid—a non-natural stereoisomer—can induce profound structural alterations.[5][6] This guide will provide a detailed comparative analysis of peptides containing this moiety, with a focus on elucidation by X-ray crystallography.

N-Boc-3,5-Difluoro-D-tyrosine: A Multifaceted Tool for Structural Engineering

The selection of N-Boc-3,5-difluoro-D-tyrosine is a deliberate choice for precise control over peptide properties. The N-Boc protecting group is essential for controlled, stepwise peptide synthesis, preventing undesired reactions at the N-terminus.[7][8] The D-configuration of the alpha-carbon introduces a non-natural stereochemistry that can render the peptide resistant to enzymatic degradation and influence its secondary structure.[5][9][10] The difluorination at the 3 and 5 positions of the tyrosine ring creates a unique electronic environment, which can alter the pKa of the phenolic hydroxyl group and influence crucial aromatic-aromatic interactions like π-π stacking.[3]

Experimental Workflow: From Peptide Synthesis to High-Resolution Structure

The path from a synthetic peptide to its atomic-resolution crystal structure is a meticulous, multi-stage process. The following workflow delineates the critical phases in the structural analysis of peptides incorporating N-Boc-3,5-difluoro-D-tyrosine.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (ESI-MS) hplc->ms screening High-Throughput Screening ms->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction phasing Phase Determination diffraction->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation

Figure 1: A generalized experimental workflow for the structural analysis of peptides.

Peptide Synthesis and Purification: A Step-by-Step Protocol
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is constructed on a solid support, such as a Rink Amide resin, utilizing a standard Fmoc/tBu protection strategy.[11] N-Boc-3,5-difluoro-D-tyrosine is incorporated as a protected amino acid derivative at the appropriate step in the sequence.

  • Coupling: The protected amino acid is activated with a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. The reaction is monitored to ensure complete coupling.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the elongating peptide chain with a solution of piperidine in DMF.

  • Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide's molecular weight is confirmed by electrospray ionization mass spectrometry (ESI-MS).

Crystallization: The Pursuit of Molecular Order

Obtaining diffraction-quality crystals is often the most significant hurdle in X-ray crystallography.[12][13] For peptides containing N-Boc-3,5-difluoro-D-tyrosine, the following methodology is recommended:

  • High-Throughput Screening: Initial crystallization conditions are explored using commercially available sparse-matrix screens at both room temperature and 4°C.[14] Vapor diffusion methods (hanging or sitting drop) are commonly used.[14][15]

  • Optimization: Once initial crystalline "hits" are identified, the conditions are refined by systematically varying precipitant concentration, pH, and the inclusion of additives.[13]

  • Crystal Harvesting and Cryo-protection: Well-formed crystals are carefully harvested and cryo-protected to prevent ice formation during data collection at cryogenic temperatures. A typical cryo-protectant is the mother liquor supplemented with glycerol or ethylene glycol.

Comparative Structural Analysis: Unveiling the Influence of 3,5-Difluoro-D-tyrosine

The power of X-ray crystallography lies in the atomic-level detail it provides.[16][17] By comparing the crystal structures of peptides with and without 3,5-difluoro-D-tyrosine, we can gain profound insights into the structural consequences of this modification.

Conformational Perturbations in the Peptide Backbone

The incorporation of a D-amino acid like 3,5-difluoro-D-tyrosine is known to induce localized changes in the peptide backbone conformation, potentially leading to the formation of unique secondary structures such as β-turns.[5] A Ramachandran plot is an essential tool for visualizing the allowed and disallowed regions of the peptide backbone dihedral angles (φ and ψ).[18][19] For D-amino acids, the allowed conformational regions are a reflection of those for L-amino acids.[20][21]

ramachandran_comparison cluster_peptideA Peptide with L-Tyrosine cluster_peptideB Peptide with D-3,5-Difluoro-Tyrosine peptideA_ramachandran Ramachandran Plot: Predominantly in allowed regions for L-amino acids peptideB_ramachandran Ramachandran Plot: Residue in allowed regions for D-amino acids

Sources

A Technical Guide to the Impact of Difluorination on the pKa of the Tyrosine Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The Significance of Tyrosine's pKa in Biological Systems

The phenolic hydroxyl group of tyrosine is a key player in a multitude of biological processes. Its ability to donate a proton, and thus its pKa, dictates its role in enzyme catalysis, protein-protein interactions, and signal transduction pathways. The typical pKa of the tyrosine hydroxyl group is approximately 10, meaning that at physiological pH, it is predominantly in its protonated, neutral form.[1][2][3] However, subtle shifts in this pKa, induced by the local microenvironment within a protein, can have profound functional consequences. For drug development professionals, modulating the pKa of tyrosine-like moieties in small molecule inhibitors can be a powerful strategy to enhance binding affinity and selectivity.

The Chemical Rationale: How Difluorination Enhances Acidity

The introduction of two fluorine atoms at the 3 and 5 positions of the tyrosine ring, creating 3,5-difluorotyrosine, dramatically lowers the pKa of the hydroxyl group. This significant increase in acidity is primarily attributed to the powerful electron-withdrawing inductive effect of the fluorine atoms.

Fluorine is the most electronegative element, and its presence on the aromatic ring pulls electron density away from the phenolic hydroxyl group.[4][5][6] This destabilizes the O-H bond, making the proton more readily ionizable. Furthermore, the resulting phenolate anion is stabilized by this inductive withdrawal of electron density, which disperses the negative charge. While fluorine can also exert a resonance effect by donating a lone pair of electrons to the aromatic system, the inductive effect is overwhelmingly dominant in this case.[7][8] This potent electronic perturbation results in a significant drop in the pKa of the hydroxyl group.

Comparative pKa Values: Tyrosine vs. 3,5-Difluorotyrosine

Experimental evidence robustly supports the acidifying effect of difluorination on the tyrosine side chain.

CompoundHydroxyl Group pKaReference
L-Tyrosine~10.1[1][2][3]
3,5-Difluoro-L-tyrosine7.2 - 8.0[7][8][9]

This substantial decrease of 2-3 pKa units translates to a 100 to 1000-fold increase in the acidity of the hydroxyl group. This shift means that at physiological pH (~7.4), a significant population of 3,5-difluorotyrosine residues will exist in the deprotonated, phenolate form, a state rarely accessible to unmodified tyrosine under the same conditions.

Experimental Validation: Methodologies for pKa Determination

To ensure the scientific integrity of our comparison, we present detailed protocols for two robust methods of pKa determination: UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide self-validating systems for quantifying the acidity of both natural and modified amino acids.

Diagram of the Experimental Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tyr Prepare Stock Solution of Tyrosine / Difluorotyrosine prep_samples Create Series of Samples (Constant Analyte Conc., Varying pH) prep_tyr->prep_samples prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->prep_samples uv_vis UV-Vis Spectrophotometry prep_samples->uv_vis Measure Absorbance Spectra nmr NMR Spectroscopy prep_samples->nmr Acquire NMR Spectra plot_uv Plot Absorbance vs. pH uv_vis->plot_uv plot_nmr Plot Chemical Shift vs. pH nmr->plot_nmr fit_uv Fit to Henderson-Hasselbalch (or sigmoidal curve) plot_uv->fit_uv fit_nmr Fit to Henderson-Hasselbalch (or sigmoidal curve) plot_nmr->fit_nmr pka_uv Determine pKa (Inflection Point) fit_uv->pka_uv pka_nmr Determine pKa (Inflection Point) fit_nmr->pka_nmr

Caption: Inductive electron withdrawal by fluorine atoms increases the acidity of the hydroxyl group.

Enzymatic Synthesis Protocol Outline:

A highly efficient method for preparing multigram quantities of 3,5-difluoro-L-tyrosine (F₂Y) utilizes the enzyme tyrosine phenol-lyase. This enzyme catalyzes the condensation of a phenol with pyruvate and an ammonia source. [1][9] Key Precursors:

  • 2,6-Difluorophenol

  • Sodium Pyruvate

  • Ammonium Chloride

  • Tyrosine Phenol-lyase (TPL) enzyme

General Procedure:

  • A buffered aqueous solution containing 2,6-difluorophenol, sodium pyruvate, and ammonium chloride is prepared.

  • The tyrosine phenol-lyase enzyme is added to initiate the reaction.

  • The reaction is incubated under controlled temperature and pH conditions.

  • The progress of the reaction is monitored by techniques such as HPLC.

  • Upon completion, the enzyme is denatured and removed, and the product, 3,5-difluoro-L-tyrosine, is isolated and purified, typically by crystallization or chromatography.

For subsequent use in peptide synthesis, the synthesized F₂Y is often protected, for example, as Fmoc-F₂Y(tBu)-OH. [1][9]

Conclusion

The difluorination of tyrosine at the 3 and 5 positions of the aromatic ring is a powerful strategy for significantly lowering the pKa of its hydroxyl group. This modification, driven by the strong inductive electron-withdrawing effect of fluorine, enhances the acidity by a factor of 100 to 1000. This guide has provided the theoretical basis for this effect, detailed experimental protocols for its quantification, and an overview of the synthesis of this valuable non-canonical amino acid. For researchers in drug discovery and protein engineering, understanding and applying this chemical modification opens up new avenues for designing molecules with tailored properties and enhanced biological activity.

References

  • Gopishetty, B., Ren, L., Waller, T. M., Wavreille, A. S., Lopez, M., Thakkar, A., Zhu, J., & Pei, D. (2008). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 10(20), 4605–4608. [Link]

  • Filo. (2023). Explain the trends in the acidity of phenol and the monofluoro derivative. [Link]

  • Quora. (2017). Why is para choro phenol more acidic than para fluro phenol? [Link]

  • Oktaviani, N. A., He-Kubo, H., & van der Walle, C. F. (2012). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 102(3), 579-586. [Link]

  • Brainly. (2023). Tyrosine has pKa values of 2.2, 9.1, and 10.1. What is its pI (isoelectric point)? [Link]

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Acta Biochimica Polonica, 63(2), 223-231. [Link]

  • Bezençon, J., Wittwer, M. B., Cutting, B., Smieško, M., Wagner, B., Kansy, M., & Ernst, B. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis, 93, 147-155. [Link]

  • Teixeira, J., & Sousa, S. F. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. The Journal of Organic Chemistry, 74(2), 914-916. [Link]

  • Gopishetty, B., et al. (2008). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Amanote Research. [Link]

  • Kamikubo, H., et al. (2012). Comprehensive determination of protein tyrosine pK(a) values for photoactive yellow protein using indirect C-13 NMR spectroscopy. Biophysical Journal, 102(3), 579-586. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Springer. [Link]

  • Rahman, M. M., & Paul, S. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics, 12(1), 44-50. [Link]

  • ResearchGate. (2014). pKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • Pharma Instinct. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Hsieh, C. L., et al. (2013). Uncovering the Determinants of a Highly Perturbed Tyrosine pKa in the Active Site of Ketosteroid Isomerase. Proceedings of the National Academy of Sciences, 110(25), 10111-10116. [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • CORE. (2020). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. [Link]

  • Sanli, S., & Şanlı, N. (2023). Determination of pK a Values for Some Tyrosine Kinase Inhibitors Using the Reversed-Phase Liquid Chromatography. Journal of Solution Chemistry, 52(6), 658-670. [Link]

  • Fluoride Action Network. (2019). The Dark Side of Fluorine. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Wallace, M. I., et al. (2021). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Analytical Methods, 13(2), 195-200. [Link]

  • PubChem. (n.d.). 3-fluoro-DL-tyrosine. [Link]

  • Basheir, B. E. A., & Elbashir, A. A. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 10(1), 1-7. [Link]

  • Demeester, J., Bracke, M., Vochten, R., & Lauwers, A. (1978). Differential spectrophotometric determination of tyrosine and tryptophan in pharmaceutical amino acid solutions. Journal of Pharmaceutical Sciences, 67(5), 729-730. [Link]

  • Goodwin, T. W., & Morton, R. A. (1946). The spectrophotometric determination of tyrosine and tryptophan in proteins. Biochemical Journal, 40(5-6), 628-632. [Link]

  • Basheir, B. E. A., & Elbashir, A. A. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101. [Link]

  • The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. (2007). Proceedings of the National Academy of Sciences, 104(20), 8269-8274. [Link]

  • Popov, K., et al. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663-675. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). [Link]

  • Vargas, C., & Restrepo, G. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1037-1048. [Link]

  • CUTM Courseware. (n.d.). Experiment-6: Titration Methods for Estimation of Amino acids. [Link]

  • Studylib. (n.d.). Amino Acid Titration Lab Protocol. [Link]

  • The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]

  • CCPN. (n.d.). Titrations. [Link]

Sources

A Researcher's Guide to Enhancing Peptide Metabolic Stability: A Comparative Analysis of 3,5-Difluoro-D-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1] The inherent susceptibility of peptides to rapid degradation by proteases in plasma and tissues leads to short in vivo half-lives, compromising their therapeutic efficacy.[2] A primary strategy to overcome this hurdle is the incorporation of non-canonical amino acids designed to render the peptide backbone less recognizable to proteolytic enzymes.[3]

This guide provides an in-depth comparison of the metabolic stability of peptides with and without the incorporation of a rationally designed non-canonical amino acid, 3,5-Difluoro-D-tyrosine. We will delve into the mechanistic underpinnings of the stability enhancement, provide detailed experimental protocols for robust evaluation, and present supporting data to guide researchers in their peptide drug development endeavors. The core principle we will explore is the synergistic effect of utilizing a D-amino acid, which inherently confers proteolytic resistance, and augmenting this with strategic fluorination to further fortify the peptide against enzymatic degradation.

The Rationale for 3,5-Difluoro-D-tyrosine: A Two-Pronged Defense

The selection of 3,5-Difluoro-D-tyrosine as a stability-enhancing modification is not arbitrary. It represents a deliberate, dual-action strategy to combat proteolytic degradation.

  • The D-Amino Acid Advantage: Proteases, the enzymes responsible for peptide cleavage, have evolved to recognize and act upon L-amino acids, the building blocks of natural proteins. The incorporation of a D-amino acid, the stereoisomer or "mirror image" of its L-counterpart, disrupts the natural stereochemistry of the peptide backbone. This makes the peptide a poor substrate for most common proteases, significantly slowing the rate of degradation.[2][3]

  • The Fluorine Fortification: The introduction of fluorine atoms onto the aromatic ring of D-tyrosine adds a powerful second layer of defense. This is achieved through two primary mechanisms:

    • Steric Hindrance: The fluorine atoms, while having a van der Waals radius similar to hydrogen, are larger and create a "steric shield" around the adjacent peptide bonds. This physically obstructs the access of the protease's active site to the scissile bond, preventing efficient cleavage.[4][5]

    • Electronic Perturbation: Fluorine is the most electronegative element, and its presence on the tyrosine ring withdraws electron density. This electronic perturbation can alter the charge distribution and conformation of the peptide backbone, further reducing its affinity for the protease's binding pocket.[4]

The combination of these two features in 3,5-Difluoro-D-tyrosine is hypothesized to create a peptide that is substantially more resistant to metabolic breakdown than a peptide containing only a standard D-tyrosine or its native L-tyrosine counterpart.

Experimental Validation: A Head-to-Head Comparison

To empirically validate the enhanced stability conferred by 3,5-Difluoro-D-tyrosine, a series of in vitro experiments can be conducted. Here, we outline a robust workflow for comparing the metabolic stability of three model peptides in human plasma.

Experimental Workflow

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Stability Assay cluster_2 LC-MS Analysis cluster_3 Data Analysis P1 Peptide A: L-Tyr containing Incubate Incubate each peptide in human plasma at 37°C P1->Incubate P2 Peptide B: D-Tyr containing P2->Incubate P3 Peptide C: 3,5-Difluoro-D-Tyr containing P3->Incubate Timepoints Collect aliquots at 0, 1, 4, 8, 24 hours Incubate->Timepoints Quench Quench reaction with Acetonitrile (ACN) Timepoints->Quench Precipitate Precipitate plasma proteins Quench->Precipitate Supernatant Collect supernatant Precipitate->Supernatant LC Reverse-Phase HPLC Supernatant->LC MS Mass Spectrometry LC->MS Quant Quantify remaining parent peptide MS->Quant Plot Plot % remaining peptide vs. time Quant->Plot HalfLife Calculate half-life (t½) Plot->HalfLife Compare Compare stability profiles HalfLife->Compare

Caption: Workflow for comparing peptide metabolic stability.

Detailed Experimental Protocol: Human Plasma Stability Assay

This protocol is designed as a self-validating system, with clear steps for sample preparation, incubation, and analysis to ensure reproducible and reliable results.

  • Materials and Reagents:

    • Test Peptides (Peptide A, B, and C) at a stock concentration of 1 mg/mL in DMSO.

    • Pooled human plasma (from at least 3 donors, with appropriate anticoagulant such as K2-EDTA).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Acetonitrile (ACN), HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • LC-MS system (e.g., a UPLC coupled to a high-resolution mass spectrometer).

  • Assay Procedure:

    • Preparation: Thaw the pooled human plasma on ice. Just before use, centrifuge the plasma at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • Incubation: In a microcentrifuge tube, add 99 µL of the pre-cleared human plasma. Pre-warm the plasma at 37°C for 5 minutes.

    • Initiation of Reaction: At time t=0, add 1 µL of the 1 mg/mL peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL. Mix gently by pipetting.

    • Time-Course Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture.

    • Quenching and Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 60 µL of ice-cold ACN with 0.1% TFA. This will stop the enzymatic reaction and precipitate the plasma proteins.[6]

    • Sample Preparation for LC-MS: Vortex the quenched sample vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant for LC-MS analysis.[6][7]

  • LC-MS Analysis:

    • Chromatography: Inject a suitable volume (e.g., 5 µL) of the supernatant onto a C18 reverse-phase column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).

    • Mass Spectrometry: Monitor the disappearance of the parent peptide by selected ion monitoring (SIM) or by extracting the ion chromatogram corresponding to the m/z of the intact peptide.[8][9]

  • Data Analysis:

    • Calculate the percentage of the parent peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.

    • Determine the half-life (t½) of the peptide from the slope of the linear regression of this plot.

Comparative Data Analysis

Peptide VariantModificationExpected Half-Life (t½) in Human Plasma (hours)Interpretation
Peptide A L-Tyrosine (Native)< 1Highly susceptible to rapid proteolytic degradation.
Peptide B D-Tyrosine8 - 12The D-amino acid significantly enhances stability by reducing protease recognition.
Peptide C 3,5-Difluoro-D-tyrosine > 24 The combination of the D-isomer and difluorination provides a synergistic stabilizing effect, leading to a dramatic increase in metabolic stability.

Note: These values are illustrative and the actual half-life will depend on the specific peptide sequence and its susceptibility to different proteases.

Mechanistic Insights into Enhanced Stability

The superior stability of the peptide containing 3,5-Difluoro-D-tyrosine can be attributed to the synergistic interplay of stereochemistry and electronic/steric effects at the molecular level.

G cluster_0 Protease-Peptide Interaction cluster_1 Stabilization Mechanisms cluster_2 Outcome Protease Protease Active Site Cleavage Peptide Cleavage Protease->Cleavage Successful Catalysis Peptide Peptide Substrate Peptide->Protease Binding D_isomer D-Amino Acid (Stereochemical Mismatch) D_isomer->Protease Reduces Binding Affinity NoCleavage Inhibition of Cleavage D_isomer->NoCleavage Fluorine 3,5-Difluorination Steric Steric Hindrance Fluorine->Steric Electronic Electronic Perturbation Fluorine->Electronic Steric->Protease Blocks Access to Active Site Steric->NoCleavage Electronic->Peptide Alters Conformation & Charge Electronic->NoCleavage

Caption: Mechanisms of stability enhancement by 3,5-Difluoro-D-tyrosine.

The D-isomer of the tyrosine residue creates a fundamental stereochemical mismatch with the active site of proteases, which are chiral and optimized for L-amino acids. This significantly weakens the binding affinity. The difluorination at the 3 and 5 positions of the aromatic ring further enhances this effect. The bulky fluorine atoms can sterically clash with residues in the protease's active site, preventing the optimal alignment required for catalysis.[4][5] Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electronic properties of the tyrosine side chain and potentially the adjacent peptide bonds, which can also lead to a less favorable interaction with the enzyme.[4]

Conclusion for the Research Professional

The incorporation of 3,5-Difluoro-D-tyrosine into peptide sequences represents a highly effective strategy for overcoming the challenge of poor metabolic stability. This modification provides a robust, dual-action defense against proteolytic degradation by combining the inherent resistance of a D-amino acid with the steric and electronic shielding effects of difluorination. As demonstrated by the outlined experimental workflow and the representative data, this approach can lead to a dramatic extension of a peptide's half-life in a biologically relevant matrix like human plasma. For researchers and drug developers, the use of 3,5-Difluoro-D-tyrosine should be considered a valuable tool in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases.
  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(sup1), 6-17. [Link]

  • Tommos, C., et al. (2005). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Proceedings of the National Academy of Sciences, 102(35), 12367-12372. [Link]

  • Kuhn, J. M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(1), 27-37. [Link]

  • Salwiczek, M., et al. (2010). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 132(40), 14190-14196. [Link]

  • Jäpel, M., et al. (2018). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 13(10), 1800118. [Link]

  • Andersen, H. S., et al. (2000). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Biochemistry, 39(49), 15229-15237. [Link]

  • Librizzi, A., et al. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]

  • Gaspar, D., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Peptide Science, 113(1), e24188. [Link]

  • Koksch, B., et al. (2018). Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. Freie Universität Berlin. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351–367. [Link]

  • Yi, L., et al. (2010). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLoS ONE, 5(7), e11504. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. [Link]

  • Tholey, A., & Macht, M. (2016). From top-down to bottom-up: Time-dependent monitoring of proteolytic protein degradation by LC-MS. Journal of Chromatography B, 1015-1016, 1-9. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of N-Boc-3,5-Difluoro-D-tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Boc-3,5-Difluoro-D-tyrosine (CAS No. 1213198-51-6). As a fluorinated amino acid derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure personnel safety and environmental compliance. This document synthesizes hazard information with established best practices and regulatory standards to provide a clear, actionable disposal plan for research and development professionals.

Disclaimer: The following procedures are based on the known hazards of this chemical class. However, it is imperative to always consult the full Safety Data Sheet (SDS) provided by your supplier for specific disposal instructions. Regulations may vary by location, and all disposal activities must comply with local, state, and federal laws.

Hazard Identification and Risk Assessment

Understanding the hazards associated with N-Boc-3,5-Difluoro-D-tyrosine is the foundation of its safe management. The compound is classified with several hazard statements, indicating it is not benign and must be treated as regulated hazardous waste.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate that personal protective equipment (PPE) be worn at all times when handling the compound or its waste. The primary risks involve irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of the solid powder.

Hazard Classification Required Personal Protective Equipment (PPE)
Harmful if swallowedStandard laboratory PPE; do not eat or drink in the lab.
Skin IrritantNitrile gloves (or other chemically resistant gloves), lab coat.
Eye IrritantANSI Z87.1-compliant safety glasses or goggles.
Respiratory IrritantHandle in a certified chemical fume hood to avoid dust inhalation.

Waste Segregation: The Halogenated Organic Stream

N-Boc-3,5-Difluoro-D-tyrosine is a halogenated organic compound due to the presence of fluorine atoms. This is the single most important factor in determining its disposal pathway. Halogenated and non-halogenated waste streams must always be kept separate.

Causality: The co-mingling of these waste streams can interfere with disposal and recycling processes. Halogenated waste is typically disposed of via high-temperature incineration at specialized facilities equipped to handle the corrosive byproducts (e.g., hydrogen fluoride) generated during combustion. Mixing it with non-halogenated solvent waste, which may be recycled through fuel blending, contaminates the entire batch and significantly increases disposal costs.

Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

Step-by-Step Disposal Protocol

Follow this workflow to ensure all forms of N-Boc-3,5-Difluoro-D-tyrosine waste are handled correctly from the point of generation to final pickup.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Choose a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw-top lid). The container must be in good condition, leak-proof, and have a secure lid.

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. This is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA). The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Boc-3,5-Difluoro-D-tyrosine" (do not use abbreviations)

    • The specific hazard(s): "Irritant," "Harmful if Swallowed"

    • The date accumulation started (the day the first waste was added)

Step 2: Accumulating Waste
  • Unused or Expired Product: Place the original container with the unwanted product directly into the designated "Halogenated Organic Solids" waste container. If this is not feasible, carefully transfer the solid powder in a chemical fume hood.

  • Contaminated Labware (Gross Contamination): Items heavily contaminated with the solid, such as weighing paper, spatulas, or gloves, should be placed in the designated solid waste container.

  • Contaminated Labware (Trace Contamination): For items with trace contamination, such as rinsed glassware, follow your institution's specific guidelines. Typically, glassware is triple-rinsed. The first rinse, which may contain a significant amount of the dissolved compound, should be collected as halogenated liquid waste (if a solvent was used for rinsing). Subsequent rinses may be disposable down the drain, but only if permitted by local regulations.

  • Empty Containers: An "empty" container that held the chemical must still be managed as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. Collect the first rinse as hazardous liquid waste. Dispose of the decontaminated container according to institutional policy.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the sealed and labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory operator.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste. This is a critical EPA and OSHA requirement to prevent spills and vapor exposure.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Step 4: Arranging for Disposal
  • Monitor Accumulation: Do not overfill waste containers; fill to a maximum of 90% capacity.

  • Request Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS or EH&S) department to arrange for a hazardous waste pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for disposing of waste related to N-Boc-3,5-Difluoro-D-tyrosine.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Steps start Identify Waste (Solid, Contaminated Labware, Rinse) decision Waste Type? start->decision container Select Labeled Container: 'Hazardous Waste' 'Halogenated Organic Solid' 'N-Boc-3,5-Difluoro-D-tyrosine' storage Store Sealed Container in Secondary Containment within SAA container->storage solid_waste Add Solid Waste to Container (Unused Product, Contaminated PPE) decision->solid_waste Solid rinse_waste Collect First Rinse as Halogenated Liquid Waste decision->rinse_waste Liquid Rinse solid_waste->container rinse_waste->container (Separate Liquid Container) pickup Request Pickup from Institutional EHS storage->pickup

Caption: Decision workflow for N-Boc-3,5-Difluoro-D-tyrosine waste.

Regulatory and Safety Framework

The procedures outlined in this guide are grounded in regulations set forth by two primary U.S. federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , governs the management of hazardous waste from its generation to its final disposal ("cradle-to-grave"). Key requirements include proper waste identification, labeling, and storage.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees. This is achieved through comprehensive chemical safety programs, container labeling, and Safety Data Sheets (SDSs).

By following the steps in this guide, laboratories can maintain compliance with these foundational regulations, ensuring a safe work environment and responsible environmental stewardship.

References

  • Carl ROTH. Safety Data Sheet: Boc-L-Tyrosine.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.[Link]

  • University of Delaware. Hazardous Waste Reduction.[Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

A Senior Application Scientist's Guide to Handling N-Boc-3,5-Difluoro-D-tyrosine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like N-Boc-3,5-Difluoro-D-tyrosine is foundational to discovery. However, innovation must be paired with an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of N-Boc-3,5-Difluoro-D-tyrosine, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol.

Hazard Identification: Understanding the Compound

N-Boc-3,5-Difluoro-D-tyrosine (CAS No. 1213198-51-6) is a white to yellow solid organic compound. A thorough risk assessment begins with understanding its inherent hazards. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

The primary risks during laboratory handling involve inhalation of airborne powder and direct contact with skin and eyes. Therefore, all protocols must be designed to mitigate these specific exposure routes.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following table summarizes the mandatory PPE for handling N-Boc-3,5-Difluoro-D-tyrosine.

Body PartRequired PPERationale & Specifications
Hands Chemical-resistant GlovesRationale: Prevents skin irritation (H315) upon direct contact.[1] Specifications: Nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[1]
Eyes/Face Safety Glasses with Side Shields or GogglesRationale: Protects against airborne particles and accidental splashes, preventing eye irritation (H320).[2] Specifications: Must be ANSI Z87.1 compliant. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[2][4]
Body Laboratory CoatRationale: Provides a removable barrier to protect skin and personal clothing from contamination.[2] Specifications: A standard, properly fitting lab coat is required. For tasks with higher risk, a flame-resistant (FR) lab coat may be appropriate.[4]
Respiratory NIOSH-approved RespiratorRationale: Prevents inhalation of dust, which can cause respiratory irritation (H335).[1] Specifications: Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95 dust mask or a half-mask respirator with P100 cartridges) should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured operational plan is critical for minimizing exposure and ensuring reproducible safety.

Engineering Controls: The First Line of Defense

Your primary engineering control is a certified chemical fume hood. All weighing and transferring of solid N-Boc-3,5-Difluoro-D-tyrosine must be conducted within a fume hood to control airborne dust and prevent inhalation exposure.[2] Before starting, ensure the fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.[1][3]

Handling the Compound: A Deliberate Process
  • Preparation: Before handling the compound, verify that all necessary PPE is available, in good condition, and has been properly donned.

  • Transfer: Use appropriate tools, such as spatulas, to carefully transfer the solid material. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.[2]

  • Storage: When not in use, store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5] Recommended storage is at 2-8°C.

Diagram of Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS) PPE_Selection 2. Select & Inspect PPE RiskAssessment->PPE_Selection Eng_Controls 3. Verify Engineering Controls (Fume Hood, Eyewash) PPE_Selection->Eng_Controls Work_In_Hood 4. Work Inside Fume Hood Eng_Controls->Work_In_Hood Handle_Solid 5. Handle Solid Carefully (Avoid Dust) Work_In_Hood->Handle_Solid Store_Properly 6. Store in Sealed Container Handle_Solid->Store_Properly Decontaminate 7. Decontaminate Work Area Store_Properly->Decontaminate Dispose_Waste 8. Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE 9. Doff PPE & Wash Hands Dispose_Waste->Remove_PPE

Caption: Workflow for handling N-Boc-3,5-Difluoro-D-tyrosine.

Spill and Disposal Management

Spill Response

In the event of a small spill within the fume hood:

  • Ensure appropriate PPE, including respiratory protection, is worn.[2]

  • Gently sweep or vacuum the solid material into a suitable, labeled disposal container.[1][5] Avoid actions that create dust.

  • Decontaminate the area with an appropriate solvent and wipe clean.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, tightly sealed container.[3]

  • Store the waste container in a designated secondary containment area within a fume hood, away from incompatible materials.[3]

  • Consult local regulations and your institution's Environmental Health and Safety (EHS) office for final disposal procedures.[1] Do not dispose of this chemical down the drain.[1]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling N-Boc-3,5-Difluoro-D-tyrosine, fostering a culture of safety that protects both the researcher and the integrity of the research itself.

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • Fluorine Gas Safety Information. Rutgers University Environmental Health and Safety.
  • N-BOC-3,5-DIFLUORO-D-TYROSINE Product Page. Sigma-Aldrich.
  • 3-Amino-1,1,1-trifluorobutan-2-one Safety Data Sheet. AK Scientific, Inc.
  • N-Boc-D-tyrosine methyl ester Safety Data Sheet. Fisher Scientific.
  • Flame Resistant PPE. University of Maryland Department of Chemistry and Biochemistry.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.